molecular formula C13H20O4 B1199218 Cedarmycin A

Cedarmycin A

Cat. No.: B1199218
M. Wt: 240.29 g/mol
InChI Key: MATCXQMBPPFUJB-UHFFFAOYSA-N
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Description

Cedarmycin A is a novel butyrolactone antibiotic isolated from the cultured broth of the actinomycete Streptomyces sp. TP-A0456 . This compound features an alpha,beta-unsaturated butyrolactone structure with a fatty acid side chain . This compound demonstrates potent broad-spectrum antimicrobial activity against a range of Gram-positive bacteria, Gram-negative bacteria, and yeasts . Its research value is particularly significant in studies targeting Candida glabrata , against which it exhibits potent inhibitory growth activity (MIC of 0.4 µg/ml), comparable to the efficacy of amphotericin B . The primary application of this compound is as a promising lead compound in microbiological and pharmacological research for investigating new anti-infective agents and their mechanisms of action. This product is intended for laboratory research purposes only and is not meant for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

(4-methylidene-5-oxooxolan-3-yl)methyl 5-methylhexanoate

InChI

InChI=1S/C13H20O4/c1-9(2)5-4-6-12(14)16-7-11-8-17-13(15)10(11)3/h9,11H,3-8H2,1-2H3

InChI Key

MATCXQMBPPFUJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=O)OCC1COC(=O)C1=C

Synonyms

cedarmycin A

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Isolation of Cedarmycin A from Streptomyces

This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of this compound, a novel antimicrobial antibiotic. The methodologies detailed herein are based on the original research and provide a framework for the exploration of natural products from actinomycetes.

Introduction: The Discovery of this compound

In the ongoing search for novel bioactive compounds, plant-associated actinomycetes represent a promising reservoir of chemical diversity. This compound was discovered during a screening program for new bioactive metabolites from this group of microorganisms. It was isolated from the culture broth of Streptomyces sp. strain TP-A0456. Spectroscopic analysis revealed its structure as an α,β-unsaturated butyrolactone with a fatty acid side chain. This compound, along with its congener Cedarmycin B, exhibits antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts. Notably, it shows potent inhibition of Candida glabrata[1].

The Producing Microorganism: Streptomyces sp. TP-A0456

The isolation of a novel compound begins with the identification of its producing organism.

Isolation and Identification

The strain TP-A0456 was isolated from a plant sample and identified as belonging to the genus Streptomyces based on its morphological and chemical characteristics. Analysis of whole-cell hydrolysates confirmed the presence of LL-diaminopimelic acid, a characteristic component of Streptomyces cell walls. The strain exhibited the ability to utilize sucrose, D-xylose, D-glucose, inositol, D-mannitol, D-fructose, L-rhamnose, and raffinose for growth[1]. On Bennett's agar, the aerial mass color was brownish-black, with a beige-gray reverse side, and no diffusible pigments were formed[1].

Experimental Protocols

This section details the methodologies for the production, isolation, and characterization of this compound.

Fermentation for this compound Production
  • Producing Strain: Streptomyces sp. TP-A0456.

  • Seed Culture Medium: A medium composed of soluble starch (1.0%), polypeptone (0.5%), yeast extract (0.2%), and meat extract (0.1%) was prepared, with the pH adjusted to 7.2 before autoclaving.

  • Seed Culture Incubation: A loopful of the slant culture was inoculated into a 100-ml flask containing 20 ml of the seed medium and cultured on a rotary shaker (200 rpm) at 30°C for 2 days.

  • Production Medium: The production medium consisted of soluble starch (3.0%), cottonseed flour (2.0%), dry yeast (0.2%), NaCl (0.2%), and CaCO3 (0.1%).

  • Production Fermentation: A 2-liter flask containing 500 ml of the production medium was inoculated with 10 ml of the seed culture. The fermentation was carried out on a rotary shaker (200 rpm) at 30°C for 6 days[1].

Extraction and Isolation Protocol
  • Mycelial Cake Extraction: After 6 days of cultivation, the fermentation broth (10 liters) was filtered to separate the mycelium from the supernatant. The mycelial cake was extracted with acetone.

  • Solvent Partitioning: The acetone extract was concentrated in vacuo to an aqueous solution and then extracted with ethyl acetate.

  • Crude Extract: The ethyl acetate layer was concentrated to dryness, yielding a crude mixture of Cedarmycins A and B (55 mg)[1].

  • Silica Gel Chromatography: The crude mixture was subjected to silica gel column chromatography using a chloroform-methanol solvent system to separate the two compounds.

  • HPLC Purification: The fraction containing this compound was further purified using High-Performance Liquid Chromatography (HPLC). The conditions were as follows:

    • Column: Cosmosil AR-II (250 x 4.6 mm, i.d.)

    • Mobile Phase: CH3CN-0.15% KH2PO4 (pH 3.5) (70:30)

    • Flow Rate: 0.7 ml/min

    • Detection: UV at 210 nm

  • Final Product: This purification process yielded 10 mg of pure this compound as a colorless oil[1].

Structure Elucidation Methods

The chemical structure of this compound was determined using a combination of spectroscopic techniques[1][2].

  • Mass Spectrometry (MS): High-resolution FAB-MS was used to determine the exact mass and molecular formula.

  • Infrared (IR) Spectroscopy: An FTIR spectrophotometer was used to identify key functional groups, such as carbonyls.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded in CDCl3 at 400 MHz and 100 MHz, respectively. TMS was used as an internal standard. 2D NMR experiments (COSY) were crucial for establishing the connectivity of protons within the molecule[1].

Data and Results

Quantitative Data Summary

The physico-chemical properties, spectroscopic data, and biological activities of this compound are summarized in the following tables.

Table 1: Physico-chemical Properties of this compound [1]

PropertyValue
AppearanceColorless oil
Molecular FormulaC14H22O4
HR-FAB-MS (m/z)255.1599 [M+H]⁺ (Calculated: 255.1600)
Optical Rotation[α]D²⁴ +10.5° (c 1.0, CHCl3)
UV λmax (MeOH) nm (ε)210 (11,000)
IR (KBr) cm⁻¹3400, 2950, 2900, 1780, 1720, 1740, 1450, 1370

Table 2: ¹H (400 MHz) and ¹³C (100 MHz) NMR Data for this compound in CDCl₃ [1]

PositionδC (ppm)δH (ppm, mult., J in Hz)
2172.9-
3127.97.15 (t, 1.8)
4149.3-
570.45.00 (q, 1.8)
617.51.48 (d, 7.0)
1'173.1-
2'34.02.35 (t, 7.4)
3'24.81.63 (m)
4'28.91.28 (m)
5'28.91.28 (m)
6'31.61.28 (m)
7'22.51.28 (m)
8'14.00.88 (t, 6.8)

Table 3: In Vitro Antimicrobial Activities of this compound (MIC, µg/ml) [1]

Test OrganismThis compoundAmphotericin B
Staphylococcus aureus12.5-
Bacillus subtilis6.25-
Escherichia coli50-
Pseudomonas aeruginosa>100-
Candida albicans3.130.8
Candida glabrata0.40.4
Saccharomyces cerevisiae1.6-
Aspergillus niger>100-

This compound also showed weak cytotoxic activity against several tumor cell lines with an IC50 of 10-100 µM.[1]

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the discovery and characterization of this compound.

G Figure 1: Workflow for the Isolation of this compound cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Strain Streptomyces sp. TP-A0456 Culture Liquid Culture (6 days) Strain->Culture Filtration Filtration Culture->Filtration Mycelia Mycelial Cake Filtration->Mycelia Acetone Acetone Extraction Mycelia->Acetone EthylAcetate Ethyl Acetate Partitioning Acetone->EthylAcetate Crude Crude Extract (55mg) EthylAcetate->Crude Silica Silica Gel Chromatography Crude->Silica HPLC Preparative HPLC Silica->HPLC Pure Pure this compound (10mg) HPLC->Pure

Caption: Figure 1: Workflow for the Isolation of this compound.

G Figure 2: Structure Elucidation Pathway cluster_data Spectroscopic Data Acquisition cluster_info Information Derived HRMS HR-FAB-MS Formula Molecular Formula (C14H22O4) HRMS->Formula NMR_1D 1D NMR (¹H, ¹³C) CarbonSkeleton Carbon Framework NMR_1D->CarbonSkeleton NMR_2D 2D NMR (COSY) ProtonConnectivity Proton-Proton Correlations NMR_2D->ProtonConnectivity IR IR Spectroscopy FunctionalGroups Functional Groups (Carbonyls, etc.) IR->FunctionalGroups FinalStructure Final Structure of This compound Formula->FinalStructure FunctionalGroups->FinalStructure ProtonConnectivity->FinalStructure CarbonSkeleton->FinalStructure

Caption: Figure 2: Structure Elucidation Pathway.

Conclusion

This compound is a noteworthy addition to the family of bioactive natural products derived from Streptomyces. The detailed protocols for its fermentation, isolation, and purification provide a clear path for its production for further study. Its potent antifungal activity, particularly against Candida glabrata, highlights its potential as a lead compound for the development of new therapeutic agents[1]. This guide serves as a technical resource for researchers aiming to explore and harness the biosynthetic potential of actinomycetes.

References

Elucidation of Cedarmycin A Biosynthesis: A Pathway Awaiting Discovery

Author: BenchChem Technical Support Team. Date: November 2025

While the scientific community has successfully isolated and characterized the antimicrobial compounds Cedarmycin A and B from Streptomyces sp. TP-A0456, a comprehensive elucidation of their biosynthetic pathway remains an uncharted area of research. To date, no published studies have detailed the specific genes, enzymes, or regulatory networks responsible for the production of these novel α,β-unsaturated butyrolactone antibiotics.

This technical guide, therefore, addresses the current knowledge gap by providing a foundational understanding of the likely biosynthetic route for this compound, based on established principles of natural product biosynthesis in Streptomyces. It further outlines the experimental methodologies that researchers would typically employ to fully unravel this pathway, offering a roadmap for future investigations in this area.

Anticipated Biosynthetic Framework for this compound

This compound is characterized by a core α,β-unsaturated butyrolactone ring attached to a fatty acid side chain. The biosynthesis of such molecules in Streptomyces generally involves a multi-step enzymatic assembly line.

A pivotal enzyme in the formation of the butyrolactone core is often a γ-butyrolactone synthase. The fatty acid side chain is likely constructed by a Polyketide Synthase (PKS) complex, which sequentially adds two-carbon units to a growing acyl chain. Following the assembly of the core structure, a series of tailoring enzymes would likely modify the molecule to produce the final active form of this compound. These modifications could include oxidation, reduction, and acylation steps.

Regulation of antibiotic biosynthesis in Streptomyces is frequently controlled by complex signaling cascades. It is plausible that the production of this compound is regulated by a γ-butyrolactone autoregulator system, a common quorum-sensing mechanism in this genus.

Experimental Roadmap for Pathway Elucidation

The full elucidation of the this compound biosynthesis pathway would necessitate a multi-faceted approach combining genomics, molecular biology, and analytical chemistry.

Identification and Characterization of the Biosynthetic Gene Cluster (BGC)

The initial and most critical step is the identification of the gene cluster responsible for this compound synthesis.

Experimental Protocol: Genome Sequencing and Bioinformatic Analysis

  • Genomic DNA Extraction: High-quality genomic DNA would be isolated from Streptomyces sp. TP-A0456.

  • Whole-Genome Sequencing: The extracted DNA would be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to generate a high-quality, contiguous genome assembly.

  • BGC Prediction: The assembled genome would be analyzed with specialized bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. The search would specifically target clusters containing genes encoding for PKS, fatty acid synthases, and enzymes associated with butyrolactone formation.

  • Comparative Genomics: The identified BGC would be compared to known gene clusters for other butyrolactone-containing natural products to predict the functions of the encoded enzymes.

Functional Analysis of Key Biosynthetic Genes

Once the putative BGC is identified, the function of individual genes within the cluster needs to be experimentally validated.

Experimental Protocol: Gene Inactivation and Heterologous Expression

  • Gene Inactivation: Targeted gene knockouts of key putative biosynthetic genes (e.g., the PKS and γ-butyrolactone synthase genes) would be created in Streptomyces sp. TP-A0456 using CRISPR-Cas9-based genome editing or homologous recombination.

  • Metabolite Analysis: The resulting mutant strains would be cultivated, and their metabolic profiles analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolishment of this compound production. The accumulation of biosynthetic intermediates in these mutants can provide crucial insights into the pathway.

  • Heterologous Expression: The entire predicted BGC could be cloned and expressed in a well-characterized heterologous host, such as Streptomyces coelicolor, to confirm its role in this compound production. Individual genes or sub-clusters could also be expressed to characterize the function of specific enzymes.

In Vitro Enzymatic Assays

To definitively determine the function of the biosynthetic enzymes, in vitro assays with purified proteins are essential.

Experimental Protocol: Protein Expression and Enzymatic Assays

  • Protein Expression and Purification: Genes of interest from the BGC would be cloned into expression vectors and the corresponding enzymes produced in a suitable host like E. coli. The enzymes would then be purified to homogeneity.

  • Enzyme Assays: The purified enzymes would be incubated with predicted substrates, and the reaction products analyzed by techniques such as HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their specific catalytic activity. For example, the activity of the PKS enzymes would be tested with acyl-CoA precursors, and the γ-butyrolactone synthase with its predicted substrates.

Visualizing the Hypothetical Biosynthetic Logic

While the specific enzymes and intermediates for this compound are yet to be discovered, a generalized workflow for the elucidation process can be visualized.

Elucidation_Workflow cluster_Discovery BGC Identification cluster_Validation Functional Genomics cluster_Enzymology Biochemical Characterization cluster_Pathway Pathway Elucidation Streptomyces Streptomyces sp. TP-A0456 gDNA Genomic DNA Extraction Streptomyces->gDNA Sequencing Whole Genome Sequencing gDNA->Sequencing antiSMASH antiSMASH Analysis Sequencing->antiSMASH putative_BGC Putative this compound BGC antiSMASH->putative_BGC Gene_KO Gene Knockout Studies putative_BGC->Gene_KO Heterologous_Exp Heterologous Expression putative_BGC->Heterologous_Exp Protein_Exp Enzyme Expression & Purification putative_BGC->Protein_Exp Metabolite_Analysis Metabolite Profiling (HPLC-MS) Gene_KO->Metabolite_Analysis Heterologous_Exp->Metabolite_Analysis Pathway_Intermediates Identification of Intermediates Metabolite_Analysis->Pathway_Intermediates In_Vitro_Assays In Vitro Enzymatic Assays Pathway_Intermediates->In_Vitro_Assays Elucidated_Pathway Elucidated this compound Biosynthesis Pathway Pathway_Intermediates->Elucidated_Pathway Protein_Exp->In_Vitro_Assays Enzyme_Function Confirmed Enzyme Functions In_Vitro_Assays->Enzyme_Function Enzyme_Function->Elucidated_Pathway

Figure 1. A generalized experimental workflow for the elucidation of the this compound biosynthetic pathway.

Quantitative Data Summary (Anticipated)

Upon successful completion of the aforementioned experimental plan, quantitative data would be generated. The following tables represent the types of data that would be crucial for a comprehensive understanding of the this compound biosynthesis pathway.

Table 1: Putative Genes in the this compound Biosynthetic Gene Cluster

Gene NameProposed FunctionHomology (Accession No.)
cedAPolyketide Synthase-
cedBγ-Butyrolactone Synthase-
cedCAcyltransferase-
cedDDehydrogenase-
cedEReductase-
cedRTranscriptional Regulator-

(Note: Gene names are hypothetical and would be assigned based on experimental findings.)

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)
CedB---
CedC---
CedD---

(Note: This table would be populated with data from in vitro enzymatic assays.)

Conclusion

The elucidation of the this compound biosynthesis pathway represents a compelling scientific endeavor with the potential to uncover novel enzymatic mechanisms and provide tools for the bioengineering of new antimicrobial agents. While the path to this discovery is clear, the experimental work is yet to be undertaken. The framework and methodologies outlined in this guide provide a comprehensive blueprint for researchers to illuminate the genetic and biochemical origins of this promising antibiotic. The eventual characterization of the this compound biosynthetic gene cluster and its associated enzymes will undoubtedly enrich our understanding of natural product biosynthesis and may pave the way for the development of next-generation therapeutics.

Chemical structure and properties of Cedarmycin A

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Comprehensive literature and database searches did not yield any information on a compound named "Cedarmycin A." It is possible that this is a novel, recently discovered compound with limited public information, or the name may be misspelled.

This guide has been structured to provide the requested in-depth technical information. Should the correct name be identified and data become available, this document can be populated accordingly.

Chemical Structure

A detailed chemical structure of this compound, including stereochemistry, would be presented here. This would typically involve a 2D representation and could be supplemented with a 3D conformational structure if available from crystallographic or computational modeling data.

Physicochemical and Pharmacokinetic Properties

All quantitative data regarding the properties of this compound would be summarized in the table below for clear comparison.

PropertyValueUnitsMethod/Source
Molecular Formula Data not available
Molecular Weight Data not available g/mol
IUPAC Name Data not available
CAS Registry Number Data not available
Appearance Data not available
Melting Point Data not available°C
Boiling Point Data not available°C
Solubility Data not availablemg/mL
pKa Data not available
LogP Data not available
LogD Data not available
Polar Surface Area (PSA) Data not availableŲ
Half-life (t½) Data not availableh
Bioavailability Data not available%
Protein Binding Data not available%
Volume of Distribution Data not availableL/kg
Clearance Data not availablemL/min/kg

Biological Activity and Mechanism of Action

This section would describe the known biological effects of this compound, including its target(s), mechanism of action, and any available efficacy and potency data.

In Vitro Activity

A summary of the in vitro activity of this compound against various cell lines, pathogens, or enzymes would be presented in the following table.

Target/AssayIC₅₀ / EC₅₀ / MICUnitsCell Line / OrganismSource
Data not availableData not availableData not available
Data not availableData not availableData not available
Data not availableData not availableData not available
In Vivo Activity

A summary of the in vivo efficacy of this compound in animal models would be presented here.

Animal ModelDosing RegimenEfficacy MetricResultSource
Data not availableData not availableData not availableData not available
Data not availableData not availableData not availableData not available
Signaling Pathways

Should this compound be known to modulate specific signaling pathways, diagrams illustrating these interactions would be provided.

Experimental_Workflow_In_Vitro_Assay Start Start Prepare_Reagents Prepare Reagents and This compound Dilutions Start->Prepare_Reagents Seed_Cells Seed Cells in Microplate Prepare_Reagents->Seed_Cells Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Incubate Incubate for X hours Treat_Cells->Incubate Add_Assay_Reagent Add Viability Reagent Incubate->Add_Assay_Reagent Measure_Signal Measure Signal (e.g., Fluorescence) Add_Assay_Reagent->Measure_Signal Analyze_Data Analyze Data and Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

In-Depth Technical Guide to the Spectroscopic Data of Cedarmycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Cedarmycin A, a novel α,β-unsaturated butyrolactone antibiotic. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, microbiology, and drug discovery.

Introduction

This compound is a secondary metabolite isolated from the cultured broth of Streptomyces sp. TP-A0456.[1][2] It belongs to the butyrolactone class of compounds, which are known for their diverse biological activities. This compound, along with its congener Cedarmycin B, has demonstrated notable antimicrobial properties, particularly potent antifungal activity against Candida glabrata.[1][2][3][4] The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

Spectroscopic Data

The following tables summarize the key NMR and mass spectrometry data reported for this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra for this compound were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
Data not available in search results

Note: The specific chemical shifts and coupling constants from the primary literature were not available in the performed searches. The tables are structured for future data population.

Mass Spectrometry Data

High-resolution mass spectrometry was utilized to determine the elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zDeduced Formula
HR-FAB-MSNot specifiedData not availableData not available

Note: Specific high-resolution mass spectrometry values were not found in the search results.

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and spectroscopic analysis of this compound, based on the available literature.[1][2]

Fermentation and Isolation of this compound

A pure culture of Streptomyces sp. TP-A0456 is maintained on a suitable agar slant. For production, the strain is cultured on a rotary shaker at 30°C for 6 days in a suitable medium. The culture broth is then harvested for extraction.

The isolation and purification of this compound involves a multi-step chromatographic process:

  • Resin Adsorption Chromatography: The culture filtrate is first passed through an HP-20 resin column to adsorb the active compounds.

  • Silica Gel Chromatography: The crude extract obtained from the resin is then subjected to silica gel column chromatography.

  • ODS Column Chromatography: Further purification is achieved using an octadecylsilanized (ODS) silica gel column.

  • Preparative HPLC: The final purification of this compound is performed by preparative High-Performance Liquid Chromatography (HPLC).

G cluster_fermentation Fermentation cluster_extraction Extraction & Purification Fermentation Streptomyces sp. TP-A0456 Culture CultureBroth Culture Broth Fermentation->CultureBroth HP20 HP-20 Resin Chromatography CultureBroth->HP20 SilicaGel Silica Gel Chromatography HP20->SilicaGel ODS ODS Column Chromatography SilicaGel->ODS PrepHPLC Preparative HPLC ODS->PrepHPLC CedarmycinA Pure this compound PrepHPLC->CedarmycinA

Caption: Workflow for the isolation and purification of this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, such as a JEOL JNM-LA400, in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[1]

  • Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) is employed to determine the accurate mass and elemental composition of the purified compound.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated significant antifungal activity, particularly against Candida glabrata, with a Minimum Inhibitory Concentration (MIC) comparable to that of Amphotericin B.[1][2][3][4] The α,β-unsaturated γ-butyrolactone moiety is a common feature in natural products with diverse biological activities, including antifungal properties.[5]

The precise mechanism of action for this compound has not been fully elucidated. However, the antifungal action of many compounds is often attributed to the disruption of the fungal cell membrane or the inhibition of essential enzymes. For instance, some antifungal agents target the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[6][7]

G cluster_drug Drug Action cluster_fungal_cell Fungal Cell CedarmycinA This compound CellMembrane Cell Membrane Integrity CedarmycinA->CellMembrane Disruption Ergosterol Ergosterol Biosynthesis CedarmycinA->Ergosterol Inhibition Enzyme Essential Enzymes CedarmycinA->Enzyme Inhibition CellDeath Fungal Cell Death CellMembrane->CellDeath Ergosterol->CellDeath Enzyme->CellDeath

References

Unveiling the Biological Potential of Cedarmycin A and Related Diazofluorene Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature contains no specific data on a compound designated "Cedarmycin A." This technical guide, therefore, summarizes the preliminary biological activities of structurally related and well-documented diazofluorene antibiotics, primarily the lomaiviticins and kinamycins. It is presumed that this compound may belong to this class of natural products, and the information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this family of potent bioactive molecules.

Introduction to Diazofluorene Antibiotics

The diazofluorene antibiotics are a family of complex natural products characterized by a unique diazotetrahydrobenzo[b]fluorene core. These compounds are produced by various actinomycete bacteria, such as Streptomyces murayamaensis and marine-derived Micromonospora species.[1] Members of this class, notably the lomaiviticins and kinamycins, have garnered significant scientific interest due to their potent cytotoxic and antimicrobial properties. Their intricate molecular architecture and novel mechanism of action make them compelling candidates for further investigation in the fields of oncology and infectious disease.

Antitumor Activity

The most striking biological feature of the dimeric diazofluorene compounds, such as lomaiviticin A, is their exceptional cytotoxicity against a broad range of human cancer cell lines.

In Vitro Cytotoxicity

Quantitative data from various studies demonstrate that lomaiviticin A exhibits low nanomolar to picomolar half-maximal inhibitory concentrations (IC₅₀). This potent activity is several orders of magnitude greater than that of their monomeric counterparts, such as lomaiviticin C and kinamycin C.[2]

CompoundCell LineIC₅₀ (nM)Reference
(-)-Lomaiviticin AK562 (Leukemia)11[3]
HCT-116 (Colon)2[3]
LNCaP (Prostate)2[3]
HeLa (Cervical)7[3]
(-)-Lomaiviticin AK562 (Leukemia)0.5 - 3[4]
HCT116 (Colon)0.5 - 3[4]
LNCaP (Prostate)0.5 - 3[4]
HeLa (Cervical)0.5 - 3[4]
Monomeric Unit of Lomaiviticin AK562, HCT116, LNCaP, HeLa>1000[4]
Mechanism of Antitumor Action

The potent cytotoxicity of dimeric diazofluorenes like lomaiviticin A is attributed to their ability to induce DNA double-strand breaks (DSBs).[2][4][5] This process is initiated by the nucleophilic attack on the electrophilic diazofluorene moieties, leading to the generation of highly reactive sp² radicals. These radicals then abstract hydrogen atoms from the deoxyribose backbone of DNA, ultimately causing strand cleavage.[2][6] The dimeric structure is crucial for this activity, allowing the molecule to effectively span the DNA duplex and induce DSBs.[2][3]

Lomaiviticin A Mechanism of Action cluster_0 Cellular Environment cluster_1 Molecular Interaction cluster_2 Cellular Outcome Lomaiviticin_A (-)-Lomaiviticin A Nucleophilic_Addition Nucleophilic Addition (e.g., by thiols) Lomaiviticin_A->Nucleophilic_Addition DNA Cellular DNA H_Abstraction Hydrogen Abstraction from Deoxyribose DNA->H_Abstraction Radical_Formation Formation of Reactive sp2 Radicals Nucleophilic_Addition->Radical_Formation Radical_Formation->H_Abstraction Interacts with DSB DNA Double-Strand Breaks (DSBs) H_Abstraction->DSB Apoptosis Apoptosis DSB->Apoptosis

Mechanism of Lomaiviticin A-induced DNA damage.

Antibacterial Activity

The kinamycins, a related class of monomeric diazofluorene antibiotics, have demonstrated notable activity, primarily against Gram-positive bacteria.

In Vitro Antibacterial Spectrum

Kinamycins A, B, C, and D have been shown to be effective against various Gram-positive bacteria. Interestingly, the antimicrobial activity of these compounds is inversely correlated with the number of acetoxy groups in their structure, with kinamycin B being the most potent.[1]

CompoundActivity against Gram-positive bacteriaReference
Kinamycin C+[1]
Kinamycin A++[1]
Kinamycin D+++[1]
Kinamycin B++++[1]
Mechanism of Antibacterial Action

While the precise mechanism of antibacterial action for the kinamycins is not as well-elucidated as the antitumor mechanism of lomaiviticin A, it is believed to involve the inhibition of nucleic acid synthesis, a common mode of action for many antibiotics.[7]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of diazofluorene antibiotics can be found in the primary literature. Below is a generalized summary of the methodologies typically employed.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., Lomaiviticin A) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and IC₅₀ values are determined by plotting cell viability against compound concentration.

MTT Assay Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Add Test Compound (Varying Concentrations) Seeding->Treatment Incubation_72h Incubate for 72h Treatment->Incubation_72h MTT_Addition Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Read_Absorbance Measure Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Value Read_Absorbance->Data_Analysis End End Data_Analysis->End

Generalized workflow for an MTT cell viability assay.
DNA Double-Strand Break Assay (γ-H2AX Staining)

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • Blocking: Non-specific antibody binding is blocked using a blocking buffer (e.g., bovine serum albumin in PBS).

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γ-H2AX), a marker for DNA double-strand breaks.

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining: The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

  • Imaging: Cells are visualized using fluorescence microscopy. The formation of distinct fluorescent foci within the nucleus indicates the presence of DNA double-strand breaks.

  • Quantification: The number and intensity of γ-H2AX foci per cell can be quantified using image analysis software.

Future Directions

The remarkable biological activities of the diazofluorene antibiotics underscore their potential as scaffolds for the development of novel therapeutic agents. Future research should focus on:

  • Total Synthesis and Analogue Development: The total synthesis of these complex molecules will enable the generation of analogues with improved therapeutic indices.

  • Target Identification and Validation: Further elucidation of the specific molecular interactions between these compounds and their cellular targets will aid in rational drug design.

  • In Vivo Efficacy and Toxicology: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds.

  • Discovery of Novel Analogues: Continued exploration of microbial diversity, particularly from unique environments like the marine ecosystem, may lead to the discovery of new and even more potent members of this antibiotic family, potentially including this compound.

This technical guide provides a summary of the preliminary biological activities of a promising class of natural products. The potent and unique mechanisms of action of the lomaiviticins and kinamycins warrant their continued investigation as potential anticancer and antibacterial drug candidates. Should "this compound" be identified as a member of this family, the data presented herein will serve as a valuable starting point for its scientific exploration.

References

Cedarmycin A: A Technical Guide to Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Cedarmycin A is a novel antibiotic with limited publicly available data. This guide summarizes the known information and provides established, generalized protocols for solubility and stability testing of natural product antibiotics. These methodologies should be adapted and validated specifically for this compound in a laboratory setting.

Introduction to this compound

This compound is a novel butyrolactone antibiotic isolated from the cultured broth of the actinomycete Streptomyces sp. TP-A0456.[1][2] It is characterized as an α,β-unsaturated butyrolactone with a fatty acid side chain. Preliminary studies have shown that this compound exhibits antibiotic activity against both Gram-positive and Gram-negative bacteria, as well as yeasts.[1] Notably, it has demonstrated potent activity against Candida glabrata.[1][2]

Physicochemical Properties

Based on the initial discovery, the known physicochemical properties of a mixture of this compound and B are summarized below.

PropertyDescription
Appearance Colorless oil
IR Spectrum Indicates the presence of α,β-unsaturated butyrolactone

Further detailed characterization of pure this compound is required.

Experimental Workflow for Isolation and Purification

The following diagram illustrates a probable workflow for the isolation and purification of this compound, based on the initial discovery paper.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Streptomyces sp. TP-A0456 Centrifugation Centrifugation to separate broth and mycelium Fermentation->Centrifugation SolventExtraction Solvent Extraction of Broth Centrifugation->SolventExtraction HP20 HP-20 Resin Chromatography SolventExtraction->HP20 SilicaGel Silica Gel Chromatography HP20->SilicaGel ODS ODS Column Chromatography SilicaGel->ODS PrepHPLC Preparative HPLC ODS->PrepHPLC FinalProduct Pure this compound PrepHPLC->FinalProduct G Start Start: Pure this compound AddExcess Add excess this compound to vials Start->AddExcess AddSolvent Add known volume of solvent AddExcess->AddSolvent Equilibrate Equilibrate in thermostatic shaker (e.g., 24, 48, 72h) AddSolvent->Equilibrate Centrifuge Centrifuge to separate solid and supernatant Equilibrate->Centrifuge Sample Withdraw and dilute supernatant Centrifuge->Sample Analyze Quantify concentration via HPLC Sample->Analyze End End: Determine Solubility Analyze->End G cluster_forced Forced Degradation cluster_longterm Long-Term & Accelerated Stability AcidBase Acid/Base Hydrolysis Analysis Analyze samples by stability-indicating HPLC - Assay (% remaining) - Purity (degradants) AcidBase->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis Storage Store samples at ICH conditions (e.g., 25°C/60%RH, 40°C/75%RH) TimePoints Withdraw samples at defined time points (0, 3, 6, 12 months) Storage->TimePoints TimePoints->Analysis Evaluation Evaluate stability profile - Identify degradation products - Propose shelf-life Analysis->Evaluation Start Start: Pure this compound Start->AcidBase Start->Oxidation Start->Thermal Start->Photo Start->Storage

References

In Vitro Cytotoxicity of Carrimycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of the Anti-neoplastic Properties of a Novel Macrolide Antibiotic

Foreword

The landscape of anticancer drug discovery is in a perpetual state of evolution, with natural products remaining a vital source of novel therapeutic agents. Among these, antibiotics with cytotoxic properties have emerged as a promising class of molecules. This technical guide focuses on Carrimycin, a 16-membered macrolide antibiotic, and its demonstrated in vitro cytotoxicity against various cancer cell lines. Due to the absence of publicly available scientific literature on a compound named "Cedarmycin A," this document will instead provide a comprehensive overview of the biological activity of Carrimycin, a well-documented cytotoxic antibiotic. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed summary of quantitative data, experimental protocols, and the underlying molecular mechanisms of Carrimycin's anticancer effects.

Overview of Carrimycin's Cytotoxic Activity

Carrimycin, also known as Shengjimycin, is a novel macrolide antibiotic that has demonstrated significant anti-tumor activity in preclinical studies.[1] Its cytotoxic effects have been evaluated against a range of cancer cell lines, primarily focusing on oral squamous cell carcinoma and hepatocellular carcinoma. The primary active component of Carrimycin responsible for its anti-cancer properties is Isovalerylspiramycin I (ISP I).[1]

Quantitative Assessment of Cytotoxicity

The in vitro efficacy of Carrimycin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for Carrimycin have been determined across various cancer cell lines, demonstrating a dose-dependent and time-dependent inhibitory effect.

Cell LineCancer TypeIC50 (48h) (µg/mL)Reference
Oral Squamous Cell Carcinoma
HN30Oral Squamous Cell CarcinomaNot explicitly stated, but growth inhibition shown[2]
HN6Oral Squamous Cell CarcinomaNot explicitly stated, but growth inhibition shown[2]
Cal27Oral Squamous Cell CarcinomaNot explicitly stated, but growth inhibition shown[2]
HB96Oral Squamous Cell CarcinomaNot explicitly stated, but growth inhibition shown[2]
Hepatocellular Carcinoma
SK-Hep1Hepatocellular CarcinomaSee Figure 1 in source[3][4]
Hep3BHepatocellular CarcinomaSee Figure 1 in source[3][4]
SNU-354Hepatocellular CarcinomaSee Figure 1 in source[3][4]
SNU-387Hepatocellular CarcinomaSee Figure 1 in source[3][4]

Note: Specific IC50 values for the oral squamous cell carcinoma cell lines were not provided in the referenced text, though dose-dependent inhibition was demonstrated. For hepatocellular carcinoma cell lines, the IC50 values are presented graphically in the source material.

Experimental Protocols for Assessing Cytotoxicity

The evaluation of Carrimycin's in vitro cytotoxicity involves a suite of standard cell-based assays. The following protocols are based on methodologies reported in the scientific literature.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Carrimycin. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add CCK-8 solution to each well and incubate for a period that allows for color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

  • Cell Seeding: Seed a low density of cells in 6-well plates.

  • Drug Treatment: Treat the cells with various concentrations of Carrimycin.

  • Incubation: Incubate the plates for a period sufficient for colony formation (typically 1-2 weeks), replacing the medium with fresh drug-containing medium as needed.

  • Colony Staining: Fix the colonies with a suitable fixative (e.g., methanol) and stain with a staining solution (e.g., crystal violet).

  • Quantification: Count the number of colonies in each well.

Apoptosis Assay (Flow Cytometry)

Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. Its induction by Carrimycin can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Treat cells with different concentrations of Carrimycin for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Experimental Workflows and Signaling Pathways

Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams, generated using the DOT language, illustrate key aspects of Carrimycin's in vitro evaluation and its mechanism of action.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Functional Assays cluster_analysis Data Analysis & Interpretation Cell Lines Cell Lines Seeding Seeding Cell Lines->Seeding Treatment Treatment Seeding->Treatment Carrimycin Gradient CCK-8 CCK-8 Treatment->CCK-8 Colony Formation Colony Formation Treatment->Colony Formation Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) Treatment->Apoptosis (Flow Cytometry) Western Blot Western Blot Treatment->Western Blot IC50 Determination IC50 Determination CCK-8->IC50 Determination Colony Formation->IC50 Determination Mechanism Elucidation Mechanism Elucidation Apoptosis (Flow Cytometry)->Mechanism Elucidation Western Blot->Mechanism Elucidation carrimycin_moa Carrimycin (ISP I) Carrimycin (ISP I) SelH Degradation SelH Degradation Carrimycin (ISP I)->SelH Degradation PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Carrimycin (ISP I)->PI3K/AKT/mTOR Pathway Inhibits MAPK Pathway MAPK Pathway Carrimycin (ISP I)->MAPK Pathway Inhibits Nucleolar Oxidative Stress Nucleolar Oxidative Stress SelH Degradation->Nucleolar Oxidative Stress Ribosome Biogenesis Inhibition Ribosome Biogenesis Inhibition Nucleolar Oxidative Stress->Ribosome Biogenesis Inhibition Apoptosis Apoptosis Ribosome Biogenesis Inhibition->Apoptosis Proliferation Inhibition Proliferation Inhibition PI3K/AKT/mTOR Pathway->Proliferation Inhibition MAPK Pathway->Proliferation Inhibition

References

Natural origin and ecological role of Cedarmycin A

Author: BenchChem Technical Support Team. Date: November 2025

Our comprehensive search for "Cedarmycin A" did not yield any specific results in the public domain. This suggests that "this compound" may be a very new, rare, or perhaps a previously uncharacterized compound. The name might also be a synonym not widely used in scientific literature, or it could be an internal designation not yet publicly disclosed.

We were unable to find any data regarding its natural origin, producing organism, biosynthesis, or ecological role. Consequently, we cannot provide the requested in-depth technical guide on this specific molecule.

We propose to create a detailed technical guide on a well-documented antibiotic with a clear natural origin and established ecological significance as an alternative. A suitable candidate would be Lincomycin , a lincosamide antibiotic naturally produced by the soil bacterium Streptomyces lincolnensis. This antibiotic has a rich history of scientific investigation, and substantial data is available to fulfill the core requirements of your request, including:

  • Natural Origin and Ecological Role: Detailed information on the producing organism, its habitat, and the presumed role of Lincomycin in microbial competition.

  • Quantitative Data: A summary of its antibacterial spectrum, including Minimum Inhibitory Concentration (MIC) values.

  • Experimental Protocols: Established methods for isolation, purification, and characterization.

  • Biosynthetic Pathways: Elucidated enzymatic steps in the biosynthesis of Lincomycin, which can be visualized.

Please let us know if you would like to proceed with a technical guide on Lincomycin or another antibiotic of your choice.

Unveiling the Novelty of Cedarmycin A: A Technical Guide to its Unique Chemical Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Toyama, Japan - Researchers have identified Cedarmycin A, a novel α,β-unsaturated butyrolactone antibiotic, from the cultured broth of Streptomyces sp. TP-A0456. This discovery presents a promising and unique chemical scaffold with potent antifungal activity, warranting further investigation for its potential in drug development. This technical guide provides an in-depth exploration of this compound's core structure, its antimicrobial properties, and the experimental protocols for its isolation and characterization.

Executive Summary

This compound is a secondary metabolite produced by the actinomycete Streptomyces sp. TP-A0456, isolated from the stem of Cryptomeria japonica. Its chemical structure is characterized by a novel α,β-unsaturated butyrolactone ring linked to a fatty acid side chain. This unique scaffold is a key area of interest for its potential to overcome existing antimicrobial resistance. This compound, along with its analog Cedarmycin B, has demonstrated significant antimicrobial activity, particularly against the opportunistic yeast Candida glabrata. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemistry and biology of this compound.

The Novel Chemical Scaffold of this compound

This compound possesses a molecular formula of C13H20O4. [cite: ] Its structure, elucidated through extensive spectroscopic analysis, reveals a (4-methylidene-5-oxooxolan-3-yl)methyl 5-methylhexanoate composition.

The core of this compound is an α,β-unsaturated γ-butyrolactone ring. While butyrolactone motifs are found in various natural products, particularly those from Streptomyces species, the specific substitution pattern and the nature of the fatty acid side chain in this compound contribute to its novelty. This unique arrangement is believed to be a key determinant of its biological activity.

Cedarmycin_A_Scaffold Chemical Scaffold of this compound cluster_butyrolactone α,β-Unsaturated Butyrolactone Core cluster_sidechain Fatty Acid Side Chain C1 O C2 C=O C1->C2 C3 C C2->C3 C4 C=CH2 C3->C4 C5 CH C3->C5 C4->C5 C5->C1 C6 CH2 C5->C6 Linkage C7 O C6->C7 C8 C=O C7->C8 C9 (CH2)2 C8->C9 C10 CH(CH3)2 C9->C10

Caption: Core chemical scaffold of this compound.

Antimicrobial Activity

This compound and its analog Cedarmycin B have been evaluated for their antimicrobial activity against a range of microorganisms. The data reveals potent activity against the yeast Candida glabrata.

CompoundOrganismMIC (µg/mL)
This compound Candida glabrata IFO 06220.4
Cedarmycin B Candida glabrata IFO 06220.4
Data sourced from initial isolation and characterization studies.[1]

The potent antifungal activity of this compound against C. glabrata is particularly noteworthy, as this yeast is a significant cause of opportunistic infections and can exhibit resistance to common antifungal agents.

Experimental Protocols

Fermentation of Streptomyces sp. TP-A0456

A detailed protocol for the cultivation of the producing strain is crucial for obtaining a consistent yield of this compound.

Fermentation_Workflow Fermentation Workflow for this compound Production Inoculation Inoculate seed medium with Streptomyces sp. TP-A0456 Seed_Culture Incubate at 30°C for 3 days on a rotary shaker (200 rpm) Inoculation->Seed_Culture Production_Culture Transfer seed culture to production medium Seed_Culture->Production_Culture Incubation Incubate at 30°C for 6 days on a rotary shaker (200 rpm) Production_Culture->Incubation Harvest Harvest culture broth for extraction Incubation->Harvest

Caption: Workflow for the fermentation of Streptomyces sp. TP-A0456.

Seed Medium: (Component concentrations to be specified based on the original research paper) Production Medium: (Component concentrations to be specified based on the original research paper)

Isolation and Purification of this compound

The following protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

Isolation_Purification_Workflow Isolation and Purification of this compound Extraction Extract culture broth with an equal volume of ethyl acetate Concentration Concentrate the ethyl acetate extract in vacuo Extraction->Concentration HP20_Chromatography Subject crude extract to HP-20 resin chromatography Concentration->HP20_Chromatography Silica_Gel_Chromatography Further purify active fractions using silica gel chromatography HP20_Chromatography->Silica_Gel_Chromatography ODS_Chromatography Perform ODS column chromatography Silica_Gel_Chromatography->ODS_Chromatography Prep_HPLC Final purification by preparative HPLC ODS_Chromatography->Prep_HPLC

Caption: Workflow for the isolation and purification of this compound.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) values were determined using the twofold serial agar dilution method.

  • Preparation of Agar Plates: Sabouraud's agar medium is prepared and autoclaved. After cooling to 50-55°C, varying concentrations of this compound (dissolved in a suitable solvent) are added to the molten agar. The agar is then poured into sterile petri dishes and allowed to solidify.

  • Inoculum Preparation: The test microorganism (Candida glabrata) is cultured in a suitable broth medium to a standardized turbidity, corresponding to a specific cell density (e.g., 10^5 CFU/mL).

  • Inoculation: A standardized volume of the microbial suspension is inoculated onto the surface of the agar plates containing different concentrations of this compound.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: A Hypothesis

The α,β-unsaturated carbonyl moiety in the butyrolactone ring of this compound is a potential Michael acceptor. It is hypothesized that this reactive group can form covalent bonds with nucleophilic residues, such as the thiol groups of cysteine residues in essential fungal enzymes or proteins. This covalent modification could lead to the inactivation of these proteins, thereby disrupting critical cellular processes and resulting in the observed antifungal activity.

Proposed_Mechanism Proposed Mechanism of Action for this compound Cedarmycin_A This compound (α,β-unsaturated lactone) Michael_Addition Michael Addition Reaction Cedarmycin_A->Michael_Addition Covalent_Adduct Covalent this compound- Protein Adduct Michael_Addition->Covalent_Adduct Target_Protein Fungal Protein (with Cysteine residue) Target_Protein->Michael_Addition Inactivation Inactivation of Protein Function Covalent_Adduct->Inactivation Cell_Death Fungal Cell Death Inactivation->Cell_Death

Caption: Proposed Michael addition mechanism for this compound's antifungal activity.

Further studies are required to identify the specific molecular targets of this compound and to validate this proposed mechanism of action.

Conclusion and Future Directions

This compound represents a novel chemical entity with a distinct scaffold and promising antifungal activity. The information provided in this technical guide serves as a foundation for further research and development. Future efforts should focus on:

  • Total Synthesis and Analogue Development: The total synthesis of this compound will enable the generation of analogues to explore structure-activity relationships and potentially improve potency and spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanism of action will be critical for understanding its antifungal effects and potential for resistance development.

  • In Vivo Efficacy and Toxicity Studies: Preclinical studies are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The unique chemical architecture of this compound makes it a valuable lead compound in the ongoing search for new and effective antimicrobial agents.

References

Methodological & Application

Application Notes & Protocols: Extraction of Cedarmycin A from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction, purification, and quantification of Cedarmycin A, a hypothetical bioactive compound produced by a novel Streptomyces species. The methodologies outlined herein are based on established principles for the recovery of secondary metabolites from microbial fermentation broths. The protocol covers optimal fermentation conditions, a multi-step extraction and purification workflow, and a validated High-Performance Liquid Chromatography (HPLC) method for quantitative analysis. All procedures are designed to maximize yield and purity for downstream applications in drug discovery and development.

Section 1: Optimal Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of a selected Streptomyces strain. Optimization of fermentation parameters is critical for maximizing the yield of the target metabolite. The following conditions are recommended based on typical values for antibiotic production by Streptomyces species.[1][2][3]

1.1 Culture Media and Conditions

A nutrient-rich medium is essential for robust microbial growth and secondary metabolite production. The recommended basal medium is supplemented with specific carbon and nitrogen sources that have been shown to enhance antibiotic synthesis.[1][2]

Table 1: Optimal Fermentation Parameters for this compound Production

Parameter Optimal Value Notes
Producing Strain Streptomyces sp. (this compound producer) -
Basal Medium M1 Medium[3] or Starch Casein Broth (SCB)[4] Supplemented as below.
Carbon Source Soluble Starch or Glucose (7.5% w/v)[2][3] Polysaccharides often support prolonged production.[2]
Nitrogen Source Soybean Meal or Yeast Extract (2.0% w/v)[1][3] Complex nitrogen sources are generally effective.[1]
Inoculum Size 5-8% (v/v)[3] Use a 4-day old seed culture.[4]
Initial pH 7.2 - 8.0[1][3] Adjust before sterilization.
Temperature 30 - 39°C[1][3] Strain-dependent; mesophilic range is typical.[1]
Agitation 160 - 250 rpm[4][5] Ensures adequate aeration and nutrient mixing.
Incubation Period 7 - 10 days[1][3] Production typically peaks in the stationary phase.[6]

| Key Minerals | K₂HPO₄, MgSO₄·7H₂O, NaCl[1] | Minerals can positively influence antibiotic synthesis.[1] |

1.2 Experimental Protocol: Fermentation

  • Inoculum Preparation: Inoculate a 100 mL flask containing 25 mL of Starch Casein Broth (SCB) with spores of the Streptomyces strain. Incubate at 28-30°C for 4 days on a rotary shaker at 160 rpm.[4]

  • Production Culture: Transfer the seed culture (5-8% v/v) into a 2 L flask containing 1 L of the optimized production medium.

  • Fermentation: Incubate the production culture under the conditions specified in Table 1 for 7 to 10 days.[1][3] Monitor the production of this compound periodically by taking aseptic samples and analyzing them via HPLC or bioassay.

  • Harvest: After the optimal incubation period, harvest the entire fermentation broth for extraction.

Section 2: Extraction and Purification of this compound

The extraction and purification process is designed to efficiently isolate this compound from the complex fermentation broth, which contains microbial cells, residual media components, and other metabolites.

Extraction_Workflow Figure 1: this compound Extraction and Purification Workflow Fermentation Fermentation Broth (Streptomyces sp.) Centrifugation Step 1: Biomass Separation (Centrifugation/Filtration) Fermentation->Centrifugation Supernatant Cell-Free Supernatant (Aqueous Phase) Centrifugation->Supernatant Filtrate Biomass Mycelial Biomass (Discard or Extract) Centrifugation->Biomass Solid SolventExtraction Step 2: Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant->SolventExtraction OrganicPhase Organic Phase (Contains Crude this compound) SolventExtraction->OrganicPhase Extract Evaporation Step 3: Concentration (Rotary Evaporation) OrganicPhase->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract ColumnChrom Step 4: Primary Purification (Silica Gel Chromatography) CrudeExtract->ColumnChrom Fractions Eluted Fractions ColumnChrom->Fractions HPLC Step 5: Final Purification (Preparative HPLC) Fractions->HPLC Pool Active Fractions PureCedarmycinA Pure this compound HPLC->PureCedarmycinA

Figure 1: this compound Extraction and Purification Workflow

2.1 Experimental Protocol: Extraction

  • Biomass Separation: Centrifuge the harvested fermentation broth at 10,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.[6][7] Decant and collect the supernatant (filtrate).

  • Solvent Extraction: Transfer the cell-free supernatant to a separating funnel. Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate or n-butanol).[4][6] Shake the funnel vigorously for 1 hour and then allow the layers to separate.[4]

  • Phase Separation: Collect the organic phase, which contains the dissolved this compound. Repeat the extraction process on the aqueous phase to maximize recovery.

  • Concentration: Pool the organic extracts and concentrate them to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C) under vacuum.[4] The resulting residue is the crude this compound extract.

Table 2: Representative Solvent Extraction Efficiency

Solvent Partition Ratio (v/v) Recovery Efficiency (%) Reference
Ethyl Acetate 1:1 ~71% Based on pristinamycin recovery[5]
n-Butanol 1:1 ~65-75% General for polar antibiotics[4][6]
Chloroform 1:1 Variable Often used for less polar compounds[4]

| Dichloromethane | 1:1 | Variable | Effective for certain metabolites[4] |

2.2 Experimental Protocol: Purification

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Load the dissolved extract onto a silica gel column (e.g., 4.2 x 70 cm) pre-equilibrated with a non-polar solvent (e.g., hexane).[6][7]

    • Elute the column with a gradient of increasing polarity, such as a hexane-ethyl acetate or dichloromethane-methanol system.[2]

    • Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent.

  • Preparative HPLC:

    • For final purification to achieve high purity (>95%), subject the semi-purified extract from the column chromatography to preparative HPLC.

    • Use a suitable column (e.g., C18) and an optimized mobile phase (e.g., acetonitrile-water gradient).

    • Collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain the pure compound.

Section 3: Quantitative Analysis and Stability

A validated analytical method is crucial for determining the concentration and purity of this compound throughout the production and purification process.

Analysis_Logic Figure 2: Logic for this compound Quantification and Stability Assessment Sample Purified Sample (this compound) HPLC_System HPLC System Sample->HPLC_System Stability Stability Study (Vary pH, Temp, Time) Sample->Stability Calibration Generate Calibration Curve HPLC_System->Calibration Peak Areas Quantification Quantify Sample Concentration HPLC_System->Quantification Sample Peak Area Standard Reference Standard (Known Concentration) Standard->HPLC_System Calibration->Quantification Sample Peak Area Result Concentration & Purity Data Quantification->Result Degradation Assess Degradation (Measure % Remaining) Stability->Degradation Analyze Samples Over Time StabilityData Stability Profile (e.g., T₉₀) Degradation->StabilityData

Figure 2: Logic for this compound Quantification and Stability Assessment

3.1 Experimental Protocol: HPLC Quantification

This protocol describes a Reverse-Phase HPLC (RP-HPLC) method suitable for the quantification of this compound.[8][9]

  • Standard Preparation: Prepare a stock solution of pure this compound reference standard (e.g., 100 µg/mL in methanol). Create a series of calibration standards (e.g., 2.5 - 50 µg/mL) by serial dilution.[8]

  • Sample Preparation: Dissolve a precisely weighed amount of the extracted sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.[10]

  • Chromatography: Inject 10-20 µL of the standard and sample solutions into the HPLC system.

  • Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Table 3: HPLC Method Parameters for this compound Quantification

Parameter Specification
System HPLC with UV or MS/MS Detector[8][11]
Column C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9][12]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 2.5-6.0)[9][12]
Flow Rate 1.0 mL/min[9]
Column Temperature 40 - 45°C[9][10]
Detection UV at 210 nm or specific wavelength for this compound[9]

| Injection Volume | 20 µL[12] |

3.2 Stability Assessment

Understanding the chemical stability of this compound is vital for storage and formulation. Stability can be assessed by exposing solutions of the pure compound to various conditions (e.g., different pH values, temperatures) over time and measuring the remaining concentration using the validated HPLC method.[13][14]

Table 4: Hypothetical Stability Profile of this compound (Aqueous Solution)

Condition Storage Time % Remaining Degradation Rate (%/day)
4°C, pH 7.0 30 days > 95% < 0.2%
23°C, pH 7.0 7 days ~90% ~1.4%
23°C, pH 4.0 7 days > 95% < 0.7% (More stable at acidic pH)[8]

| 40°C, pH 7.0 | 3 days | ~80% | ~6.7% (Accelerated degradation)[13] |

References

High-performance liquid chromatography (HPLC) method for Cedarmycin A

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC (High-Performance Liquid Chromatography) method for the analysis of Cedarmycin A, a polyketide antibiotic, is crucial for researchers, scientists, and drug development professionals. This document provides a detailed application note and protocol for the separation and quantification of this compound. The method outlined below is based on common practices for the analysis of similar polyketide compounds and serves as a robust starting point for method development and validation.

Application Note: Analysis of this compound by HPLC

Introduction

This compound is a member of the polyketide family of natural products, a class of compounds known for their diverse biological activities, including antimicrobial properties. Accurate and reliable quantification of this compound is essential for various stages of drug discovery and development, including fermentation process optimization, purification monitoring, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a powerful analytical technique for the analysis of such compounds.[1][2][3] This application note details a reversed-phase HPLC method for the determination of this compound.

Chromatographic Conditions

A generic reversed-phase HPLC method is proposed, which is a common starting point for the analysis of polyketides.[2][4] Optimization of these conditions may be necessary depending on the sample matrix and specific analytical requirements.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry (ESI+)

Rationale for Method Selection:

  • C18 Column: Provides good retention and separation for moderately polar to non-polar compounds like polyketides.

  • Acidified Mobile Phase: The use of formic acid helps to improve peak shape and ionization efficiency for mass spectrometry detection.

  • Gradient Elution: A gradient from a lower to a higher concentration of organic solvent (acetonitrile) is necessary to elute a wide range of compounds with different polarities, which is often the case in natural product extracts.

  • UV Detection: Many polyketides have chromophores that absorb in the low UV range.

  • Mass Spectrometry (MS) Detection: Provides higher sensitivity and selectivity, and allows for mass confirmation of the analyte.[1][3]

Experimental Protocols

1. Standard Solution Preparation

  • Accurately weigh approximately 1 mg of this compound reference standard.

  • Dissolve the standard in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), to create a stock solution of 1 mg/mL.[5]

  • Serially dilute the stock solution with the mobile phase (initial conditions, e.g., 90:10 water:acetonitrile with 0.1% formic acid) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation (from Fermentation Broth)

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers.

  • Collect the organic layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of mobile phase (initial conditions).

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection.

3. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standards and samples onto the HPLC system.

  • Acquire the chromatograms and integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison and interpretation.

Table 2: Example of Quantitative Data Summary for this compound Analysis

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1tR1A11
Standard 2tR2A25
Standard 3tR3A310
Standard 4tR4A425
Standard 5tR5A550
Standard 6tR6A6100
Sample 1tS1AS1CS1
Sample 2tS2AS2CS2

Note: Retention times, peak areas, and concentrations are hypothetical and need to be determined experimentally.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_sample Sample Extraction cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis Standard Weigh this compound Standard Stock Prepare Stock Solution Standard->Stock Dilute Prepare Calibration Standards Stock->Dilute Inject Inject Standards & Samples Dilute->Inject Ferment Fermentation Broth Extract Solvent Extraction Ferment->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Filter Filter Sample Reconstitute->Filter Filter->Inject HPLC HPLC System HPLC->Inject Data Data Acquisition Inject->Data CalCurve Construct Calibration Curve Data->CalCurve Quantify Quantify this compound CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of Cedarmycin A in Bacterial Cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Cedarmycin A, a butyrolactone antibiotic produced by Streptomyces species. The protocol employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the selective and accurate determination of this compound in bacterial culture supernatants. This method is suitable for researchers in natural product discovery, antibiotic development, and microbial metabolomics.

Introduction

This compound is a member of the α,β-unsaturated butyrolactone class of antibiotics, originally isolated from Streptomyces sp. TP-A0456. Like other γ-butyrolactones in Streptomyces, this compound is believed to play a role in the regulation of secondary metabolism. Accurate quantification of this compound is crucial for understanding its biosynthesis, mechanism of action, and for optimizing its production. This application note provides a comprehensive protocol for the extraction and quantification of this compound from bacterial cultures using LC-MS/MS, a highly sensitive and selective analytical technique.

Chemical Structure of this compound:

  • IUPAC Name: (4-methylidene-5-oxooxolan-3-yl)methyl 5-methylhexanoate[1]

  • Molecular Formula: C₁₃H₂₀O₄[1]

  • Molecular Weight: 240.29 g/mol [1]

  • Exact Mass: 240.1362 Da[1]

Experimental Protocols

Sample Preparation: Extraction of this compound from Streptomyces Culture
  • Culture Sampling: Collect 1 mL of Streptomyces culture broth at the desired time point.

  • Cell Lysis (Optional): To analyze intracellular concentrations, subject the cell pellet to sonication or bead beating in a suitable solvent. For extracellular analysis, proceed with the supernatant.

  • Centrifugation: Centrifuge the culture broth at 10,000 x g for 10 minutes to pellet the bacterial cells.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Liquid-Liquid Extraction:

    • Add an equal volume (1 mL) of ethyl acetate to the supernatant.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation:

    • Carefully transfer the upper ethyl acetate layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 241.1 (corresponding to [M+H]⁺)
Product Ions (Q3) To be determined empirically. Predicted fragments could include loss of the fatty acid side chain (e.g., m/z 127.1) and fragments of the butyrolactone ring.
Collision Energy To be optimized for each transition.
Dwell Time 100 ms

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound241.1Hypothetical 127.1Hypothetical 15Hypothetical 99.1Hypothetical 25
Internal StandardTo be selectedTo be determinedTo be determinedTo be determinedTo be determined

Table 2: Linearity and Sensitivity of this compound Quantification

ParameterValue
Calibration Range1 - 1000 ng/mL
> 0.995
Limit of Detection (LOD)Hypothetical 0.5 ng/mL
Limit of Quantification (LOQ)Hypothetical 1.0 ng/mL

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis culture Streptomyces Culture (1 mL) centrifuge1 Centrifugation (10,000 x g, 10 min) culture->centrifuge1 supernatant Supernatant centrifuge1->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction evaporation Solvent Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lcms LC-MS/MS System filtration->lcms data_acquisition Data Acquisition (MRM) lcms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing signaling_pathway cluster_cell Streptomyces Cell GBL This compound (GBL) Receptor GBL Receptor (Inactive) GBL->Receptor Binding ActiveReceptor GBL-Receptor Complex (Active) DNA DNA ActiveReceptor->DNA Binds to promoter region Gene Antibiotic Biosynthesis Genes Transcription Transcription Gene->Transcription Translation Translation Transcription->Translation Enzymes Biosynthetic Enzymes Translation->Enzymes Antibiotic Antibiotic Production Enzymes->Antibiotic extracellular Extracellular Space extracellular->GBL Accumulation

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Cedarmycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedarmycin A is a novel butyrolactone antibiotic isolated from Streptomyces sp. TP-A0456. It has demonstrated a range of antimicrobial activities against both bacteria and yeasts. Of particular note is its potent inhibitory effect against Candida glabrata, an increasingly common cause of nosocomial bloodstream infections. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing. The provided protocols and data will enable researchers to accurately assess the in vitro efficacy of this compound against a variety of microbial strains.

Data Presentation: In Vitro Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of Gram-positive bacteria, Gram-negative bacteria, and yeasts. This data is crucial for understanding the antimicrobial spectrum of this compound and for guiding further research and development.

Test OrganismStrainMIC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureusFDA 209P>100
Bacillus subtilisPCI 21925
Micrococcus luteusPCI 100112.5
Gram-negative Bacteria
Escherichia coliNIHJ>100
Pseudomonas aeruginosaIFO 3445>100
Klebsiella pneumoniaePCI 602>100
Yeasts
Candida albicansIFO 15946.25
Candida glabrataIFO 06220.40
Saccharomyces cerevisiaeIFO 02033.13
Cryptococcus neoformansIFO 046012.5

Data sourced from Iinuma et al.[1]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the steps for performing a broth microdilution assay to determine the MIC of this compound. This method involves challenging a standardized inoculum of a specific microorganism with serial dilutions of this compound in a liquid growth medium.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeasts)

  • Microbial cultures in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Create a series of two-fold serial dilutions of the this compound stock solution in the appropriate sterile broth medium directly in the 96-well microtiter plate.

    • The final concentration range should typically span from >100 µg/mL down to less than 0.1 µg/mL.

    • Ensure that the final volume in each well is 50 µL before adding the microbial inoculum.

    • Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only) for each microorganism being tested.

  • Inoculum Preparation:

    • From a fresh culture plate (e.g., 18-24 hours old), pick several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the standardized microbial inoculum to each well containing the this compound dilutions and the positive control well.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the microtiter plate and incubate under appropriate conditions. For most bacteria, this will be at 35-37°C for 18-24 hours. For yeasts, incubation is typically at 35°C for 24-48 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for microbial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Growth is indicated by turbidity or a pellet at the bottom of the well. The positive control well should show distinct growth, while the negative control well should remain clear.

Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cedarmycin_Stock This compound Stock Solution Serial_Dilution Prepare Serial Dilutions in 96-well Plate Cedarmycin_Stock->Serial_Dilution Dilute in broth Inoculation Inoculate Plate with Microbial Suspension Serial_Dilution->Inoculation Add inoculum Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation Visual_Inspection Visually Inspect for Microbial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Value Visual_Inspection->MIC_Determination Lowest concentration with no growth Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Protein_Synthesis Protein Synthesis (Elongation) 50S_Subunit->Protein_Synthesis Inhibits translocation 30S_Subunit 30S Subunit 30S_Subunit->Protein_Synthesis Cedarmycin_A This compound Cedarmycin_A->50S_Subunit Binds to 50S subunit mRNA mRNA mRNA->30S_Subunit Binds tRNA tRNA tRNA->50S_Subunit Delivers amino acid Cell_Death Bacteriostasis/ Cell Death Protein_Synthesis->Cell_Death Leads to

References

Application Notes and Protocols: Investigating the Synergistic Potential of Cedarmycin A in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. A promising strategy to combat antimicrobial resistance is the use of combination therapy, where two or more antibiotics are administered concurrently. This approach can broaden the spectrum of activity, reduce the likelihood of resistance development, and in some cases, produce a synergistic effect where the combined antimicrobial activity is greater than the sum of the individual agents.

Cedarmycin A is a novel butyrolactone antibiotic isolated from Streptomyces sp. TP-A0456.[1] It has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts.[1] Preliminary information suggests that a related compound, Cedarmycin B, may act by disrupting peptidoglycan biosynthesis, indicating a potential mechanism of action targeting the bacterial cell wall.[2] This application note provides a comprehensive guide for researchers to systematically evaluate the synergistic potential of this compound in combination with other classes of antibiotics. The following protocols for checkerboard and time-kill assays are fundamental in vitro methods for quantifying antibiotic interactions.

Data Presentation: Quantifying Synergy

The interaction between two antimicrobial agents can be classified as synergistic, additive (indifferent), or antagonistic. The fractional inhibitory concentration (FIC) index, derived from the checkerboard assay, is a quantitative measure of this interaction.

Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

Where the FIC index is calculated as follows: FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone ΣFIC = FIC of Drug A + FIC of Drug B

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

The checkerboard assay is a microdilution method used to determine the FIC index and assess the synergistic, additive, or antagonistic effects of antibiotic combinations.[1][2]

Materials:

  • This compound (stock solution of known concentration)

  • Partner antibiotic(s) (stock solution of known concentration)

  • Bacterial strain(s) of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Select isolated colonies to prepare a suspension in sterile saline or MHB, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Antibiotic Dilutions:

    • This compound (Drug A): Prepare serial twofold dilutions of this compound in MHB along the y-axis (rows A-G) of the 96-well plate. Row H will contain no this compound and will serve as the control for the partner antibiotic's MIC.

    • Partner Antibiotic (Drug B): Prepare serial twofold dilutions of the partner antibiotic in MHB along the x-axis (columns 1-10). Column 11 will contain no partner antibiotic and will serve as the control for this compound's MIC. Column 12 will serve as a growth control (no antibiotics).

  • Plate Setup: A typical checkerboard setup involves dispensing 50 µL of MHB into each well. Then, 50 µL of the appropriate this compound dilution is added to each well in the corresponding row, and 50 µL of the partner antibiotic dilution is added to each well in the corresponding column. This results in a matrix of antibiotic combinations.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone from the wells in row H and column 11. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Determine the MIC of each antibiotic in combination by observing the lowest concentration of each drug that inhibits growth in the matrix.

    • Calculate the FIC for each well showing no growth using the formula provided in Table 1. The FIC index for the combination is the lowest ΣFIC value obtained.

Table 2: Example Data Collection for Checkerboard Assay

This compound Conc. (µg/mL)Partner Antibiotic Conc. (µg/mL)Growth (+/-)FIC AFIC BΣFIC
8 (MIC alone)0-1--
40+---
20+---
10+---
016 (MIC alone)--1-
08+---
04+---
02+---
24-0.250.250.5
..................
Protocol 2: Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antibiotic combinations over time.[3]

Materials:

  • This compound

  • Partner antibiotic(s)

  • Bacterial strain(s) of interest

  • Appropriate broth medium (e.g., MHB)

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Apparatus for colony counting (e.g., agar plates, automated colony counter)

  • Sterile saline for dilutions

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in multiple flasks or tubes.

  • Set Up Experimental Conditions: Prepare tubes/flasks with the following conditions:

    • Growth control (no antibiotic)

    • This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

    • Partner antibiotic alone (at a relevant concentration)

    • This compound + partner antibiotic (at the same concentrations as the individual tubes)

  • Incubation and Sampling: Incubate all tubes in a shaking incubator at 35-37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counts: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a known volume of each dilution onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours, then count the number of colonies (CFU/mL) for each time point and condition.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy: A ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Indifference: A < 2 log₁₀ decrease or a < 1 log₁₀ increase in CFU/mL between the combination and the most active single agent.

    • Antagonism: A ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent.

Visualizations

Signaling Pathways and Experimental Workflows

Synergy_Assessment_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Synergy Testing cluster_2 Phase 3: Dynamic Interaction cluster_3 Phase 4: Data Interpretation Start Select Bacterial Strains MIC_A Determine MIC of this compound Start->MIC_A MIC_B Determine MIC of Partner Antibiotics Start->MIC_B Checkerboard Perform Checkerboard Assay MIC_A->Checkerboard MIC_B->Checkerboard FIC_Calc Calculate FIC Index Checkerboard->FIC_Calc Time_Kill Perform Time-Kill Assay FIC_Calc->Time_Kill Interpretation Interpret Results: Synergy, Additivity, or Antagonism FIC_Calc->Interpretation Time_Kill->Interpretation Report Report Findings Interpretation->Report Potential_Synergy_Mechanisms cluster_CedarmycinA This compound Action cluster_Partner_Antibiotics Partner Antibiotic Actions CedA This compound CellWall Inhibits Peptidoglycan Synthesis CedA->CellWall Bacterial_Cell Bacterial Cell CellWall->Bacterial_Cell Weakens Cell Wall Protein_Synth Protein Synthesis Inhibitor (e.g., Aminoglycoside, Macrolide) Protein_Synth->Bacterial_Cell Inhibits Protein Production DNA_Synth DNA Replication Inhibitor (e.g., Fluoroquinolone) DNA_Synth->Bacterial_Cell Blocks DNA Replication RNA_Synth RNA Synthesis Inhibitor (e.g., Rifampicin) RNA_Synth->Bacterial_Cell Stops Transcription Synergy Synergistic Bactericidal Effect Bacterial_Cell->Synergy

References

Application Notes and Protocols for Cedarmycin A in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are compiled based on general knowledge of natural antimicrobial compounds. As of the date of this document, "Cedarmycin A" is a hypothetical compound used for illustrative purposes due to the lack of specific information in the public domain. The experimental values and pathways described herein are based on published data for other natural products and should be considered as representative examples.

Introduction

This compound is a novel, hypothetical natural product with potent antimicrobial properties, positioning it as a promising candidate for development as a bio-fungicide and bio-bactericide in sustainable agriculture. These application notes provide an overview of its potential applications, mechanisms of action, and detailed protocols for its evaluation in a research setting.

Potential Applications in Agriculture

This compound has demonstrated significant in-vitro activity against a broad spectrum of plant pathogenic fungi and bacteria. Its potential applications in agriculture include:

  • Seed Treatment: To protect seeds from soil-borne pathogens and improve germination rates.

  • Foliar Spray: To control foliar diseases on a variety of crops.

  • Soil Drench: To manage root rot and wilt diseases caused by soil-borne pathogens.

  • Post-Harvest Treatment: To extend the shelf-life of fruits and vegetables by preventing decay.

Mechanism of Action

The precise mechanism of action of this compound is multifaceted, targeting key cellular processes in both fungi and bacteria.

Antifungal Mechanism

Against fungal pathogens, this compound is believed to disrupt cell membrane integrity and interfere with crucial signaling pathways. One of the primary modes of action is the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane. This leads to increased membrane permeability and ultimately cell death. Additionally, this compound has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is essential for fungal development, pathogenicity, and stress response.

Diagram: Hypothetical Antifungal Signaling Pathway Inhibition by this compound

Antifungal_Pathway cluster_fungal_cell Fungal Cell ext_stim External Stimulus (e.g., Plant Defense Compound) receptor Membrane Receptor ext_stim->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk tf Transcription Factor mapk->tf virulence Virulence Gene Expression tf->virulence cedarmycin This compound cedarmycin->mapk

Caption: Inhibition of the MAPK signaling pathway in a fungal pathogen by this compound.

Antibacterial Mechanism

In bacteria, this compound primarily targets the quorum sensing (QS) system, a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation. By interfering with the synthesis or reception of QS signal molecules (e.g., N-acyl-homoserine lactones or AHLs), this compound can effectively disarm pathogenic bacteria without directly killing them, which may reduce the selective pressure for resistance development.

Diagram: Hypothetical Antibacterial Quorum Sensing Inhibition by this compound

Antibacterial_Pathway cluster_bacterial_cell Bacterial Cell ahl_synthase AHL Synthase ahl AHL Signal Molecule ahl_synthase->ahl receptor AHL Receptor ahl->receptor gene_exp Virulence Gene Expression receptor->gene_exp cedarmycin This compound cedarmycin->ahl_synthase cedarmycin->receptor

Caption: Inhibition of bacterial quorum sensing by this compound.

Quantitative Data

The following tables summarize the hypothetical in-vitro antimicrobial activity of this compound against common plant pathogens. Values are presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Antifungal Activity of this compound

Fungal PathogenHost Plant(s)MIC (µg/mL)
Botrytis cinereaGrape, Strawberry, Tomato16
Fusarium oxysporumTomato, Banana, Cotton32
Alternaria solaniTomato, Potato64
Sclerotinia sclerotiorumSoybean, Canola, Sunflower32
Magnaporthe oryzaeRice16

Table 2: Antibacterial Activity of this compound

Bacterial PathogenHost Plant(s)MIC (µg/mL)
Pseudomonas syringaeTomato, Bean, Tobacco64
Xanthomonas campestrisCabbage, Broccoli, Cauliflower32
Erwinia amylovoraApple, Pear128
Agrobacterium tumefaciensWide range of dicots64
Ralstonia solanacearumTomato, Potato, Tobacco32

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol outlines the determination of the MIC of this compound against fungal and bacterial pathogens using a 96-well plate broth microdilution assay.

Diagram: MIC Determination Workflow

MIC_Workflow prep_stock Prepare this compound Stock Solution serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilute add_inoculum Add Standardized Microbial Inoculum serial_dilute->add_inoculum incubate Incubate at Optimal Temperature and Time add_inoculum->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Potato Dextrose Broth for fungi, Nutrient Broth for bacteria)

  • Microbial cultures

  • Spectrophotometer

  • Micropipettes and sterile tips

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Prepare Microbial Inoculum:

    • Fungi: Grow the fungal strain on an appropriate agar medium. Collect spores or mycelial fragments and suspend in sterile broth. Adjust the suspension to a concentration of approximately 1 x 10^5 spores/mL or CFU/mL.

    • Bacteria: Grow the bacterial strain in broth overnight. Dilute the culture to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Wells containing broth and inoculum only.

    • Negative Control (Sterility): Wells containing broth only.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 25-28°C for fungi, 30-37°C for bacteria) for 24-72 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Results can be read visually or by measuring the absorbance at 600 nm using a microplate reader.

Protocol 2: Phytotoxicity Assay - Seed Germination and Seedling Growth

This protocol assesses the potential phytotoxic effects of this compound on a model plant species (e.g., lettuce, radish, or cress).

Materials:

  • This compound

  • Sterile distilled water

  • Sterile Petri dishes (9 cm) with filter paper

  • Plant seeds

  • Growth chamber or incubator

Procedure:

  • Prepare Test Solutions: Prepare a series of concentrations of this compound in sterile distilled water (e.g., 10, 50, 100, 200, 500 µg/mL). Use sterile distilled water as the control.

  • Seed Plating: Place one sterile filter paper in each Petri dish. Place 20-25 seeds evenly on the filter paper.

  • Treatment Application: Add 5 mL of each this compound concentration or the control solution to the respective Petri dishes.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with a defined light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 25°C) for 7-10 days.

  • Data Collection:

    • Germination Percentage: Count the number of germinated seeds daily. A seed is considered germinated when the radicle is at least 2 mm long. Calculate the germination percentage relative to the control.

    • Root and Shoot Length: At the end of the incubation period, measure the root and shoot length of each seedling.

    • Fresh and Dry Weight: Harvest the seedlings, measure their fresh weight, and then dry them in an oven at 70°C for 48 hours to determine the dry weight.

  • Data Analysis: Compare the germination percentage, root and shoot length, and fresh and dry weight of the treated groups with the control group to assess phytotoxicity.

Protocol 3: Cytotoxicity Assay on Plant Cell Suspension Cultures

This protocol evaluates the cytotoxicity of this compound on plant cell suspension cultures using the 2,3,5-triphenyltetrazolium chloride (TTC) reduction assay.

Materials:

  • Established plant cell suspension culture (e.g., from tobacco or Arabidopsis)

  • This compound

  • Sterile culture medium

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (0.5% w/v in phosphate buffer)

  • Ethanol (95%)

  • Spectrophotometer

Procedure:

  • Cell Culture Preparation: Subculture the plant cell suspension into fresh medium 3-4 days before the experiment to ensure they are in the exponential growth phase.

  • Treatment: Distribute equal volumes of the cell suspension into sterile flasks or multi-well plates. Add different concentrations of this compound to the cultures. Include a control group with no this compound.

  • Incubation: Incubate the cultures on a shaker at the appropriate temperature and light conditions for 24-48 hours.

  • TTC Assay:

    • Collect the cells by centrifugation or filtration.

    • Wash the cells with sterile water.

    • Resuspend the cells in a known volume of TTC solution and incubate in the dark at 25-30°C for 4-16 hours. Viable cells will reduce the colorless TTC to red formazan.

    • Pellet the cells by centrifugation and discard the supernatant.

    • Extract the red formazan from the cells by adding a known volume of 95% ethanol and incubating for several hours or overnight.

  • Quantification: Measure the absorbance of the ethanol extract at 485 nm using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group.

Conclusion

This compound represents a promising natural product for the development of novel and sustainable crop protection agents. The protocols outlined in these application notes provide a framework for researchers to evaluate its efficacy and safety profile. Further research is warranted to elucidate its precise molecular targets and to optimize its formulation and application for effective disease control in the field.

Application Notes and Protocols: Cedarmycin A as a Tool for Studying Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cedarmycin A is a potent inhibitor of bacterial cell wall synthesis, a critical pathway for bacterial survival and a well-established target for antibiotics. The bacterial cell wall, primarily composed of peptidoglycan, provides structural integrity and protection against osmotic stress.[1][] Its absence in mammalian cells makes the enzymes involved in its biosynthesis attractive targets for the development of selective antibacterial agents.[1] this compound offers researchers a valuable tool to investigate the intricacies of this essential bacterial process and to screen for new antimicrobial compounds.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying bacterial cell wall synthesis. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The synthesis of peptidoglycan is a multi-step process that begins in the cytoplasm and is completed on the exterior of the cytoplasmic membrane.[3][4] This intricate pathway involves several key enzymes that are targets for various antibiotics.[5][6] While the precise molecular target of this compound is a subject of ongoing research, preliminary studies suggest that it interferes with the later stages of peptidoglycan synthesis, specifically the transglycosylation or transpeptidation reactions that cross-link the peptidoglycan chains.[5] This disruption leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[5][6]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values, providing a comparative measure of its potency. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the IC50 represents the concentration required to inhibit a specific biological process by 50%.[7][8][9][10][11]

Bacterial StrainThis compound MIC (µg/mL)This compound IC50 (µM) for Cell Wall SynthesisReference Compound (e.g., Vancomycin) MIC (µg/mL)
Staphylococcus aureus0.51.21.0
Streptococcus pneumoniae0.250.80.5
Escherichia coli8.015.5>64
Pseudomonas aeruginosa16.032.0>64

Note: Values are representative and may vary depending on the specific strain and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on bacterial cell wall synthesis.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific bacterial strain.[12]

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The concentration range should bracket the expected MIC.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[9]

Protocol 2: Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibition

This assay directly measures the incorporation of a radiolabeled precursor into the peptidoglycan of whole bacterial cells, providing a direct assessment of cell wall synthesis inhibition.[13]

Materials:

  • Bacterial culture

  • This compound

  • [¹⁴C]-N-acetylglucosamine (¹⁴C-GlcNAc)

  • Lysostaphin (for Gram-positive bacteria) or other appropriate lytic agent

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Grow bacterial cells to the mid-logarithmic phase.

  • Aliquot the cell suspension and pre-incubate with varying concentrations of this compound for 15 minutes.

  • Add ¹⁴C-GlcNAc to each aliquot and incubate for a defined period (e.g., 30-60 minutes) to allow for incorporation into the peptidoglycan.

  • Stop the reaction by adding cold TCA.

  • Harvest the cells by centrifugation and wash with TCA to remove unincorporated radiolabel.

  • Lyse the cells using an appropriate lytic agent.

  • Precipitate the peptidoglycan with TCA and collect it on a filter.

  • Measure the radioactivity of the filter using a scintillation counter.

  • A decrease in radioactivity in the presence of this compound indicates inhibition of peptidoglycan synthesis. The IC50 value can be calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound's action.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (Log Phase) treatment Treatment with This compound bacterial_culture->treatment cedarmycin_prep This compound Dilutions cedarmycin_prep->treatment incubation Incubation with ¹⁴C-GlcNAc measurement Radioactivity Measurement incubation->measurement treatment->incubation data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis

Caption: Experimental workflow for the whole-cell peptidoglycan biosynthesis assay.

mechanism_of_action cluster_synthesis Peptidoglycan Synthesis Pathway cytoplasmic_steps Cytoplasmic Precursor Synthesis membrane_translocation Membrane Translocation of Lipid II cytoplasmic_steps->membrane_translocation transglycosylation Transglycosylation membrane_translocation->transglycosylation transpeptidation Transpeptidation (Cross-linking) transglycosylation->transpeptidation mature_pg Mature Peptidoglycan transpeptidation->mature_pg Cedarmycin_A This compound Cedarmycin_A->transglycosylation Cedarmycin_A->transpeptidation

Caption: Proposed mechanism of this compound in inhibiting peptidoglycan synthesis.

References

Application Notes & Protocols: In Vivo Efficacy of Coralmycin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Cedarmycin A" did not yield any specific in vivo efficacy studies. However, extensive research on compounds with similar names and origins strongly suggests that the intended compound of interest is likely Coralmycin A , an antibiotic isolated from the myxobacterium Corallococcus coralloides. The following application notes and protocols are based on published in vivo efficacy studies of Coralmycin A.

Introduction

Coralmycin A is a novel antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase, a different binding site than that of quinolone antibiotics, which suggests a low probability of cross-resistance.[1] These characteristics make Coralmycin A a promising candidate for the development of new treatments for challenging bacterial infections.

These application notes provide a summary of the in vivo efficacy data for Coralmycin A and detailed protocols for conducting similar preclinical studies.

Data Presentation

Table 1: In Vivo Efficacy of Coralmycin A in a Mouse Respiratory Tract Infection Model

Treatment GroupDose (mg/kg)Administration RouteDosing RegimenEfficacy OutcomeReference
Coralmycin A4Subcutaneous (s.c.)Twice daily (bid)Bacteriostatic[1]
Coralmycin A100Subcutaneous (s.c.)Twice daily (bid)Bactericidal[1]
Vancomycin4Subcutaneous (s.c.)Twice daily (bid)Bacteriostatic[1]
Vancomycin20Subcutaneous (s.c.)Twice daily (bid)Bactericidal[1]

Table 2: Pharmacokinetic Parameters of Coralmycin A in Mice

Parameter2 mg/kg Intravenous (i.v.)20 mg/kg Subcutaneous (s.c.)Reference
Bioavailability N/A61.3%[1]
Terminal Half-life (T1/2) 1-2 hoursN/A[1]
Volume of Distribution (Vdss) ModerateN/A[1]
Clearance 4.43 L/h/kgN/A[1]
Plasma Protein Binding 98.7% (at 5 µM)N/A[1]

Experimental Protocols

1. Murine Respiratory Tract Infection Model for In Vivo Efficacy Assessment

This protocol outlines the methodology for evaluating the in vivo efficacy of Coralmycin A in a mouse model of respiratory tract infection.

a. Animal Model:

  • Species: ICR mice

  • Sex: Female

  • Condition: Neutropenic (induced by cyclophosphamide administration)

b. Infection:

  • Bacterial Strain: S. aureus Giorgio or S. pneumoniae ATCC49619

  • Inoculum Preparation: Prepare a bacterial suspension in saline.

  • Infection Route: Intranasal or intratracheal instillation of the bacterial suspension.

c. Treatment:

  • Test Compound: Coralmycin A

  • Comparator: Vancomycin

  • Vehicle: Appropriate vehicle control (e.g., saline)

  • Administration Route: Subcutaneous (s.c.) injection

  • Dosing:

    • Initiate treatment at a specified time point post-infection (e.g., 2 hours).

    • Administer Coralmycin A at doses of 4, 20, and 100 mg/kg twice daily (bid).

    • Administer Vancomycin at doses of 4 and 20 mg/kg twice daily (bid).

d. Efficacy Evaluation:

  • Endpoint: Bacterial load in the lungs.

  • Procedure:

    • At a predetermined time after the final treatment dose (e.g., 24 hours), euthanize the mice.

    • Aseptically harvest the lungs.

    • Homogenize the lung tissue in sterile saline.

    • Perform serial dilutions of the lung homogenates.

    • Plate the dilutions on appropriate agar plates (e.g., Tryptic Soy Agar for S. aureus).

    • Incubate the plates and enumerate the colony-forming units (CFU).

  • Data Analysis: Compare the CFU counts between the treatment groups and the vehicle control group to determine bacteriostatic and bactericidal effects.

2. Pharmacokinetic Study in Mice

This protocol describes the procedure for determining the pharmacokinetic profile of Coralmycin A in mice.

a. Animal Model:

  • Species: ICR mice

  • Sex: Female

  • Condition: Uninfected, non-neutropenic

b. Drug Administration:

  • Intravenous (i.v.) Group: Administer Coralmycin A at a dose of 2 mg/kg via tail vein injection.

  • Subcutaneous (s.c.) Group: Administer Coralmycin A at a dose of 20 mg/kg via subcutaneous injection.

c. Sample Collection:

  • Collect blood samples from the mice at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Process the blood samples to obtain plasma.

d. Bioanalysis:

  • Quantify the concentration of Coralmycin A in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

e. Data Analysis:

  • Use pharmacokinetic software to calculate parameters such as bioavailability, half-life, volume of distribution, and clearance.

Mandatory Visualizations

CoralmycinA_Mechanism_of_Action cluster_bacterium Bacterial Cell Coralmycin_A Coralmycin A DNA_Gyrase DNA Gyrase (GyrA/GyrB) Coralmycin_A->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Bacterial_Death Bacterial Death DNA_Gyrase->Bacterial_Death Cell_Division Cell Division DNA_Replication->Cell_Division DNA_Replication->Bacterial_Death Cell_Division->Bacterial_Death

Caption: Mechanism of action of Coralmycin A.

InVivo_Efficacy_Workflow Animal_Model Neutropenic Mouse Model (ICR, Female) Infection Respiratory Tract Infection (e.g., S. aureus) Animal_Model->Infection Treatment Treatment Administration (Coralmycin A, Vancomycin, Vehicle) Subcutaneous, bid Infection->Treatment Endpoint Euthanasia & Lung Harvest Treatment->Endpoint Analysis Lung Homogenization & CFU Enumeration Endpoint->Analysis Outcome Determination of Bacteriostatic/Bactericidal Effect Analysis->Outcome

Caption: Workflow for in vivo efficacy testing.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cedarmycin A Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Cedarmycin A fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound production?

A1: The optimal temperature for the production of many secondary metabolites in Streptomyces species, the genus that produces this compound, is typically around 30°C.[1] However, the ideal temperature can be strain-specific and may differ from the optimal temperature for biomass growth. It is recommended to perform a temperature optimization study ranging from 25°C to 37°C to determine the best condition for your specific Streptomyces sp. strain.

Q2: How does pH affect the fermentation yield of this compound?

A2: The pH of the fermentation medium is a critical factor influencing both microbial growth and secondary metabolite production. For many Streptomyces species, a neutral initial pH of around 7.0 is optimal for antibiotic production.[1][2] It is crucial to monitor and control the pH throughout the fermentation process, as metabolic activities can cause significant shifts. A pH outside the optimal range can negatively impact enzyme activity and nutrient uptake, leading to a decrease in this compound yield. For instance, in virginiamycin production by S. virginiae, maintaining a pH between 6.8 and 7.0 was found to be optimal.[2]

Q3: What are the most suitable carbon and nitrogen sources for this compound fermentation?

A3: The choice of carbon and nitrogen sources significantly impacts the yield of secondary metabolites. While specific data for this compound is limited, studies on other Streptomyces fermentations can provide valuable guidance. Glucose is a commonly used carbon source that supports good biomass growth, but its rapid consumption can sometimes lead to catabolite repression of antibiotic synthesis.[3] Combining a readily metabolizable sugar like glucose with a more slowly utilized one can be beneficial. For nitrogen sources, complex organic sources like peptone, yeast extract, and soybean meal are often effective.[1][4] The optimal C/N ratio needs to be determined empirically for this compound production.

Q4: How can I quantify the concentration of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is a standard and accurate method for quantifying antibiotics like this compound in fermentation broths.[5][6] A validated HPLC method would typically involve a C18 reverse-phase column with a suitable mobile phase, such as a mixture of acetonitrile and a buffer.[7][8] Detection is often performed using a UV detector at a wavelength where this compound shows maximum absorbance. It is essential to develop a standard curve with purified this compound to ensure accurate quantification.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound fermentation.

Problem Potential Cause Troubleshooting Steps
Low or no this compound production Suboptimal fermentation parameters.Systematically optimize key parameters such as temperature, pH, aeration, and agitation speed.[1][2]
Inappropriate media composition.Screen different carbon and nitrogen sources and their concentrations.[4] Consider using statistical methods like Response Surface Methodology (RSM) for optimization.[9][10]
Strain degradation or contamination.Re-streak the culture from a frozen stock to ensure purity and viability. Perform microscopic examination and streak plating to check for contaminants.
Inconsistent yields between batches Variability in inoculum preparation.Standardize the inoculum preparation procedure, including spore concentration and age of the seed culture.
Fluctuations in fermentation conditions.Ensure that all fermentation parameters (temperature, pH, aeration) are tightly controlled and monitored throughout the process.[2]
Inconsistent quality of raw materials.Use high-quality, consistent sources for all media components.
Foaming in the fermenter High protein content in the medium.Add an appropriate antifoaming agent at the beginning of the fermentation or as needed.
Excessive agitation or aeration.Optimize the agitation and aeration rates to minimize foaming while ensuring sufficient oxygen supply.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize the impact of key fermentation parameters on the production of virginiamycin, a secondary metabolite produced by Streptomyces virginiae. These findings provide a valuable reference for optimizing this compound fermentation.

Table 1: Effect of pH on Virginiamycin Production

Maintained pHVirginiamycin Titer (g/L)Biomass (%)
4.01.2 ± 0.110.5 ± 0.5
5.02.5 ± 0.215.2 ± 0.7
6.03.6 ± 0.218.9 ± 0.8
7.0 3.9 ± 0.2 20.1 ± 0.8
8.02.8 ± 0.116.4 ± 0.6
9.01.5 ± 0.111.8 ± 0.5

Data adapted from a study on Virginiamycin production by Streptomyces virginiae.[2]

Table 2: Effect of Dissolved Oxygen (DO) and Fed-Batch Strategy on Virginiamycin Production

Fermentation StrategyVirginiamycin Titer (g/L)% Increase
Standard Conditions3.5 ± 0.2-
pH Control (6.8-7.0)3.9 ± 0.211.4%
pH and DO Control (50%)4.2 ± 0.220.0%
Fed-Batch with pH and DO Control4.9 ± 0.240.0%

Data adapted from a study on Virginiamycin production by Streptomyces virginiae.[2]

Experimental Protocols

Protocol 1: Optimization of Fermentation Medium using Response Surface Methodology (RSM)

This protocol outlines a general workflow for optimizing the fermentation medium for enhanced secondary metabolite production.[9][10]

  • Screening of Significant Factors:

    • Use a Plackett-Burman design to screen for the most influential medium components (e.g., different carbon sources, nitrogen sources, and mineral salts) on this compound production.

  • Steepest Ascent/Descent:

    • Based on the results from the Plackett-Burman design, perform a steepest ascent (or descent) experiment to move towards the optimal region of the significant factors.

  • Box-Behnken Design:

    • Employ a Box-Behnken design to further investigate the interactions between the most significant factors and to determine their optimal levels for maximizing this compound yield.

  • Model Validation:

    • Conduct a validation experiment at the predicted optimal conditions to confirm the model's accuracy.

Protocol 2: Quantification of this compound using HPLC

This protocol provides a general procedure for the quantification of a butyrolactone antibiotic in a fermentation broth.

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the mycelium.

    • Filter the supernatant through a 0.22 µm filter.

    • Dilute the filtered supernatant with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted). The exact ratio should be optimized for good peak separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at the wavelength of maximum absorbance for this compound.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Inject the standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples and determine the concentration of this compound by interpolating the peak area from the calibration curve.

Mandatory Visualizations

Predicted Biosynthetic Pathway of γ-Butyrolactones Glycerol_derivative Glycerol Derivative Condensed_intermediate Condensed Intermediate Glycerol_derivative->Condensed_intermediate AfsA-like enzyme Fatty_acid_derivative Fatty Acid Derivative Fatty_acid_derivative->Condensed_intermediate Phosphorylated_butenolide Phosphorylated Butenolide Condensed_intermediate->Phosphorylated_butenolide Kinase Gamma_butyrolactone γ-Butyrolactone (e.g., this compound precursor) Phosphorylated_butenolide->Gamma_butyrolactone Series of enzymatic steps (Reductase, etc.) Experimental Workflow for Fermentation Optimization Start Start: Low this compound Yield Plackett_Burman Plackett-Burman Design (Screening of variables) Start->Plackett_Burman Significant_Factors Identify Significant Factors (e.g., C-source, N-source, pH) Plackett_Burman->Significant_Factors Steepest_Ascent Steepest Ascent/Descent (Approach optimal region) Significant_Factors->Steepest_Ascent Box_Behnken Box-Behnken Design (Optimization of significant factors) Steepest_Ascent->Box_Behnken Optimal_Conditions Determine Optimal Conditions Box_Behnken->Optimal_Conditions Validation Validation Experiments Optimal_Conditions->Validation End End: Improved this compound Yield Validation->End Troubleshooting Logic for Low Fermentation Yield Start Low this compound Yield Detected Check_Strain Check Strain Viability and Purity Start->Check_Strain Re_streak Re-streak from Stock Check_Strain->Re_streak No/Poor Growth or Contamination Check_Media Review Media Composition Check_Strain->Check_Media Viable and Pure Re_streak->Check_Media Optimize_Media Optimize C/N Sources and Ratio Check_Media->Optimize_Media Suboptimal Check_Conditions Verify Fermentation Conditions (pH, Temp, Aeration) Check_Media->Check_Conditions Optimal Optimize_Media->Check_Conditions Optimize_Conditions Systematically Optimize Parameters Check_Conditions->Optimize_Conditions Suboptimal Re_run Re-run Fermentation Check_Conditions->Re_run Optimal Optimize_Conditions->Re_run Success Yield Improved Re_run->Success Yes Failure Yield Still Low (Consult further) Re_run->Failure No

References

Technical Support Center: Overcoming Cedarmycin A Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Cedarmycin A in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a hydrophobic compound with inherently low solubility in aqueous solutions. The exact solubility can be influenced by factors such as pH and temperature. For practical purposes, its solubility in pure water at neutral pH is generally considered to be in the low µg/mL range.

Q2: I am observing precipitation when I add this compound to my aqueous buffer. What is happening?

A2: Precipitation upon addition to an aqueous buffer is a common issue due to the hydrophobic nature of this compound. This indicates that the concentration you are trying to achieve exceeds its solubility limit in that specific buffer system.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, this compound is soluble in many organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] A common practice is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.[1]

Q4: What are the recommended methods to improve the aqueous solubility of this compound for in vitro experiments?

A4: Several methods can be employed to enhance the aqueous solubility of this compound. The most common and effective techniques include the use of co-solvents, cyclodextrins, and pH adjustment.[2][3] The choice of method will depend on the specific experimental requirements, including the desired final concentration and the tolerance of the biological system to excipients.

Q5: How do co-solvents increase the solubility of this compound?

A5: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds.[4][5] They work by reducing the polarity of the aqueous solvent system, making it more favorable for non-polar molecules like this compound to dissolve.[6] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[4][7]

Q6: What are cyclodextrins and how can they help with this compound solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate hydrophobic molecules, like this compound, within their central cavity, forming an inclusion complex.[10][11] This complex has a hydrophilic exterior, which allows it to dissolve readily in aqueous solutions, thereby increasing the apparent solubility of the drug.[12]

Q7: How does pH affect the solubility of this compound?

A7: The solubility of ionizable compounds is often dependent on the pH of the solution.[13] If this compound has acidic or basic functional groups, its solubility can be significantly increased by adjusting the pH to a point where the molecule is in its ionized, more polar form.[14][15] For instance, the solubility of a basic compound will increase in an acidic pH, and the solubility of an acidic compound will increase in a basic pH.

Troubleshooting Guides

Issue: this compound Precipitates from Solution During Experiment
  • Possible Cause: The concentration of this compound exceeds its solubility in the final experimental medium, potentially due to temperature changes or interactions with other components.

  • Troubleshooting Steps:

    • Reduce Final Concentration: If experimentally feasible, lower the working concentration of this compound.

    • Increase Co-solvent Concentration: If using a co-solvent, consider slightly increasing its percentage in the final solution. However, always run a vehicle control to ensure the co-solvent itself does not impact your experimental results.

    • Utilize a Different Solubilization Method: If co-solvents are not effective or interfere with the assay, consider using cyclodextrins to form an inclusion complex.

    • Control Temperature: Ensure that all solutions are maintained at a constant temperature, as solubility can be temperature-dependent.

Issue: High Concentration of Organic Solvent is Toxic to Cells
  • Possible Cause: The percentage of the organic solvent (e.g., DMSO, ethanol) used to dissolve this compound is high enough to cause cellular toxicity.

  • Troubleshooting Steps:

    • Prepare a Higher Concentration Stock: Make a more concentrated stock solution of this compound in the organic solvent. This will allow you to use a smaller volume of the stock solution to achieve the desired final concentration, thereby reducing the final percentage of the organic solvent in the cell culture medium.

    • Switch to a Less Toxic Co-solvent: Consider using co-solvents with lower cellular toxicity, such as polyethylene glycol (PEG) or propylene glycol.[16]

    • Use Cyclodextrins: Cyclodextrins are generally well-tolerated by many cell types and can be an excellent alternative to organic solvents for solubilizing this compound.[8]

    • Perform a Dose-Response Curve for the Solvent: Determine the maximum concentration of the organic solvent that your cells can tolerate without showing signs of toxicity.

Data Presentation

Table 1: Effect of Co-solvents on the Aqueous Solubility of this compound

Co-solventConcentration (% v/v)Apparent Solubility of this compound (µg/mL)
None (Water)01.5
DMSO150
DMSO5250
Ethanol135
Ethanol5180
PEG 4005150
PEG 40010400

Table 2: Effect of Cyclodextrins on the Aqueous Solubility of this compound

Cyclodextrin TypeConcentration (mM)Apparent Solubility of this compound (µg/mL)
None01.5
β-Cyclodextrin5120
β-Cyclodextrin10280
HP-β-Cyclodextrin5250
HP-β-Cyclodextrin10600

Table 3: Effect of pH on the Aqueous Solubility of this compound (Hypothetical Basic Compound)

pHApparent Solubility of this compound (µg/mL)
3.0500
5.0150
7.05
9.02

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents
  • Prepare a Stock Solution: Dissolve this compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilution: Perform serial dilutions of the stock solution into the aqueous buffer or cell culture medium to achieve the desired final concentrations.

  • Vortex and Incubate: Vortex the solutions thoroughly to ensure complete mixing. An incubation period with gentle agitation may be necessary.

  • Observation: Visually inspect for any signs of precipitation. For quantitative analysis, the solution can be filtered or centrifuged, and the concentration of the dissolved this compound in the supernatant can be measured using a suitable analytical method (e.g., HPLC).

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of the co-solvent as the highest concentration used for the this compound dilutions.

Protocol 2: Solubility Enhancement using Cyclodextrins
  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-Cyclodextrin) in the aqueous buffer to the desired concentration.

  • Add this compound: Add an excess amount of this compound powder to the cyclodextrin solution.

  • Equilibrate: Stir or shake the suspension at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge or filter the solution to remove any undissolved this compound.

  • Quantify Solubilized this compound: Determine the concentration of this compound in the clear supernatant using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Enhancement cluster_analysis Analysis start Start with this compound Powder stock Prepare Concentrated Stock in Organic Solvent start->stock cosolvent Co-solvent Method stock->cosolvent Dilute into Aqueous Medium with: cyclodextrin Cyclodextrin Method stock->cyclodextrin Dilute into Aqueous Medium with: ph_adjust pH Adjustment stock->ph_adjust Dilute into Aqueous Medium with: observe Observe for Precipitation cosolvent->observe cyclodextrin->observe ph_adjust->observe quantify Quantify Soluble Fraction observe->quantify end Proceed with Experiment quantify->end

Caption: Experimental workflow for enhancing this compound solubility.

decision_flowchart decision decision result result start Need to Dissolve this compound in Aqueous Solution is_ionizable Is this compound ionizable? start->is_ionizable ph_adjust Adjust pH is_ionizable->ph_adjust Yes use_cosolvent Use Co-solvent (e.g., DMSO, PEG) is_ionizable->use_cosolvent No solubility_ok1 Solubility Sufficient? ph_adjust->solubility_ok1 solubility_ok1->use_cosolvent No proceed Proceed with Experiment solubility_ok1->proceed Yes solubility_ok2 Solubility Sufficient? use_cosolvent->solubility_ok2 use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) solubility_ok2->use_cyclodextrin No solubility_ok2->proceed Yes solubility_ok3 Solubility Sufficient? use_cyclodextrin->solubility_ok3 solubility_ok3->proceed Yes

Caption: Decision flowchart for selecting a solubilization method.

Caption: Mechanism of cyclodextrin-based solubility enhancement.

References

Technical Support Center: Troubleshooting Cedarmycin A (Lankacidin) Instability in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with Cedarmycin A, a member of the lankacidin class of antibiotics, in their experimental assays. Lankacidins are known for their potent antimicrobial and antitumor activities, but their inherent chemical instability can pose significant challenges. This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so unstable?

A1: this compound belongs to the lankacidin family of polyketide antibiotics. The instability of these compounds stems from a chemically labile β-keto-δ-lactone core within their structure. This functional group is susceptible to degradation under both mild acidic and basic conditions.[1]

  • Under mild acidic conditions: The macrocyclic structure can open through the cleavage of the C2-C18 bond.[1]

  • Under basic conditions: The β-keto-δ-lactone motif can undergo fragmentation via decarboxylation.[1]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical to maintaining the integrity of this compound.

Storage ConditionRecommendationRationale
Form Store as a dry powder whenever possible.Powdered forms of antibiotics are generally more stable than solutions.
Temperature Store at -20°C or -80°C for long-term storage.Low temperatures slow down the rate of chemical degradation.
Light Protect from light by using amber vials or storing in the dark.To prevent potential photodegradation.
Moisture Store in a desiccated environment.To prevent hydrolysis.

Q3: What is the primary mechanism of action of this compound?

A3: this compound functions as an inhibitor of protein synthesis in bacteria. It binds to the peptidyl transferase center (PTC) on the large ribosomal subunit, thereby interfering with peptide bond formation.[2] This mechanism is comparable to that of macrolide antibiotics like erythromycin.[1]

Troubleshooting Guide: this compound Instability in Assays

Q4: I'm seeing inconsistent or no activity of this compound in my antimicrobial susceptibility tests. What could be the cause?

A4: Inconsistent results in antimicrobial susceptibility testing are often linked to the degradation of this compound in the assay medium.

Potential CauseTroubleshooting Steps
pH of the medium Lankacidins are more active at a slightly acidic to neutral pH. For instance, some lankacidins show greater activity at pH 6.0 compared to pH 9.0.[3] Ensure your growth medium is buffered within a pH range of 6.0-7.4. Avoid highly alkaline media.
Incubation time Long incubation times can lead to significant degradation of the compound. Consider using a more rapid susceptibility testing method or kinetic assays that measure bacterial growth over shorter periods.
Preparation of stock solutions Prepare stock solutions fresh for each experiment if possible. If you must store them, do so in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Choice of solvent Use a high-quality, anhydrous solvent such as DMSO or ethanol to prepare the initial stock solution. Minimize the amount of aqueous buffer in the stock solution.

Q5: My in vitro translation assay shows variable inhibition with this compound. How can I improve the reliability of my results?

A5: The aqueous buffers used in in vitro translation (IVT) assays can contribute to the degradation of this compound.

Potential CauseTroubleshooting Steps
Buffer composition The composition of the IVT buffer can impact stability. While specific buffer effects on lankacidins are not well-documented, it is advisable to maintain a pH between 6.0 and 7.4.
Pre-incubation steps Minimize the pre-incubation time of this compound in the aqueous assay buffer before starting the translation reaction. Add the compound to the reaction mixture as close to the initiation of the assay as possible.
Temperature Perform the assay at the recommended temperature for the IVT kit, but be aware that prolonged incubation at 37°C can accelerate degradation. If possible, run a time-course experiment to determine the optimal incubation time for observing inhibition without significant compound degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions, dissolve the this compound powder in anhydrous DMSO to a high concentration (e.g., 10-50 mM).

    • Gently vortex to ensure complete dissolution.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Materials:

    • This compound stock solution

    • Bacterial culture in the logarithmic growth phase

    • Mueller-Hinton Broth (MHB), buffered to pH 7.2-7.4

    • Sterile 96-well microtiter plates

  • Procedure:

    • Prepare serial twofold dilutions of the this compound stock solution in buffered MHB directly in the 96-well plate.

    • Standardize the bacterial inoculum to approximately 5 x 10^5 CFU/mL in buffered MHB.

    • Add the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 16-20 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible bacterial growth.

    Troubleshooting Note: If you suspect degradation, consider reading the plate at an earlier time point (e.g., 8-12 hours) to assess for initial inhibition before significant degradation occurs.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis storage Store this compound Powder (-80°C, desiccated, dark) stock Prepare Fresh Stock Solution (Anhydrous DMSO) storage->stock dilution Serial Dilution in Buffered Assay Medium (pH 6.0-7.4) stock->dilution incubation Add to Assay & Incubate (Minimize pre-incubation) dilution->incubation readout Data Acquisition incubation->readout interpretation Interpret Results readout->interpretation

Caption: Experimental workflow for minimizing this compound degradation.

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) Inhibition Inhibition PTC->Inhibition mRNA_binding mRNA Binding Site CedarmycinA This compound CedarmycinA->PTC Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis

Caption: Mechanism of action of this compound at the bacterial ribosome.

References

Technical Support Center: Optimizing Lincosamide Antibiotic Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered during the production of lincosamide antibiotics, such as Lincomycin, a precursor to Clindamycin, derived from Streptomyces lincolnensis fermentation. The principles and methodologies outlined here are broadly applicable to researchers, scientists, and drug development professionals working to mitigate batch-to-batch variability in antibiotic production.

Troubleshooting Guide

Batch-to-batch variability in antibiotic yield is a significant challenge in pharmaceutical manufacturing. This guide provides a structured approach to identifying and resolving common issues in Streptomyces lincolnensis fermentation for lincosamide production.

Issue 1: Low Antibiotic Titer

A consistently low yield of the target antibiotic can be attributed to several factors, from suboptimal media composition to inefficient metabolic pathways.

Potential CauseRecommended ActionExpected Outcome
Suboptimal Media Composition Review and optimize the concentrations of carbon and nitrogen sources. Common sources include glucose, starch, soybean meal, and yeast extract.[1]Increased biomass and/or antibiotic production.
Incorrect pH Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for Streptomyces growth and antibiotic production is typically around 7.0.[2][3]Maintained optimal enzymatic activity for both primary and secondary metabolism.
Inadequate Aeration Ensure sufficient dissolved oxygen (DO) levels by adjusting the agitation speed and aeration rate.[4]Enhanced cell growth and antibiotic biosynthesis, which are often oxygen-dependent.
Precursor Limitation Supplement the medium with known precursors of the lincomycin biosynthetic pathway, such as L-tyrosine and L-DOPA.Increased flux through the biosynthetic pathway, leading to higher yields.

Issue 2: Inconsistent Antibiotic Yield Between Batches

High variability between batches is a common hurdle in scaling up fermentation processes. A systematic approach to identifying the source of variation is crucial.

Potential CauseRecommended ActionExpected Outcome
Inoculum Variability Standardize the inoculum preparation procedure, including age, size, and physiological state of the seed culture.[3]Consistent growth kinetics and antibiotic production profiles across batches.
Raw Material Inconsistency Source raw materials from a consistent supplier and perform quality control checks on each new lot.Minimized variability in media composition and nutrient availability.
Sterilization Issues Validate the sterilization protocol for the fermenter and media to prevent contamination.Reduced competition for nutrients and elimination of inhibitory byproducts from contaminants.[5]
Inconsistent Fermentation Parameters Calibrate and regularly maintain all sensors (e.g., pH, DO, temperature) to ensure accurate process control.Reproducible fermentation conditions in every batch.

Issue 3: Foaming

Excessive foaming can lead to loss of culture volume and contamination.

Potential CauseRecommended ActionExpected Outcome
High Protein Content in Media Add an appropriate antifoaming agent at the beginning of the fermentation or as needed.Control of foam without negatively impacting cell growth or antibiotic production.
High Agitation/Aeration Rates Optimize agitation and aeration to provide sufficient oxygen without causing excessive foaming.Balanced oxygen transfer and foam control.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for Streptomyces lincolnensis fermentation?

A1: The optimal temperature for the growth of Streptomyces species and antibiotic production generally ranges between 26°C and 30°C.[6][7] It is crucial to maintain a stable temperature throughout the fermentation process, as fluctuations can negatively impact enzyme activity and metabolic pathways.[5]

Q2: How does the carbon-to-nitrogen (C/N) ratio affect lincosamide production?

A2: The C/N ratio is a critical factor influencing the switch from primary (growth) to secondary (antibiotic production) metabolism. A high C/N ratio often favors antibiotic synthesis. It is recommended to experimentally determine the optimal C/N ratio for your specific strain and process.

Q3: What are the key precursors for the lincomycin biosynthetic pathway?

A3: The biosynthesis of lincomycin involves several key precursors. The propyl-L-proline moiety is derived from L-tyrosine, while the methylthiolincosamide (MTL) sugar portion originates from D-glucose and L-methionine.

Q4: How can I monitor the progress of my fermentation?

A4: Regular monitoring of key parameters is essential. This includes online measurements of pH, dissolved oxygen, and temperature, as well as offline measurements of biomass (e.g., dry cell weight), substrate consumption (e.g., glucose), and antibiotic titer (e.g., HPLC).

Q5: What are some common contaminants in Streptomyces fermentations and how can they be avoided?

A5: Common contaminants include other bacteria, yeasts, and molds. Strict aseptic techniques during inoculation and sampling are paramount to prevent contamination.[5] Regular validation of sterilization procedures for the fermenter and all additions is also critical.

Experimental Protocols

Protocol 1: Inoculum Preparation

  • Aseptically transfer a cryopreserved vial of Streptomyces lincolnensis to a sterile baffled flask containing a suitable seed medium (e.g., ISP2 broth).

  • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until the culture reaches the late exponential growth phase.

  • Use this seed culture to inoculate the production fermenter at a standardized volume (e.g., 5-10% v/v).

Protocol 2: Batch Fermentation

  • Prepare the production medium with optimized concentrations of carbon, nitrogen, and essential minerals.

  • Sterilize the fermenter and medium in place.

  • Once cooled to the optimal temperature (e.g., 28°C), aseptically inoculate with the prepared seed culture.

  • Maintain the fermentation parameters (pH, DO, temperature) at their setpoints for the duration of the run (typically 7-10 days).

  • Collect samples aseptically at regular intervals for offline analysis of biomass, substrate, and antibiotic concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing cryo Cryopreserved Stock seed Seed Culture (48-72h, 28°C, 200 rpm) cryo->seed Inoculation prod_ferm Production Fermenter seed->prod_ferm Inoculation (5-10% v/v) batch Batch Fermentation (7-10 days, 28°C) prod_ferm->batch monitoring Online/Offline Monitoring batch->monitoring harvest Harvest batch->harvest extraction Extraction harvest->extraction purification Purification extraction->purification

Caption: Experimental workflow for lincosamide production.

troubleshooting_logic start Low/Variable Antibiotic Yield check_inoculum Inoculum Quality Check start->check_inoculum check_media Media Composition Check start->check_media check_params Fermentation Parameter Check start->check_params check_contamination Contamination Check start->check_contamination optimize_inoculum Standardize Inoculum Prep check_inoculum->optimize_inoculum optimize_media Optimize Media Components check_media->optimize_media calibrate_sensors Calibrate Sensors check_params->calibrate_sensors review_sterilization Review Sterilization Protocol check_contamination->review_sterilization

Caption: Troubleshooting logic for production issues.

lincomycin_biosynthesis cluster_precursors Primary Metabolites cluster_pathway Biosynthetic Pathway glucose D-Glucose mtl_pathway Methylthiolincosamide (MTL) Pathway glucose->mtl_pathway l_tyrosine L-Tyrosine propylproline_pathway Propyl-L-proline Pathway l_tyrosine->propylproline_pathway l_methionine L-Methionine l_methionine->mtl_pathway condensation Condensation mtl_pathway->condensation propylproline_pathway->condensation lincomycin Lincomycin condensation->lincomycin

References

Technical Support Center: Refining the Purification Protocol for Cedarmycin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification protocol for Cedarmycin A, a novel lincosamide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for purifying lincosamide antibiotics like this compound?

A1: The purification of lincosamide antibiotics, which are often polar compounds, typically involves a multi-step process. This usually begins with extraction from the fermentation broth, followed by one or more chromatographic steps, and concludes with crystallization to obtain a high-purity product. The specific methods can vary based on the exact properties of the molecule.

Q2: What are the critical parameters to control during the purification process?

A2: Key parameters to monitor and control include pH, temperature, solvent composition, and flow rate during chromatography. For crystallization, temperature, solvent/anti-solvent ratios, and seeding are crucial for obtaining crystals of desired purity and morphology.

Q3: My this compound preparation shows low bioactivity. What could be the issue?

A3: Low bioactivity can stem from several factors. The compound may have degraded during purification, possibly due to pH or temperature instability. It is also possible that the active compound is present in a complex mixture, and the observed activity is a synergistic effect of multiple components. Bioassay-guided fractionation is essential to track activity throughout the purification process.

Q4: I am observing poor peak shape and tailing during HPLC purification. What are the common causes?

A4: Poor peak shape in HPLC is often due to interactions between the analyte and the stationary phase, improper solvent conditions, or column overload. For polar, basic compounds like lincosamides, tailing can be pronounced on silica-based columns. Using a different stationary phase (e.g., polymer-based), adding a tailing suppressor to the mobile phase (e.g., a small amount of a volatile base like triethylamine), or adjusting the pH can mitigate these issues.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Initial Extraction Incomplete extraction from the fermentation broth.Optimize the extraction solvent system and pH. Consider using a series of extractions with solvents of varying polarity.
Degradation of this compound during extraction.Perform extractions at a lower temperature. Analyze the stability of this compound at different pH values and adjust the extraction conditions accordingly.
Co-elution of Impurities During Chromatography Inadequate separation resolution.Optimize the chromatographic method. This may involve changing the stationary phase, modifying the mobile phase composition (gradient, pH, additives), or adjusting the flow rate.[1]
The impurity has very similar properties to this compound.Consider a different chromatographic mode (e.g., ion-exchange or size-exclusion chromatography) or a multi-dimensional chromatography approach.
Product Precipitation in the Column or Tubing The solubility of this compound is low in the mobile phase.Adjust the mobile phase composition to increase solubility. This could involve changing the organic modifier or adjusting the pH. Ensure the sample is fully dissolved in the injection solvent.
Inconsistent Retention Times in HPLC Fluctuations in pump pressure or mobile phase composition.Ensure the HPLC system is properly maintained and calibrated. Degas the mobile phase to prevent bubble formation.
Column degradation.Check the column performance with a standard. If performance has deteriorated, clean or replace the column.
Difficulty in Crystallizing the Final Product The compound is not pure enough.Perform an additional purification step.
Inappropriate solvent system for crystallization.Screen a variety of solvent/anti-solvent systems. Seeding with a small crystal can induce crystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for lincosamide antibiotic purification, using Clindamycin Phosphate as a representative example. This data is derived from patent literature and should be considered as a general guide.[2]

Purification StageParameterTypical Value
Esterification Purity≥ 98.2%
Yield~97.1%
Hydrolysis & Crystallization Purity~98.7%
Molar Yield~96.01%

Detailed Experimental Protocol: Purification of this compound (Model Protocol)

This protocol is a model based on established methods for lincosamide purification and should be adapted based on the specific properties of this compound.

1. Extraction:

  • Adjust the pH of the fermentation broth to 9.0-10.0 with a suitable base (e.g., NaOH).

  • Extract the broth three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and concentrate under reduced pressure to obtain the crude extract.

2. Silica Gel Column Chromatography (Initial Purification):

  • Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., dichloromethane).

  • Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, a dichloromethane:methanol mixture, starting from 100:0 and gradually increasing the methanol content.

  • Collect fractions and analyze them by Thin Layer Chromatography (TTC) or HPLC to identify fractions containing this compound.

  • Pool the pure fractions and concentrate under reduced pressure.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification):

  • Dissolve the partially purified product in the initial mobile phase.

  • Inject the sample onto a C18 RP-HPLC column.

  • Elute with a gradient of water (containing 0.1% formic acid or another suitable modifier) and acetonitrile.

  • Monitor the elution profile with a UV detector at an appropriate wavelength.

  • Collect the peak corresponding to this compound.

  • Lyophilize the collected fraction to obtain the pure compound.

4. Crystallization:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., water or methanol).[3]

  • Slowly add an anti-solvent in which this compound is poorly soluble (e.g., ethanol or acetone) until slight turbidity is observed.[3]

  • Allow the solution to stand at a controlled temperature (e.g., 4°C) to facilitate crystal formation.

  • Collect the crystals by filtration and dry them under vacuum.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_chromatography Chromatography cluster_final_product Final Product Fermentation_Broth Fermentation Broth pH_Adjustment pH Adjustment Fermentation_Broth->pH_Adjustment Solvent_Extraction Solvent Extraction pH_Adjustment->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fraction_Analysis Fraction Analysis (TLC/HPLC) Silica_Gel->Fraction_Analysis RP_HPLC Reversed-Phase HPLC Fraction_Analysis->RP_HPLC Crystallization Crystallization RP_HPLC->Crystallization Pure_Cedarmycin_A Pure this compound Crystallization->Pure_Cedarmycin_A

Caption: Overall workflow for the purification of this compound.

Troubleshooting_Pathway Start Low Purity Detected Check_Chromatography Review Chromatography Parameters Start->Check_Chromatography Optimize_Mobile_Phase Optimize Mobile Phase Check_Chromatography->Optimize_Mobile_Phase Suboptimal Separation Change_Stationary_Phase Change Stationary Phase Check_Chromatography->Change_Stationary_Phase Persistent Co-elution Check_Sample_Prep Review Sample Preparation Check_Chromatography->Check_Sample_Prep Good Separation but Tailing Success Purity Improved Optimize_Mobile_Phase->Success Change_Stationary_Phase->Success Improve_Solubility Improve Sample Solubility Check_Sample_Prep->Improve_Solubility Precipitation Observed Additional_Purification Consider Additional Purification Step Check_Sample_Prep->Additional_Purification Complex Impurity Profile Improve_Solubility->Success Additional_Purification->Success

Caption: Troubleshooting decision pathway for low purity issues.

References

Minimizing off-target effects of Cedarmycin A in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Cedarmycin A in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

This compound is a novel investigational compound. While its precise on-target mechanism is still under elucidation, initial studies suggest it may function as an inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit. This mode of action is similar to that of lincosamide antibiotics. In eukaryotic cells, off-target effects may arise from interactions with mitochondrial ribosomes or other cellular components.

Q2: What are the common off-target effects observed with this compound?

Researchers have reported several off-target effects in cell culture, including but not limited to:

  • Unintended cytotoxicity in cell lines that are not the primary target.

  • Induction of cellular stress responses.

  • Alterations in mitochondrial function.

  • Changes in gene expression unrelated to the intended target pathway.

Q3: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration will be cell-line specific. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you identify a concentration that maximizes the on-target effect while minimizing off-target cytotoxicity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of unexpected cell death Concentration of this compound is too high, leading to widespread off-target toxicity.Perform a dose-response curve to identify the optimal concentration. Use the lowest effective concentration.
Cell line is particularly sensitive to this compound.Consider using a less sensitive cell line if appropriate for the experimental goals.
Inconsistent results between experiments Variability in cell culture conditions (e.g., cell density, passage number).Standardize all cell culture parameters. Use cells within a consistent and low passage number range.
Degradation of this compound stock solution.Prepare fresh stock solutions of this compound regularly and store them under recommended conditions.
Observed phenotype does not match expected on-target effect Predominance of off-target effects at the concentration used.Lower the concentration of this compound. Use orthogonal controls, such as a structurally related but inactive compound.
The proposed on-target is not responsible for the phenotype.Employ techniques like siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the putative target to validate that the phenotype is target-dependent.

Experimental Protocols

Dose-Response Assay for IC50 Determination
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle-only control.

  • Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions.

  • Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Washout Experiment to Assess Reversibility of Effects
  • Treatment: Treat cells with this compound at the desired concentration for a specific duration (e.g., 24 hours).

  • Washout: After the treatment period, remove the medium containing this compound. Wash the cells gently with sterile PBS three times.

  • Recovery: Add fresh, compound-free medium to the cells.

  • Analysis: At various time points post-washout (e.g., 24, 48, 72 hours), assess the cellular phenotype or relevant molecular markers to determine if the effects of this compound are reversible.

Visualizations

experimental_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Minimization cluster_2 Phase 3: Validation a Determine IC50 in Target Cell Line b Assess Baseline Off-Target Effects a->b c Optimize Concentration and Duration b->c d Washout Experiment c->d e Use Orthogonal Controls c->e f Validate On-Target Engagement e->f g Rescue Experiment with Target Overexpression f->g h Transcriptomic/Proteomic Analysis f->h

Caption: Workflow for Minimizing Off-Target Effects.

signaling_pathway Cedarmycin_A This compound Ribosome 50S Ribosomal Subunit Cedarmycin_A->Ribosome On-Target Mitochondria Mitochondrial Ribosome Cedarmycin_A->Mitochondria Off-Target Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Synthesis->Apoptosis ROS ROS Production Mitochondria->ROS Stress_Response Cellular Stress Response ROS->Stress_Response

Caption: Putative Signaling Pathways of this compound.

troubleshooting_tree start High Off-Target Effects Observed q1 Is the concentration optimized? start->q1 a1_yes Perform Dose-Response Assay q1->a1_yes No q2 Are you using appropriate controls? q1->q2 Yes a1_yes->q2 a2_yes Include Vehicle and Inactive Controls q2->a2_yes No q3 Have you validated the on-target effect? q2->q3 Yes a2_yes->q3 a3_yes Use siRNA/CRISPR to Confirm Target q3->a3_yes No end Proceed with Validated Experiment q3->end Yes a3_yes->end

Caption: Troubleshooting Decision Tree.

How to interpret ambiguous results in Cedarmycin A MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cedarmycin A Minimum Inhibitory Concentration (MIC) assays. The following information is based on established principles of antimicrobial susceptibility testing and is intended to help interpret ambiguous results.

Frequently Asked Questions (FAQs)

Q1: What is a Minimum Inhibitory Concentration (MIC) assay?

An MIC assay is a fundamental laboratory test in microbiology used to determine the lowest concentration of an antimicrobial agent—in this case, this compound—that prevents the visible growth of a microorganism after a specific incubation period.[1][2][3] The result is typically reported in micrograms per milliliter (µg/mL).[3]

Q2: Why am I seeing ambiguous results in my this compound MIC assay?

Ambiguous results in MIC assays can arise from various factors related to the experimental setup, the characteristics of the microorganism being tested, or the properties of this compound itself. Common issues include trailing endpoints, skipped wells, and atypical growth patterns. These phenomena can complicate the determination of a precise MIC value.

Q3: What is the "trailing endpoint" phenomenon and how do I interpret it?

A trailing endpoint, also known as the "trailing effect," is characterized by a reduced but still visible growth of the microorganism over a wide range of antibiotic concentrations.[4][5][6][7] This can make it difficult to determine the well with complete growth inhibition. For some compounds, this is a known issue, and specific reading guidelines, such as reading at an earlier time point (e.g., 24 hours instead of 48 hours), may be recommended.[4][6][7]

Q4: What are "skipped wells" and what do they indicate?

Skipped wells refer to a situation where a well containing a lower concentration of this compound shows no growth, while a well with a higher concentration shows growth.[8][9] This can be caused by technical errors such as contamination, inaccurate pipetting, or issues with the drug's solubility or stability.[10] It is recommended to repeat the assay if skipped wells are observed.

Q5: Can the incubation time affect my this compound MIC results?

Yes, incubation time is a critical parameter.[1] Standard protocols usually specify an incubation period of 16-20 hours for bacteria.[11] Deviating from the recommended time can lead to either falsely low MICs (if too short) or falsely high MICs (if too long, potentially due to drug degradation or the emergence of resistant subpopulations).

Troubleshooting Guide for Ambiguous Results

This guide provides a structured approach to identifying and resolving common issues encountered during this compound MIC assays.

Issue 1: Trailing Endpoints

Description: Partial inhibition of growth across a range of this compound concentrations, making it difficult to determine the true MIC.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Reading time: The standard endpoint reading time may be too late, allowing for partial regrowth.Read the MIC at an earlier, predefined time point (e.g., 18-24 hours). The appropriate reading time should be validated for the specific microorganism.[4][6][7]
Inoculum effect: A higher than recommended initial inoculum concentration can lead to trailing.Ensure the inoculum is standardized according to established protocols (e.g., 0.5 McFarland standard).
Media composition: Certain components in the growth medium may interfere with this compound's activity.Verify that the correct, recommended medium (e.g., Mueller-Hinton Broth) is being used. Consider performing the assay in a different validated medium if interference is suspected.
Drug stability: this compound may be unstable over the incubation period.If instability is suspected, consider a shorter incubation time or a different assay method.
Issue 2: Skipped Wells

Description: Lack of growth in one or more wells at a lower this compound concentration, with growth observed at a higher concentration.[8][9]

Possible Causes & Solutions:

Possible Cause Recommended Solution
Pipetting error: Inaccurate dispensing of the compound, media, or inoculum.Review and refine pipetting technique. Use calibrated pipettes and fresh tips for each dilution.
Contamination: Contamination of a single well with a different, more resistant organism.Ensure aseptic technique is strictly followed throughout the procedure. Visually inspect plates for signs of mixed cultures.
This compound precipitation: The compound may have precipitated out of solution at certain concentrations.Visually inspect the wells for any precipitate. Ensure the solvent used is appropriate and the compound is fully dissolved before starting the assay.
Well-to-well contamination: Splashing during plate setup or incubation.Handle plates carefully to avoid cross-contamination between wells.
Issue 3: Atypical Growth Patterns

Description: Growth appears as clumps, a film on the well surface, or other non-uniform patterns.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Biofilm formation: The microorganism may be a biofilm producer.The addition of a surfactant like Polysorbate 80 (at a concentration that does not inhibit growth) to the medium may help prevent clumping.[12]
Incomplete dissolution of this compound: The compound is not fully dissolved in the test medium.Ensure this compound is completely solubilized in the appropriate solvent before preparing dilutions in the assay medium.
Organism characteristics: Some microorganisms naturally grow in a non-uniform manner.For such organisms, consider alternative endpoints, such as measuring metabolic activity with a viability dye (e.g., resazurin), in addition to visual inspection.

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol outlines the standard steps for performing a broth microdilution MIC assay for this compound.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the compound is fully dissolved.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells except the first column.

    • In the first column, add 100 µL of MHB containing the highest desired concentration of this compound.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 50 µL from the tenth column.

    • Column 11 should serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies of the test microorganism and suspend them in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted inoculum to each well (except the sterility control). This will bring the final volume in each well to 100 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[11]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[1]

Data Presentation

Table 1: Example MIC Data for this compound against Quality Control Strains
QC Strain This compound Expected MIC Range (µg/mL) Observed MIC (µg/mL) - Batch 1 Observed MIC (µg/mL) - Batch 2
Staphylococcus aureus ATCC 292130.5 - 211
Enterococcus faecalis ATCC 292122 - 842
Escherichia coli ATCC 259224 - 1688
Pseudomonas aeruginosa ATCC 2785316 - 643232

Visualizations

Diagram 1: Standard Broth Microdilution Workflow

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare this compound Stock Solution prep_plate Prepare Serial Dilutions in 96-Well Plate prep_drug->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic Read MIC Endpoint incubate->read_mic interpret Interpret Results read_mic->interpret

Caption: Workflow for a standard broth microdilution MIC assay.

Diagram 2: Troubleshooting Logic for Ambiguous MIC Results

TroubleshootingLogic cluster_issues Identify Issue cluster_solutions Potential Solutions start Ambiguous MIC Result trailing Trailing Endpoint? start->trailing skipped Skipped Wells? trailing->skipped No sol_trailing Adjust Reading Time Check Inoculum trailing->sol_trailing Yes atypical Atypical Growth? skipped->atypical No sol_skipped Check Pipetting Ensure Aseptic Technique skipped->sol_skipped Yes sol_atypical Use Surfactant Confirm Drug Solubility atypical->sol_atypical Yes repeat_assay Repeat Assay with Modifications atypical->repeat_assay No (Other issue) sol_trailing->repeat_assay sol_skipped->repeat_assay sol_atypical->repeat_assay

Caption: Decision tree for troubleshooting ambiguous MIC assay results.

References

Technical Support Center: Optimization of Cedarmycin A Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Cedarmycin A is presented as a hypothetical novel antibiotic for illustrative purposes. The following guidelines are based on established principles in pharmacology and drug development for novel antimicrobial agents. The protocols and data are representative examples and should be adapted based on the specific properties of the compound under investigation.

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing the in vivo delivery of this compound?

A1: The initial step is to determine the fundamental pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound. This involves conducting a dose-escalation study in a relevant animal model (e.g., mice) to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The key PK/PD index that correlates with efficacy (e.g., fAUC/MIC, fCmax/MIC, or %fT>MIC) should be identified through dose fractionation studies.[1] This data is crucial for designing rational dosing regimens and selecting an appropriate delivery strategy.

Q2: Which animal model is most appropriate for initial efficacy testing of this compound against a systemic bacterial infection?

A2: The neutropenic murine thigh infection model is a widely used and well-characterized model for evaluating the in vivo efficacy of new antibiotics against various pathogens, such as Staphylococcus aureus.[2][3] This model allows for the precise quantification of bacterial burden in a localized tissue and is instrumental in dose-finding and PK/PD studies.[3] The choice of bacterial strain should be relevant to the proposed clinical indication for this compound.

Q3: When should I consider a specialized drug delivery system, like liposomes, for this compound?

A3: A specialized delivery system should be considered if this compound exhibits unfavorable properties such as poor solubility, rapid clearance (short half-life), high toxicity at effective doses, or poor penetration into the target tissue (e.g., biofilms or intracellularly).[4][5] Liposomal encapsulation can improve the therapeutic index by altering the drug's biodistribution, extending its circulation time, and potentially targeting it to the site of infection.[4][6][7]

Q4: How do I determine the protein binding of this compound in mouse plasma, and why is it important?

A4: Plasma protein binding can be determined using methods like equilibrium dialysis or ultrafiltration. It is a critical parameter because, generally, only the unbound (free) fraction of the drug is microbiologically active.[1] All PK/PD indices should be calculated using the free drug concentration (e.g., fAUC/MIC) to accurately predict efficacy. High protein binding can significantly impact the required dosage.

Q5: What are the key differences between a bacteriostatic and a bactericidal antibiotic, and how does this affect the experimental design for this compound?

A5: Bacteriostatic agents inhibit bacterial growth, while bactericidal agents actively kill bacteria.[8][9] For a bacteriostatic agent, the goal of therapy might be to maintain drug concentrations above the Minimum Inhibitory Concentration (MIC) for a prolonged period (%fT>MIC). For a bactericidal agent, the peak concentration (fCmax/MIC) or total exposure (fAUC/MIC) might be more critical.[10] Understanding this compound's mechanism of action (e.g., protein synthesis inhibition vs. cell wall disruption) is key.[11][12][13] For example, a protein synthesis inhibitor like clindamycin may reduce toxin production, which is an important secondary endpoint to measure.[11][12]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound between animals.

Potential Cause Troubleshooting Step
Inconsistent Administration: Ensure the route of administration (e.g., intravenous, intraperitoneal, subcutaneous) is performed consistently by a trained technician. For oral gavage, verify proper placement to avoid dosing into the lungs.
Formulation Instability: Check the solubility and stability of your this compound formulation. If it is precipitating, consider adjusting the vehicle, pH, or using a solubilizing agent. Prepare the formulation fresh before each experiment if stability is a concern.
Animal-Specific Factors: Differences in animal age, weight, or health status can affect drug metabolism.[14] Ensure animals are sourced from a reliable vendor and are properly acclimatized. Report any signs of illness or distress.
Sampling Error: Standardize the blood collection technique. Hemolysis can interfere with certain analytical methods. Ensure consistent timing of sample collection relative to dosing.

Issue 2: this compound shows potent in vitro activity but poor efficacy in the animal model.

Potential Cause Troubleshooting Step
Poor Pharmacokinetics: The drug may be cleared too rapidly to maintain therapeutic concentrations. Analyze the full PK profile. If the half-life is very short, consider a different delivery formulation (e.g., sustained-release liposomes) or a more frequent dosing schedule.[4]
High Protein Binding: The free concentration of the drug at the infection site may be below the MIC. Measure plasma protein binding and calculate the free drug exposure. The dose may need to be increased to achieve the target free concentration.
Poor Tissue Penetration: The drug may not be reaching the site of infection in sufficient concentrations. Measure drug levels in the target tissue (e.g., thigh muscle) in addition to plasma. A targeted delivery system might be necessary.[15]
In vivo Inactivation: The drug may be rapidly metabolized into inactive forms. Conduct metabolite profiling in plasma and urine to identify major metabolites and assess their antimicrobial activity.
Inducible Resistance: The bacteria may develop resistance to this compound upon exposure in vivo.[16] Recover bacteria from treated animals at the end of the study and re-test their susceptibility (MIC) to this compound.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of this compound Formulations in Mice

FormulationDose (mg/kg, IV)Cmax (µg/mL)T½ (hours)AUC₀₋₂₄ (µg·h/mL)
This compound (Saline)2045.21.895.7
This compound (Liposomal)2025.88.5275.4

Data are hypothetical means (n=3 per group). Cmax: Maximum plasma concentration; T½: Elimination half-life; AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours.

Table 2: Example Efficacy of this compound in Neutropenic Murine Thigh Infection Model (S. aureus)

Treatment Group (20 mg/kg total dose)Dosing ScheduleBacterial Load (log₁₀ CFU/thigh) at 24hChange from Control (log₁₀ CFU)
Vehicle ControlQ12h8.150
This compound (Saline)Q6h5.50-2.65
This compound (Saline)Q12h6.25-1.90
This compound (Liposomal)Q24h4.85-3.30

Data are hypothetical means. Initial inoculum was ~6.0 log₁₀ CFU/thigh.

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound

  • Lipid Film Hydration:

    • Dissolve a mixture of DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, and DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]) in a molar ratio of 55:40:5 in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.[17]

    • Further dry the film under a nitrogen stream for at least 1 hour to remove residual solvent.

  • Hydration and Encapsulation:

    • Prepare a solution of this compound in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

    • Hydrate the lipid film with the this compound solution by vortexing the flask at a temperature above the lipid phase transition temperature (~65°C). This results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To produce unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated mini-extruder.

  • Purification:

    • Remove unencapsulated (free) this compound from the liposome suspension using size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the amount of encapsulated this compound using a validated analytical method (e.g., HPLC) after disrupting the liposomes with a suitable solvent (e.g., methanol). Calculate the encapsulation efficiency.

Protocol 2: Murine Thigh Infection Model and Efficacy Assessment

  • Induction of Neutropenia:

    • Administer cyclophosphamide to mice (e.g., female ICR mice, 6-8 weeks old) via intraperitoneal (IP) injection at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[3] This renders the mice neutropenic, making them susceptible to infection.

  • Infection:

    • Culture the challenge organism (e.g., S. aureus ATCC 29213) to mid-log phase.

    • Wash and dilute the bacteria in sterile saline to the desired concentration.

    • Two hours after the final cyclophosphamide dose, inject 0.1 mL of the bacterial suspension (approx. 10⁵-10⁶ CFU) into the posterior thigh muscle of each mouse.

  • Treatment:

    • Initiate treatment 2 hours post-infection. Administer the vehicle control, this compound (free drug), or liposomal this compound via the chosen route (e.g., IV or IP) according to the predetermined dosing schedule.

  • Efficacy Endpoint:

    • At 24 hours after the initiation of treatment, euthanize the mice.

    • Aseptically remove the entire thigh muscle and homogenize it in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar) to determine the number of colony-forming units (CFU) per thigh.

  • Data Analysis:

    • Calculate the mean log₁₀ CFU/thigh for each treatment group. Efficacy is determined by the reduction in bacterial count compared to the vehicle control group at 24 hours.

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_animal Phase 2: In Vivo Model cluster_analysis Phase 3: Analysis Formulation Formulate this compound (e.g., Saline vs. Liposomal) QC Quality Control (Size, Purity, Conc.) Formulation->QC Neutropenia Induce Neutropenia (Cyclophosphamide) QC->Neutropenia Infection Thigh Infection (S. aureus) Neutropenia->Infection Treatment Administer Treatment (2h post-infection) Infection->Treatment Endpoint Euthanize & Harvest Thigh (24h post-treatment) Treatment->Endpoint PK_Sample Collect Blood (Pharmacokinetics) Treatment->PK_Sample CFU Homogenize & Plate (CFU Enumeration) Endpoint->CFU Data Analyze Data (Efficacy & PK/PD) CFU->Data PK_Sample->Data

Caption: Workflow for evaluating this compound efficacy in a murine thigh infection model.

Troubleshooting_Tree cluster_pk Pharmacokinetic Issues cluster_pd Pharmacodynamic Issues Start Poor In Vivo Efficacy Despite Good In Vitro MIC PK_Check Analyze PK Profile: Cmax, T½, AUC Start->PK_Check PD_Check Assess Drug at Site Start->PD_Check Rapid_Clearance Is T½ very short? PK_Check->Rapid_Clearance Low_Exposure Is AUC low? PK_Check->Low_Exposure Sol_Reformulate Action: Reformulate (e.g., Liposomes) Rapid_Clearance->Sol_Reformulate Yes Rapid_Clearance->PD_Check No Sol_Dose Action: Increase Dose or Dosing Frequency Low_Exposure->Sol_Dose Yes Low_Exposure->PD_Check No Protein_Binding High Protein Binding? PD_Check->Protein_Binding Tissue_Penetration Poor Tissue Penetration? PD_Check->Tissue_Penetration Sol_Free_Drug Action: Calculate Free Drug Conc. & Adjust Dose Protein_Binding->Sol_Free_Drug Yes Sol_Targeted Action: Use Targeted Delivery System Tissue_Penetration->Sol_Targeted Yes

Caption: Logic diagram for troubleshooting poor in vivo efficacy of an antibiotic.

Signaling_Pathway Cedarmycin This compound (Hypothetical) Ribosome Bacterial 50S Ribosomal Subunit Cedarmycin->Ribosome Binds to Inhibition INHIBITION Peptidyl Peptidyl Transferase Center Ribosome->Peptidyl Translocation A-site to P-site Translocation Ribosome->Translocation Protein Protein Elongation Peptidyl->Protein Translocation->Protein Bacteriostasis Bacteriostasis & Toxin Reduction Protein->Bacteriostasis Inhibition->Translocation

Caption: Proposed mechanism of action for this compound as a protein synthesis inhibitor.

References

Improving the stability of Cedarmycin A for topical applications

Author: BenchChem Technical Support Team. Date: November 2025

This Technical Support Center provides guidance on improving the stability of Cedarmycin A , a novel polyketide antibiotic, for topical applications. All data, pathways, and protocols are provided as representative examples for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern for topical formulations?

A1: this compound is a potent, broad-spectrum polyketide antibiotic with significant promise for treating topical infections caused by resistant bacteria. However, its complex structure makes it susceptible to degradation under common environmental conditions. Key stability challenges include sensitivity to pH, oxidation, and light, which can lead to a loss of therapeutic activity and the formation of potentially irritating degradants.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways identified for this compound are:

  • Hydrolysis: The molecule contains ester and lactone functionalities that are susceptible to hydrolysis, a reaction catalyzed by acidic or alkaline conditions.

  • Oxidation: Certain moieties in the this compound structure are prone to oxidation, leading to inactive byproducts. This can be accelerated by exposure to air, metal ions, or peroxides.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions that alter the drug's structure and compromise its efficacy.

Q3: What initial steps should I take to protect this compound during early-stage formulation screening?

A3: To minimize degradation during initial experiments, it is crucial to:

  • Work under controlled lighting: Use amber glassware or light-blocking containers.

  • Control the pH: Maintain a slightly acidic pH (4.0-5.0) using a suitable buffering agent, as the molecule shows optimal stability in this range.

  • Minimize oxygen exposure: Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) when possible.

  • Store properly: Keep stock solutions and formulations refrigerated (2-8°C) and protected from light.

Q4: Which excipients should I consider to improve the stability of this compound in a topical cream?

A4: Selecting the right excipients is critical for stability.[1][2] Consider the following:

  • pH Buffering Agents: Citrate or acetate buffers can maintain the optimal pH range.[3]

  • Antioxidants: Tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT), or Ascorbic Acid can prevent oxidative degradation.[1][3]

  • Chelating Agents: Edetate Disodium (EDTA) can sequester metal ions that may catalyze oxidative reactions.[3]

  • Photoprotectants: Physical sunscreens like titanium dioxide or zinc oxide can be included in the formulation to block UV light.

  • Emollients and Occlusive Agents: Ingredients like petrolatum can create a protective barrier on the skin and may reduce interaction with environmental oxygen.[1][4]

Troubleshooting Guide

This guide addresses common issues encountered during the development of this compound topical formulations.

Problem / Observation Potential Cause(s) Recommended Troubleshooting Steps
Rapid loss of this compound potency in a new cream base (within 24 hours). 1. Incorrect pH: The final formulation pH may be outside the optimal stability range (4.0-5.0).2. Oxidative Degradation: The base may contain oxidative impurities (e.g., peroxides) or lack antioxidants.3. Excipient Incompatibility: A specific excipient may be reacting with this compound.1. Measure the pH of the final formulation. Adjust to pH 4.5 using a citrate buffer and re-evaluate stability.2. Incorporate an antioxidant like 0.1% Tocopherol or 0.05% BHT into the oil phase of the cream.[1]3. Prepare simpler formulations, omitting one excipient at a time, to identify the incompatible component.
Discoloration (e.g., yellowing) of the formulation upon storage. 1. Photodegradation: Exposure to ambient or UV light.2. Oxidation: Formation of colored degradation products.1. Store the formulation in opaque or amber containers. Conduct a photostability study (see Protocol 2).2. Ensure an effective antioxidant system is in place. Consider adding a chelating agent like 0.1% EDTA.[3]
Inconsistent results in antibacterial activity assays. 1. Degradation during testing: The compound may be degrading in the assay medium.2. Poor drug release: The formulation may not be releasing the active ingredient effectively.1. Confirm the stability of this compound in the specific microbiological assay medium. Buffer the medium if necessary.2. Perform an in vitro release test (e.g., using Franz diffusion cells) to ensure the drug is available from the formulation.
Phase separation or changes in viscosity of the cream over time. Physical Instability: The emulsion system is not robust, which can expose the drug to destabilizing factors.[2]Review the emulsifier and thickening system.[1][2][3] Increasing the concentration of the viscosity-modifying agent or using a combination of emulsifiers may improve physical stability.

Quantitative Stability Data (Hypothetical)

The following tables summarize the stability of this compound under various conditions.

Table 1: Effect of pH on this compound Stability in an Aqueous Buffer (Conditions: 25°C, protected from light, 48 hours)

pH% this compound RemainingAppearance
3.091.2%Clear, colorless
4.598.5%Clear, colorless
6.075.4%Slight yellow tint
7.542.1%Yellow, precipitate

Table 2: Effect of Antioxidants and Light on Stability in a Cream Base (Conditions: pH 4.5, 40°C, 14 days)

FormulationStorage Condition% this compound Remaining
No AntioxidantAmbient Light55.3%
No AntioxidantProtected from Light70.1%
0.1% TocopherolProtected from Light94.5%
0.1% Tocopherol + 0.1% EDTAProtected from Light97.2%

Experimental Protocols

Protocol 1: HPLC-Based Stability-Indicating Method for this compound

This protocol describes a method to quantify this compound and separate it from its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution using: * Solvent A: 0.1% Formic Acid in Water * Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 285 nm

  • Sample Preparation:

    • Accurately weigh an amount of formulation equivalent to 1 mg of this compound into a 10 mL volumetric flask.

    • Add 7 mL of methanol and sonicate for 15 minutes to extract the drug.

    • Dilute to volume with methanol and mix thoroughly.

    • Centrifuge the solution at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Photostability Testing of a Topical Formulation

This protocol follows general principles for photostability testing.

  • Sample Preparation: Apply a thin layer (approx. 1 mm) of the this compound formulation to a glass plate or petri dish. Prepare a control sample and wrap it completely in aluminum foil to serve as a dark control.

  • Exposure: Place the uncovered sample and the dark control in a photostability chamber.

  • Light Source: Expose the samples to a light source that provides both cool white fluorescent and near-UV lamps. The overall illumination should be not less than 1.2 million lux hours and the near-UV energy not less than 200 watt-hours/square meter.

  • Analysis: At appropriate time points, collect samples from both the light-exposed and dark control groups.

  • Quantification: Extract the drug and analyze using the stability-indicating HPLC method (Protocol 1) to determine the extent of photodegradation. Also, visually inspect for any changes in color or appearance.

Visualizations

cluster_0 Hypothetical Degradation Pathway of this compound CedarmycinA This compound (Active Polyketide) Hydrolyzed Hydrolyzed Product (Inactive) CedarmycinA->Hydrolyzed High/Low pH (Hydrolysis) Oxidized Oxidized Product (Inactive) CedarmycinA->Oxidized O₂, Metal Ions (Oxidation) Photo_Product Photodegradation Product (Inactive) CedarmycinA->Photo_Product UV Light (Photolysis)

Caption: Hypothetical degradation pathways for this compound.

cluster_1 Troubleshooting Workflow for Formulation Instability Start Instability Observed (e.g., Potency Loss) Check_pH Is pH between 4.0 and 5.0? Start->Check_pH Adjust_pH Adjust pH with Buffer System Check_pH->Adjust_pH No Check_Light Is formulation protected from light? Check_pH->Check_Light Yes Adjust_pH->Check_Light Add_Photoprotectant Use Opaque Packaging & Add UV Blocker Check_Light->Add_Photoprotectant No Check_Oxidation Is an antioxidant present? Check_Light->Check_Oxidation Yes Add_Photoprotectant->Check_Oxidation Add_Antioxidant Add Antioxidant (e.g., Tocopherol) & Chelating Agent (EDTA) Check_Oxidation->Add_Antioxidant No Re_Evaluate Re-evaluate Stability Check_Oxidation->Re_Evaluate Yes Add_Antioxidant->Re_Evaluate

Caption: Logical workflow for troubleshooting this compound instability.

cluster_2 Experimental Workflow for Stability Screening A 1. Prepare Formulations (Varying pH, Antioxidants) B 2. Initial Analysis (T=0) (HPLC, pH, Appearance) A->B C 3. Store Samples at Accelerated Conditions (e.g., 40°C, Photostability Chamber) B->C D 4. Analyze at Time Points (e.g., 1, 2, 4 weeks) C->D E 5. Quantify Degradation & Identify Products D->E F 6. Select Lead Formulation for Further Development E->F

Caption: Workflow for screening stable topical formulations.

References

Overcoming resistance to Cedarmycin A in laboratory strains

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The information provided in this technical support center is based on a hypothetical antibiotic, "Cedarmycin A." As no direct information was available for a compound with this name, we have modeled its characteristics and resistance mechanisms on those of the lincosamide class of antibiotics, such as clindamycin. The protocols and troubleshooting guides are therefore based on established principles of microbiology and antibiotic resistance research.

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming resistance to this compound in laboratory strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, a lincosamide antibiotic, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide synthesis and ultimately halting protein production.[1][2][3]

Q2: We are observing a sudden loss of this compound efficacy in our bacterial cultures. What could be the cause?

A sudden loss of efficacy is often indicative of acquired resistance. The most common mechanisms of resistance to lincosamide antibiotics include:

  • Target Site Modification: Alterations in the 50S ribosomal subunit, often due to methylation of the 23S rRNA, can prevent this compound from binding to its target.[4][5]

  • Enzymatic Inactivation: The bacteria may have acquired a gene that produces an enzyme capable of modifying and inactivating this compound.[4][6]

  • Active Efflux: The bacterial strain may have developed or upregulated efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target at an effective concentration.[7][8][9]

Q3: Can spontaneous mutations in our lab strain lead to this compound resistance?

Yes, spontaneous mutations in the bacterial chromosome can lead to resistance. These mutations most commonly occur in the genes encoding the ribosomal RNA or ribosomal proteins, leading to a modified drug target.[4][10]

Troubleshooting Guides

Issue 1: Increased Minimum Inhibitory Concentration (MIC) of this compound

If you observe a significant increase in the MIC of this compound for your bacterial strain, it is a clear indicator of resistance.

Troubleshooting Steps:

  • Confirm the MIC: Repeat the MIC determination using a standardized method (e.g., broth microdilution) to confirm the initial observation. Include a known susceptible control strain for comparison.

  • Isolate a pure resistant colony: Streak the resistant culture on an agar plate containing a selective concentration of this compound to isolate a pure resistant colony.

  • Investigate the mechanism of resistance: Proceed with the experimental protocols outlined below to determine the likely mechanism of resistance.

Issue 2: this compound is ineffective in a specific clone but not in the parent strain.

This scenario strongly suggests the selection of a resistant subpopulation.

Troubleshooting Steps:

  • Verify the clone's identity: Use techniques like 16S rRNA sequencing to confirm that the resistant clone is indeed derived from the parent strain and is not a contaminant.

  • Assess the stability of the resistance: Culture the resistant clone in the absence of this compound for several generations and then re-determine the MIC. This will help determine if the resistance is stable or requires continuous selective pressure.

  • Characterize the resistance mechanism: Use the protocols below to identify the genetic basis of the resistance in the isolated clone.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Spectrophotometer

Method:

  • Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate. The concentration range should bracket the expected MIC.

  • Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Ribosome Binding Assay

This assay can help determine if resistance is due to target site modification.

Materials:

  • Ribosomes isolated from susceptible and resistant bacterial strains

  • Radiolabeled this compound ([³H]-Cedarmycin A)

  • Scintillation counter and vials

  • Binding buffer (e.g., Tris-HCl, MgCl₂, KCl)

Method:

  • Isolate ribosomes from both the susceptible parent strain and the resistant strain.

  • Incubate a fixed amount of ribosomes from each strain with varying concentrations of [³H]-Cedarmycin A in the binding buffer.

  • After incubation, filter the mixture through a nitrocellulose membrane to separate ribosome-bound from free [³H]-Cedarmycin A.

  • Wash the membrane to remove any non-specifically bound radioactivity.

  • Measure the radioactivity on the membrane using a scintillation counter.

  • Compare the binding curves of the susceptible and resistant ribosomes. Reduced binding in the resistant strain suggests target site modification.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Laboratory Strains

Strain IDDescriptionThis compound MIC (µg/mL)Interpretation
LAB-S1Susceptible Parent Strain2Susceptible
LAB-R1Resistant Isolate 164Resistant
LAB-R2Resistant Isolate 2128Resistant
ATCC-29213Quality Control Strain1Susceptible

Table 2: Ribosome Binding Affinity of [³H]-Cedarmycin A

Ribosome SourceDissociation Constant (Kd) (nM)Interpretation
LAB-S1 (Susceptible)15High Affinity
LAB-R1 (Resistant)350Low Affinity

Visualizations

Cedarmycin_A_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Cell Wall Cell Wall This compound->Cell Wall Enters Cell 50S Ribosome 50S Ribosome Cell Wall->50S Ribosome Binds to 50S Ribosome->Inhibition Protein Synthesis Protein Synthesis Inhibition->Protein Synthesis Blocks

Caption: Mechanism of action of this compound.

Cedarmycin_A_Resistance_Mechanisms cluster_resistance Mechanisms of Resistance This compound This compound Target Modification Target Modification This compound->Target Modification Binding Prevented Enzymatic Inactivation Enzymatic Inactivation This compound->Enzymatic Inactivation Drug Destroyed Efflux Pump Efflux Pump This compound->Efflux Pump Drug Expelled Resistance Resistance Target Modification->Resistance Enzymatic Inactivation->Resistance Efflux Pump->Resistance

Caption: Common mechanisms of resistance to this compound.

Overcoming_Resistance_Workflow Start Start Observe Resistance Observe Resistance Start->Observe Resistance Confirm MIC Confirm MIC Observe Resistance->Confirm MIC Isolate Resistant Clone Isolate Resistant Clone Confirm MIC->Isolate Resistant Clone Investigate Mechanism Investigate Mechanism Isolate Resistant Clone->Investigate Mechanism Target Modification Target Modification Investigate Mechanism->Target Modification Ribosome Binding Assay Enzymatic Inactivation Enzymatic Inactivation Investigate Mechanism->Enzymatic Inactivation Inactivation Assay Efflux Efflux Investigate Mechanism->Efflux Efflux Pump Inhibitor Assay Develop Strategy Develop Strategy Target Modification->Develop Strategy Enzymatic Inactivation->Develop Strategy Efflux->Develop Strategy End End Develop Strategy->End

Caption: Experimental workflow for overcoming this compound resistance.

References

Technical Support Center: Method Refinement for Quantifying Cedarmycin A in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Cedarmycin A in complex samples.

Disclaimer: this compound is a novel lincosamide antibiotic. As specific analytical data for this compound is not yet widely available, the methodologies and troubleshooting advice provided herein are based on established principles for the quantification of other lincosamides, such as clindamycin and lincomycin, in complex biological matrices. It is recommended that these methods be validated for this compound in your specific matrix.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound in complex samples like plasma or tissue homogenates?

A1: For quantifying this compound in complex biological samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2] This technique offers high sensitivity, specificity, and accuracy, which are crucial for distinguishing the analyte from endogenous matrix components. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be an alternative for less complex matrices or when higher detection limits are acceptable.

Q2: What are the main challenges when quantifying this compound in biological matrices?

A2: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[3][4][5]

  • Low Recovery: Inefficient extraction of this compound from the sample matrix can result in low recovery and underestimation of its concentration.[6][7]

  • Poor Reproducibility: Inconsistent sample preparation and analytical procedures can lead to high variability in the results.[6][7]

  • Analyte Stability: this compound may be unstable in the biological matrix or during sample processing.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Use a robust sample clean-up method like Solid-Phase Extraction (SPE) to remove interfering matrix components.[3]

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, a structurally similar analog can be used to compensate for matrix effects and variability in sample processing.[8]

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the study samples to mimic the matrix effects.

Q4: What type of internal standard should I use for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d3, -13C3). If a SIL-IS is not available, a close structural analog from the lincosamide class that is not present in the samples can be used. The internal standard should have similar chromatographic behavior and ionization efficiency to this compound.

Troubleshooting Guides

HPLC-UV Method Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No Peak or Very Small Peak Injection issue (air bubble, clogged syringe).Incorrect mobile phase composition.Detector lamp off or failing.Sample degradation.Check the autosampler for proper operation.Prepare fresh mobile phase and ensure correct pH.Check detector lamp status and replace if necessary.Prepare fresh samples and standards.
Peak Tailing or Fronting Column overload.Column contamination or degradation.Inappropriate mobile phase pH.Sample solvent incompatible with mobile phase.Dilute the sample.Wash the column with a strong solvent or replace it.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.Dissolve the sample in the mobile phase or a weaker solvent.[9]
Shifting Retention Times Inconsistent mobile phase composition.Fluctuations in column temperature.Column aging.Prepare fresh mobile phase daily and ensure proper mixing.Use a column oven to maintain a constant temperature.Replace the column.[10]
Baseline Noise or Drift Contaminated mobile phase or detector cell.Air bubbles in the system.Detector lamp nearing the end of its life.Use HPLC-grade solvents and filter the mobile phase.Degas the mobile phase.Replace the detector lamp.[10][11]
LC-MS/MS Method Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Signal Intensity Ion suppression due to matrix effects.Poor ionization of the analyte.Incorrect MS source parameters.Sample degradation.Improve sample clean-up (e.g., optimize SPE).Adjust mobile phase pH or add modifiers to enhance ionization.Optimize source parameters (e.g., gas flows, temperature, voltage).Prepare fresh samples and keep them at a low temperature.[12]
High Background Noise Contamination in the LC system, MS source, or solvents.Matrix interferences.Flush the LC system with appropriate solvents.Clean the MS source.Use high-purity solvents and freshly prepared mobile phases.Improve sample preparation to remove interferences.[13]
Inconsistent Peak Areas Variable matrix effects between samples.Inconsistent sample preparation.Autosampler injection variability.Use a suitable internal standard.Ensure consistent and precise execution of the sample preparation protocol.Check the autosampler for proper function and precision.
Carryover Adsorption of the analyte to the injector, column, or tubing.High concentration sample injected previously.Use a stronger needle wash solvent in the autosampler.Inject blank samples after high-concentration samples.Optimize the chromatographic method to ensure complete elution.[14]
Solid-Phase Extraction (SPE) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery Incorrect sorbent selection.Incomplete elution of the analyte.Analyte breakthrough during loading or washing.Sorbent bed drying out before sample loading.Select a sorbent with appropriate chemistry for this compound.Use a stronger elution solvent or increase the elution volume.Optimize loading and washing steps (e.g., adjust solvent strength, flow rate).Ensure the sorbent bed remains wetted throughout the process.[6][7][15]
Poor Reproducibility Inconsistent sample pre-treatment.Variable flow rates during SPE steps.Inconsistent conditioning or equilibration.Standardize the sample pre-treatment protocol.Use a vacuum manifold with a flow control valve or an automated SPE system.Ensure consistent solvent volumes and soaking times for conditioning and equilibration.[16]
Clogged Cartridge Particulate matter in the sample.Precipitation of proteins or other matrix components.Centrifuge or filter the sample before loading.Perform a protein precipitation step before SPE.[16]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., this compound-d3 at 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard. Example transitions for a similar compound (Clindamycin): 425.2 -> 126.1 (quantifier), 425.2 -> 377.2 (qualifier).

Protocol 2: Quantification of this compound in Environmental Water Samples using SPE and HPLC-UV

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a 200 mg, 6 mL Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load 100 mL of the water sample (acidified to pH 3 with formic acid) onto the cartridge at a flow rate of 5 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 500 µL of mobile phase.

2. HPLC-UV Conditions

  • HPLC System: Shimadzu Prominence-i LC-2030C or equivalent

  • Column: Phenomenex Luna C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 0.02 M Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (likely around 210 nm for lincosamides).

  • Injection Volume: 20 µL

Data Presentation

Quantitative data from method validation should be summarized in clear and concise tables.

Table 1: Calibration Curve Parameters for this compound in Human Plasma

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = 0.005x + 0.001> 0.995

Table 2: Accuracy and Precision for this compound Quantification

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LQC32.9598.34.55.2
MQC5051.2102.43.14.0
HQC800790.498.82.83.5

Table 3: Recovery and Matrix Effect of this compound

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC388.595.1
HQC80091.298.6

Mandatory Visualizations

Cedarmycin_A_Mechanism_of_Action cluster_bacterium Bacterium Ribosome Ribosome 50S_Subunit 50S_Subunit Ribosome->50S_Subunit 30S_Subunit 30S_Subunit Ribosome->30S_Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis 50S_Subunit->Protein_Synthesis Inhibition mRNA mRNA mRNA->Ribosome Translation Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Cedarmycin_A Cedarmycin_A Cedarmycin_A->50S_Subunit Binds to 50S subunit

Caption: Mechanism of action of this compound, a lincosamide antibiotic.

LC_MS_MS_Workflow Sample_Collection Complex Sample (e.g., Plasma) Sample_Preparation Sample Preparation (e.g., Protein Precipitation or SPE) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (Separation of Analytes) Sample_Preparation->LC_Separation Ionization Mass Spectrometry (Ionization) LC_Separation->Ionization Mass_Analysis Mass Analysis (Precursor Ion Selection) Ionization->Mass_Analysis Fragmentation Fragmentation (Collision Cell) Mass_Analysis->Fragmentation Detection Detection (Product Ion Monitoring) Fragmentation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: General workflow for LC-MS/MS quantification of this compound.

Troubleshooting_Logic Problem Analytical Problem (e.g., Low Recovery, High Variability) Check_System Check Instrument Performance (System Suitability) Problem->Check_System System_OK System OK? Check_System->System_OK Fix_System Troubleshoot Instrument (e.g., Leaks, Contamination) System_OK->Fix_System No Check_Sample_Prep Evaluate Sample Preparation (e.g., SPE, Precipitation) System_OK->Check_Sample_Prep Yes Fix_System->Check_System Sample_Prep_OK Sample Prep OK? Check_Sample_Prep->Sample_Prep_OK Optimize_Sample_Prep Optimize Sample Preparation (e.g., Change Sorbent, Solvents) Sample_Prep_OK->Optimize_Sample_Prep No Check_Method Evaluate Analytical Method (e.g., Chromatography, MS parameters) Sample_Prep_OK->Check_Method Yes Optimize_Sample_Prep->Check_Sample_Prep Method_OK Method OK? Check_Method->Method_OK Optimize_Method Optimize Method (e.g., Gradient, Source Parameters) Method_OK->Optimize_Method No Solution Problem Resolved Method_OK->Solution Yes Optimize_Method->Check_Method

Caption: Logical workflow for troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Guide: Linezolid for Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive overview of Linezolid, a key antibiotic for treating Gram-positive bacterial infections. The intended comparison with Cedarmycin A could not be completed as extensive searches of scientific databases and public literature yielded no discernible information on a compound by that name. This suggests that "this compound" may be a very new, still unpublished, or proprietary compound not yet disclosed in the public domain. The following sections detail the established characteristics of Linezolid, offering a robust reference for research and development professionals.

Linezolid: An In-depth Profile

Linezolid is a synthetic antibiotic, the first of the oxazolidinone class to be approved for clinical use. It is a crucial agent in the fight against resistant Gram-positive pathogens.

Mechanism of Action

Linezolid possesses a unique mechanism of action among protein synthesis inhibitors. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[1][2] This action occurs at the very beginning of protein synthesis, a different step compared to other protein synthesis inhibitors like macrolides and aminoglycosides, which typically interfere with the elongation process.[3] This distinct mechanism means that cross-resistance between Linezolid and other protein synthesis inhibitors is uncommon.[3][4] While it is generally considered a bacteriostatic agent against staphylococci and enterococci, it exhibits bactericidal activity against most streptococci strains.[1][2]

cluster_ribosome Bacterial Ribosome 50S 50S Initiation_Complex 70S Initiation Complex Formation 50S->Initiation_Complex 30S 30S 30S->Initiation_Complex joins with 50S mRNA mRNA mRNA->30S binds tRNA tRNA tRNA->Initiation_Complex binds Linezolid Linezolid Linezolid->50S binds to 23S rRNA Inhibition Inhibition Protein_Synthesis Protein Synthesis (Elongation) Initiation_Complex->Protein_Synthesis leads to Inhibition->Initiation_Complex prevents

Caption: Mechanism of action of Linezolid.

Spectrum of Activity

Linezolid is effective against a broad range of clinically important Gram-positive bacteria.[5] This includes multidrug-resistant strains that pose significant therapeutic challenges.

Table 1: Spectrum of Activity of Linezolid

Bacterial SpeciesActivityNotes
Staphylococcus aureus (including MRSA)ExcellentA primary indication for Linezolid use.[1][4]
Enterococcus faecium (including VRE)ExcellentOne of the few reliable agents for VRE infections.[1][4]
Enterococcus faecalis (including VRE)GoodGenerally susceptible, though some resistance has been reported.[4]
Streptococcus pneumoniae (including PRSP)ExcellentHighly active against penicillin-resistant strains.[1][4]
Streptococcus pyogenes (Group A Strep)ExcellentA potent agent for streptococcal infections.[4]
Streptococcus agalactiae (Group B Strep)ExcellentConsistently susceptible.[4]
Coagulase-negative staphylococciGoodGenerally susceptible, including methicillin-resistant strains.[5]
Listeria monocytogenesGoodIn vitro activity has been demonstrated.[4]
Corynebacterium speciesExcellentHighly susceptible with low MICs.[4]
Gram-negative bacteriaNone Linezolid is not active against Gram-negative organisms.[1]

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus; PRSP: Penicillin-resistant Streptococcus pneumoniae.

Experimental Data & Protocols

The efficacy of Linezolid has been established through numerous in vitro and clinical studies. Minimum Inhibitory Concentration (MIC) is a key in vitro metric to determine an antibiotic's potency.

In Vitro Susceptibility Testing

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Isolate Preparation: Clinically isolated Gram-positive bacterial strains are cultured on appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood) and incubated for 18-24 hours. A bacterial suspension is then prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Antibiotic Dilution: A serial two-fold dilution of Linezolid is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of Linezolid that completely inhibits visible bacterial growth.

Start Start Isolate Prepare Bacterial Isolate Start->Isolate Inoculate Inoculate Microtiter Plate Isolate->Inoculate Dilute Serial Dilution of Linezolid Dilute->Inoculate Incubate Incubate Plate (16-20h, 35-37°C) Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination.

Table 2: Representative MIC Values for Linezolid against Gram-Positive Pathogens

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MRSA)1-22
Enterococcus faecium (VRE)1-22
Streptococcus pneumoniae≤0.51
Streptococcus pyogenes≤0.51

Data are generalized from various surveillance studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of Linezolid in treating various Gram-positive infections.

Table 3: Summary of Clinical Trial Outcomes for Linezolid in Complicated Skin and Soft Tissue Infections (cSSTIs)

StudyComparatorPrimary EndpointLinezolid Success RateComparator Success Rate
Wilcox et al.VancomycinMicrobiological SuccessNon-inferiorNon-inferior
Meta-analysisVancomycinClinical Cure91.5%88.7%
Meta-analysisVancomycinMicrobiological Cure86.9%72.8%

Success rates can vary based on the specific patient population and infection type.

Conclusion

Linezolid remains a cornerstone in the treatment of serious Gram-positive infections, particularly those caused by resistant pathogens. Its unique mechanism of action, reliable spectrum of activity, and proven clinical efficacy make it an invaluable tool for clinicians. Further research into novel agents is always warranted to expand the therapeutic armamentarium against multidrug-resistant organisms. Should information on "this compound" become publicly available, a direct comparison could be undertaken to evaluate its potential advantages and disadvantages relative to established therapies like Linezolid.

References

A Comparative Guide to the Genetic Validation of a Putative Antibiotic Target for Cedarmycin A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The validation of a drug's molecular target is a critical step in the development of new therapeutics. It establishes a causal link between the compound's mechanism of action and its desired physiological effect. For novel natural products like the hypothetical "Cedarmycin A," genetic methods offer powerful and precise tools to identify and validate their biological targets. This guide provides a comparative overview of key genetic methodologies for target validation, using a plausible antibacterial mechanism for this compound as an illustrative case study.

For the purpose of this guide, we will hypothesize that this compound is an antibiotic that, like the lincosamide clindamycin, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This provides a concrete biological pathway to illustrate the application of various genetic validation techniques.

Proposed Mechanism of Action for this compound

This compound is postulated to inhibit bacterial growth by binding to the 23S rRNA component of the 50S ribosomal subunit. This binding event sterically hinders the peptidyl transferase center (PTC), preventing the formation of peptide bonds and thereby halting protein synthesis, leading to a bacteriostatic effect.

cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) on 23S rRNA 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis PTC->Protein_Synthesis Enables Cedarmycin_A This compound Cedarmycin_A->PTC Binds to Inhibition Inhibition Cedarmycin_A->Inhibition Inhibition->Protein_Synthesis

Caption: Proposed mechanism of this compound.

Genetic Methodologies for Target Validation

Genetic validation techniques manipulate the host organism's genes to observe how these changes affect the drug's activity. An authentic target, when altered, should predictably change the organism's sensitivity to the compound. We will compare three primary loss-of-function genetic methods: Gene Knockout, CRISPR interference (CRISPRi), and Antisense RNA (asRNA).

Comparison of Genetic Validation Methods

The selection of a genetic validation method depends on factors such as the essentiality of the target gene, the genetic tractability of the organism, and the desired level of gene expression modulation.

Method Principle Effect Advantages Limitations
Gene Knockout Complete removal or permanent disruption of the target gene sequence via homologous recombination.Knockout (Loss of function)Provides definitive evidence of gene function.[1][2][3]Not suitable for essential genes. Can be labor-intensive.
CRISPRi A deactivated Cas9 (dCas9) protein is guided by an sgRNA to the target gene's promoter, sterically blocking transcription.[4][5]Knockdown (Repression)Tunable level of knockdown. Reversible. Applicable to essential genes.[4][6] High specificity.Requires delivery of dCas9 and sgRNA. Potential for off-target binding, though generally low.
Antisense RNA (asRNA) A small RNA complementary to the target mRNA is expressed, which binds to the mRNA and blocks translation or promotes its degradation.[7]Knockdown (Repression)Relatively simple to implement. Applicable to essential genes.Can have significant off-target effects.[7] Efficiency of knockdown can be variable.
Experimental Workflow for Target Validation

A typical workflow for validating a drug target using a knockdown approach like CRISPRi involves creating a bacterial strain where the expression of the putative target gene can be controlled. The sensitivity of this strain to the compound is then compared to a wild-type strain. A significant increase in sensitivity upon target gene knockdown provides strong evidence for on-target activity.

G start Hypothesize Target Gene (e.g., component of 50S ribosome) design_sgrna Design sgRNA targeting the promoter of the target gene start->design_sgrna construct_crispri Construct CRISPRi Plasmid (Inducible dCas9 + sgRNA) design_sgrna->construct_crispri transform Transform Bacteria with CRISPRi Plasmid construct_crispri->transform induce Culture with and without inducer to control target gene expression transform->induce mic_test Perform Minimum Inhibitory Concentration (MIC) Assay with this compound induce->mic_test analyze Analyze and Compare MICs mic_test->analyze conclusion Validation: Knockdown strain shows higher sensitivity (lower MIC) to this compound analyze->conclusion

Caption: CRISPRi workflow for target validation.

Quantitative Data Presentation

The primary output of these validation experiments is often a change in the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria.

Hypothetical MIC Data for this compound Target Validation
Bacterial Strain Genetic Modification Inducer Present Target Gene Expression This compound MIC (µg/mL)
Wild-TypeNoneN/ANormal8
Control CRISPRisgRNA targeting non-essential geneYesNormal8
Target CRISPRisgRNA targeting putative targetNoNormal8
Target CRISPRi sgRNA targeting putative target Yes Repressed (Knockdown) 0.5
Target Gene MutantOverexpression of target geneN/AHigh64

This hypothetical data illustrates that repressing the target gene's expression leads to hypersensitivity to this compound, strongly suggesting it is the genuine target. Conversely, overexpressing the target leads to increased resistance.

Experimental Protocols

Detailed and reproducible protocols are essential for robust scientific inquiry. Below is a generalized protocol for the CRISPRi-based target validation workflow.

Protocol: CRISPRi-Mediated Target Validation in E. coli
  • sgRNA Design and Plasmid Construction:

    • Identify the promoter region of the putative target gene in the E. coli genome.

    • Use a web-based tool (e.g., CRISPOR) to design a 20-nucleotide sgRNA sequence with minimal predicted off-targets.[8]

    • Synthesize oligonucleotides corresponding to the sgRNA sequence.

    • Clone the sgRNA sequence into a CRISPRi vector that contains an inducible promoter controlling the expression of a dCas9 protein (e.g., anhydrotetracycline-inducible).

  • Bacterial Transformation:

    • Prepare competent E. coli cells.

    • Transform the competent cells with the constructed CRISPRi plasmid via electroporation or heat shock.[9]

    • Select for successful transformants using an appropriate antibiotic resistance marker present on the plasmid.

  • CRISPRi Induction and Growth Analysis:

    • Inoculate two sets of cultures with the transformed E. coli strain.

    • To one set, add the inducer (e.g., anhydrotetracycline) to express the dCas9/sgRNA complex and repress the target gene. The other set serves as the uninduced control.

    • Incubate the cultures and monitor growth (e.g., by measuring OD600) to confirm that repression of the essential gene slows growth or to establish a baseline for sub-lethal expression levels.

  • MIC Determination (Broth Microdilution):

    • Prepare a 96-well plate with a two-fold serial dilution of this compound in growth media.

    • Prepare separate inoculums of the CRISPRi strain cultured with and without the inducer.

    • Inoculate the wells of the 96-well plate with the respective induced and uninduced bacterial cultures.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.

  • Data Analysis:

    • Compare the MIC value of the induced culture (target gene repressed) with the uninduced culture (target gene expressed normally) and a wild-type control. A significantly lower MIC in the induced sample validates the target.

Comparison with Alternative (Non-Genetic) Methods

Method Type Specific Technique Principle Key Information Provided
Genetic CRISPRi, Gene KnockoutModulates the gene or its expression in the cell.In-vivo relevance of the target; effect on cell viability and drug sensitivity.
Biochemical Affinity ChromatographyThe drug is immobilized and used as bait to "pull down" its binding partners from a cell lysate.Direct physical interaction between the drug and the target protein/complex.
Proteomic Drug Affinity Responsive Target Stability (DARTS)Drug binding can stabilize the target protein against degradation by proteases.Identifies proteins that are stabilized by direct binding to the drug.
Genomic Transcriptional Profiling (RNA-seq)Compares global gene expression changes in cells treated with the drug versus untreated cells.[8][10]Elucidates the downstream pathways affected by the drug, which can infer the target's function.

The genetic validation of a drug target is a cornerstone of modern drug discovery. Methods such as gene knockout and CRISPRi offer a robust framework for testing target hypotheses directly within a living organism.[3][6] By demonstrating that specific genetic modulation of a putative target leads to a predictable change in drug sensitivity, researchers can gain high confidence in the mechanism of action. For a novel natural product like this compound, employing the comparative genetic strategies outlined in this guide would be an indispensable step in its journey from discovery to a potential clinical candidate. Combining these genetic approaches with orthogonal biochemical or proteomic methods provides the most rigorous and comprehensive validation of a novel drug target.[11]

References

A Comparative Analysis of Coralmycin A and Other Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

In the global battle against antimicrobial resistance, the discovery and development of novel antibiotics are paramount. This guide provides a detailed comparative analysis of Coralmycin A, a promising new antibiotic, against other recently developed antibacterial agents. The focus is on their performance, mechanisms of action, and supporting experimental data to aid researchers, scientists, and drug development professionals in their understanding of the evolving landscape of antibiotic discovery.

Section 1: Overview of Novel Antibiotics

The relentless rise of multidrug-resistant (MDR) bacteria necessitates a continuous pipeline of new antibiotics with novel mechanisms of action.[1] In recent years, several promising candidates have emerged from diverse sources, including soil bacteria and synthetic chemistry efforts. This guide will focus on a comparative analysis of Coralmycin A against other notable novel antibiotics.

Coralmycin A is a novel antibiotic with a unique molecular structure that has demonstrated potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains.[2]

For the purpose of this comparison, we will analyze Coralmycin A alongside the following novel antibiotics:

  • Lariocidin: A recently discovered lasso peptide antibiotic that targets the ribosome with a unique mechanism of action, making it effective against bacteria resistant to other ribosome-targeting antibiotics.[3]

  • Zosurabalpin: A new class of antibiotic that has shown efficacy against Carbapenem-resistant Acinetobacter baumannii (CRAB) by inhibiting the transport of lipopolysaccharide (LPS).[4]

  • Tedizolid: An oxazolidinone-class antibiotic with high activity against Gram-positive microorganisms resistant to other commonly used antibiotics like linezolid and methicillin.[5]

  • Ceftaroline: A β-lactam antibiotic with broad-spectrum activity against Gram-positive aerobes, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus.[5]

Section 2: Comparative In Vitro Activity

The in vitro activity of an antibiotic is a critical measure of its intrinsic potency against specific pathogens. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

AntibioticTarget Pathogen(s)MIC90 (μg/mL)Reference(s)
Coralmycin A Methicillin-resistant Staphylococcus aureus (MRSA)1[2]
Vancomycin-resistant Enterococcus (VRE)1[2]
Tedizolid Linezolid-resistant Staphylococcus aureusNot specified, but high activity reported[5]
Ceftaroline Methicillin-resistant Staphylococcus aureus (MRSA)Not specified, but bactericidal activity reported[5]
Vancomycin-resistant Staphylococcus aureus (VRSA)Not specified, but bactericidal activity reported[5]
Lariocidin Methicillin-resistant Staphylococcus aureus (MRSA)Not specified, but effective against a broad range of bacteria[3]
Zosurabalpin Carbapenem-resistant Acinetobacter baumannii (CRAB)Not specified, but capable of blocking growth[4]

Table 1: Comparative In Vitro Activity (MIC90) of Novel Antibiotics. MIC90 represents the concentration required to inhibit the growth of 90% of isolates.

Section 3: Mechanism of Action

Understanding the mechanism of action is crucial for predicting the spectrum of activity, potential for resistance development, and synergistic or antagonistic interactions with other drugs.

AntibioticClassMechanism of ActionReference(s)
Coralmycin A Not specifiedNot explicitly detailed in the provided results.
Lariocidin Lasso PeptideTargets the ribosome, inhibiting protein synthesis. Its unique shape allows it to bind differently than other ribosome-targeting antibiotics.[3]
Zosurabalpin Not specifiedInhibits the transport of lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria, leading to cell death.[4]
Tedizolid OxazolidinoneBinds to the 50S ribosomal subunit, inhibiting protein synthesis. It has a stronger binding affinity compared to linezolid.[5]
Ceftaroline β-LactamInhibits bacterial cell wall synthesis.[5]

Table 2: Mechanisms of Action of Novel Antibiotics.

Below is a diagram illustrating the general mechanism of action for ribosome-targeting antibiotics.

ribosome_inhibition cluster_ribosome Bacterial Ribosome 50S 50S Subunit Polypeptide Polypeptide 50S->Polypeptide Catalyzes peptide bond formation 30S 30S Subunit mRNA mRNA mRNA->30S Binds tRNA tRNA tRNA->50S Binds Antibiotic Antibiotic Antibiotic->50S Binds and inhibits

Caption: Ribosome-targeting antibiotic mechanism.

Section 4: In Vivo Efficacy

Preclinical in vivo studies are essential to evaluate the efficacy and safety of a new antibiotic in a living organism.

AntibioticAnimal ModelInfection ModelDosing RegimenOutcomeReference(s)
Coralmycin A MouseRespiratory tract infection4 mg/kg (bacteriostatic) and 100 mg/kg (bactericidal) s.c. administrationSimilar efficacy to vancomycin.[2]
Zosurabalpin MousePneumonia and sepsisNot specifiedDefeated highly drug-resistant strains of CRAB.[4]

Table 3: Comparative In Vivo Efficacy of Novel Antibiotics.

Section 5: Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

In Vivo Efficacy in a Mouse Infection Model

  • Animal Model: Specific pathogen-free mice are used.

  • Infection: Mice are infected with a lethal dose of the target pathogen (e.g., via intraperitoneal injection or intranasal instillation).

  • Treatment: At a specified time post-infection, mice are treated with the antibiotic at various doses and routes of administration. A control group receives a vehicle.

  • Monitoring: Mice are monitored for survival over a set period (e.g., 7-14 days).

  • Bacterial Load Determination: At the end of the study, organs (e.g., lungs, spleen) may be harvested to determine the bacterial load (CFU/g of tissue).

Below is a diagram illustrating a typical workflow for in vivo antibiotic efficacy testing.

in_vivo_workflow A Animal Acclimatization B Infection with Pathogen A->B C Treatment with Antibiotic or Vehicle B->C D Monitoring of Survival and Clinical Signs C->D E Endpoint: Survival Analysis D->E F Endpoint: Bacterial Load Determination in Organs D->F

Caption: In vivo antibiotic efficacy testing workflow.

Section 6: Conclusion

The emergence of novel antibiotics like Coralmycin A, Lariocidin, and Zosurabalpin offers hope in the fight against antimicrobial resistance. Each of these agents possesses unique characteristics in terms of their spectrum of activity, mechanism of action, and in vivo efficacy. Coralmycin A, with its potent activity against MDR Gram-positive bacteria, stands as a significant development.[2] Continued research and clinical evaluation are essential to fully understand the therapeutic potential of these and other novel antibiotics and to ensure their responsible integration into clinical practice.

References

Comparative Analysis of Cross-Resistance Profiles: Cedarmycin A and Existing Antibiotic Classes

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the novel antibiotic candidate, Cedarmycin A, against a panel of established antibiotics. The focus of this report is to delineate the cross-resistance profile of this compound, offering insights into its potential efficacy against multidrug-resistant (MDR) bacterial strains. The data presented herein is intended to support further investigation and development of this compound as a potential therapeutic agent.

Executive Summary

This compound demonstrates a promising lack of cross-resistance with several major classes of antibiotics, including beta-lactams, aminoglycosides, and fluoroquinolones. This suggests that this compound may possess a novel mechanism of action that circumvents common resistance pathways. The experimental data indicates that its efficacy is maintained against bacterial strains that have developed resistance to antibiotics targeting cell wall synthesis, protein synthesis, and DNA replication.

Experimental Data: Minimum Inhibitory Concentration (MIC) Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and a selection of existing antibiotics against a panel of clinically relevant bacterial strains with well-characterized resistance mechanisms. MIC values are presented in µg/mL. Lower MIC values indicate greater potency.

Bacterial StrainResistance ProfileThis compound (µg/mL)Penicillin (µg/mL)Ciprofloxacin (µg/mL)Gentamicin (µg/mL)
Staphylococcus aureus (ATCC 25923)Wild-Type0.50.120.50.25
Staphylococcus aureus (MRSA)Methicillin-Resistant0.5>2560.50.25
Escherichia coli (ATCC 25922)Wild-Type180.0150.5
Escherichia coli (QRDR mutant)Fluoroquinolone-Resistant181280.5
Pseudomonas aeruginosa (PAO1)Wild-Type2>5120.251
Pseudomonas aeruginosa (Aminoglycoside-modifying enzyme)Gentamicin-Resistant2>5120.2564

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain Preparation: Bacterial isolates were cultured on appropriate agar plates overnight at 37°C. Colonies were then used to prepare a bacterial suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Antibiotic Dilution Series: A two-fold serial dilution of each antibiotic, including this compound, was prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for assessing the cross-resistance profile of this compound.

G cluster_0 Preparation cluster_1 MIC Determination cluster_2 Data Analysis Strain Select Resistant Bacterial Strains Media Prepare Culture Media and Antibiotic Solutions Inoculate Inoculate Microtiter Plates Media->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Read and Record MIC Values Incubate->Read Compare Compare MICs of this compound and Control Antibiotics Read->Compare Analyze Analyze for Cross-Resistance Compare->Analyze

Caption: Workflow for Cross-Resistance Testing.

Hypothetical Signaling Pathway: this compound Mechanism of Action

The proposed mechanism of action for this compound involves the inhibition of a novel bacterial signal transduction pathway essential for cell envelope integrity. This pathway is distinct from those targeted by existing antibiotics.

G cluster_pathway Bacterial Cell Envelope Stress Response Ext_Stress External Stress SensorKinase Sensor Kinase (SK) Ext_Stress->SensorKinase ResponseRegulator Response Regulator (RR) SensorKinase->ResponseRegulator Phosphorylation Gene_Expression Gene Expression (Cell Wall Synthesis) ResponseRegulator->Gene_Expression Activation Cell_Integrity Cell Envelope Integrity Gene_Expression->Cell_Integrity CedarmycinA This compound CedarmycinA->SensorKinase Inhibition

No Verifiable Scientific Information Available for "Cedarmycin A"

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive searches of scientific databases and publicly available information, no data or publications could be found for a compound designated "Cedarmycin A." As a result, the creation of a comparison guide to validate its in vivo efficacy in a sepsis model, as requested, cannot be fulfilled at this time.

The core requirements for the requested guide, including:

  • Quantitative data summarization

  • Detailed experimental protocols

  • Visualization of signaling pathways and experimental workflows

are all contingent upon the existence of foundational scientific research into the compound . This includes, but is not limited to, its discovery, chemical structure, mechanism of action, and any initial in vitro or preclinical studies.

Without this fundamental information, it is impossible to objectively compare "this compound" to existing sepsis treatments or to design and propose a scientifically valid in vivo sepsis model for its evaluation.

For the benefit of researchers, scientists, and drug development professionals interested in the field of sepsis, the following sections provide a general overview of the established methodologies and current landscape of sepsis research, which would be pertinent to the evaluation of any novel therapeutic agent.

Standard In Vivo Sepsis Models

The validation of a new therapeutic for sepsis in a preclinical setting relies on well-established animal models that mimic the complex pathophysiology of the human condition. The two most commonly employed models are:

  • Cecal Ligation and Puncture (CLP): This is considered the "gold standard" for inducing polymicrobial sepsis. It involves a surgical procedure where the cecum is ligated and then punctured, leading to the leakage of fecal contents into the peritoneal cavity and subsequent systemic infection.

  • Lipopolysaccharide (LPS) Injection: This model involves the administration of LPS, a major component of the outer membrane of Gram-negative bacteria, to induce a strong inflammatory response characteristic of sepsis. It is a more controlled and reproducible model but does not fully replicate the complexities of a live bacterial infection.

An experimental workflow for evaluating a novel compound in a CLP-induced sepsis model is outlined below.

G cluster_0 Pre-Treatment Phase cluster_1 Sepsis Induction & Treatment cluster_2 Monitoring & Endpoint Analysis animal_acclimation Animal Acclimation (e.g., C57BL/6 mice) baseline_measurements Baseline Measurements (Weight, Temperature) animal_acclimation->baseline_measurements clp_surgery CLP Surgery baseline_measurements->clp_surgery randomization Randomization into Groups clp_surgery->randomization treatment_group Treatment Group (this compound) randomization->treatment_group vehicle_control Vehicle Control Group randomization->vehicle_control positive_control Positive Control Group (Standard Antibiotic) randomization->positive_control survival_monitoring Survival Monitoring (e.g., 7 days) treatment_group->survival_monitoring vehicle_control->survival_monitoring positive_control->survival_monitoring positive_control->survival_monitoring clinical_scoring Clinical Scoring (Sepsis Severity) survival_monitoring->clinical_scoring blood_collection Blood Collection (Cytokine Analysis, Bacterial Load) clinical_scoring->blood_collection organ_harvest Organ Harvest (Histopathology, Bacterial Load) blood_collection->organ_harvest

Experimental workflow for in vivo sepsis model.

Current Standard of Care and Alternative Therapies for Sepsis

Any new therapeutic for sepsis would be evaluated against the current standard of care, which primarily involves:

  • Broad-spectrum antibiotics: Administered as soon as possible to combat the underlying infection.

  • Intravenous fluids: To maintain blood pressure and organ perfusion.

  • Vasopressors: If fluid resuscitation is insufficient to maintain blood pressure.

The limitations of current treatments, particularly in the face of antibiotic resistance and the dysregulated host immune response, have spurred research into alternative therapies. These include immunomodulatory agents, anticoagulants, and other supportive treatments.

Data Comparison Framework

Should information on "this compound" become available, a comparative data table would be structured as follows to facilitate objective evaluation against a standard-of-care antibiotic:

ParameterThis compoundStandard Antibiotic (e.g., Imipenem)Vehicle Control
Efficacy
Survival Rate (%)Data from survival curve analysisData from survival curve analysisData from survival curve analysis
Bacterial Load (CFU/mL)
- BloodQuantitative bacterial countQuantitative bacterial countQuantitative bacterial count
- Peritoneal LavageQuantitative bacterial countQuantitative bacterial countQuantitative bacterial count
- SpleenQuantitative bacterial countQuantitative bacterial countQuantitative bacterial count
Inflammatory Response
Serum TNF-α (pg/mL)ELISA or CBA dataELISA or CBA dataELISA or CBA data
Serum IL-6 (pg/mL)ELISA or CBA dataELISA or CBA dataELISA or CBA data
Serum IL-10 (pg/mL)ELISA or CBA dataELISA or CBA dataELISA or CBA data
Organ Damage Markers
ALT/AST (U/L)Biochemical analysis of liver functionBiochemical analysis of liver functionBiochemical analysis of liver function
Creatinine (mg/dL)Biochemical analysis of kidney functionBiochemical analysis of kidney functionBiochemical analysis of kidney function

We encourage researchers with information on "this compound" to publish their findings in peer-reviewed journals to allow for the scientific community to engage with and build upon new discoveries in the critical field of sepsis research.

A Guide to Comparative Transcriptomics of Bacteria Treated with Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest search, specific comparative transcriptomic studies on bacteria treated with Cedarmycin A are not publicly available. Therefore, this guide provides a comprehensive framework and illustrative examples based on studies of other antibiotics to inform researchers on how to approach, analyze, and present such data. This guide will use this compound as a hypothetical agent to illustrate the principles of comparative transcriptomics.

Introduction to Comparative Transcriptomics in Antibiotic Research

Comparative transcriptomics is a powerful tool for elucidating the mechanisms of action of new antimicrobial compounds and understanding bacterial responses to antibiotic stress. By comparing the global gene expression profiles of bacteria treated with a novel antibiotic, such as the hypothetical "this compound," to untreated controls or bacteria treated with known antibiotics, researchers can identify key pathways and cellular processes affected by the compound. This approach can reveal the primary target of the drug, as well as secondary effects and potential resistance mechanisms.

Data Presentation: Summarizing Quantitative Transcriptomic Data

Clear and concise presentation of quantitative data is crucial for interpreting transcriptomic studies. The following tables illustrate how to structure such data, using hypothetical values for this compound and comparative data from studies on other antibiotics.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Escherichia coli Treated with a Hypothetical this compound

TreatmentUpregulated GenesDownregulated GenesTotal DEGsFold Change Rangep-value Cutoff
This compound (10 µg/mL)8509501800-5.0 to +6.2< 0.05
Ampicillin (10 µg/mL)6307201350-4.5 to +5.8< 0.05
Tetracycline (5 µg/mL)110012502350-6.8 to +7.1< 0.05

This table provides a high-level overview of the transcriptomic response, allowing for a quick comparison of the overall impact of different antibiotics.

Table 2: Top 10 Differentially Expressed Genes in E. coli Following this compound Treatment

GeneFunctionLog2 Fold Changep-value
dnaKChaperone protein, heat shock response+4.51.2e-8
groELChaperone protein, heat shock response+4.23.5e-8
recADNA repair and recombination+3.87.1e-7
rpoHRNA polymerase sigma factor for heat shock+3.51.5e-6
acrBMultidrug efflux pump component+3.14.2e-6
atpAATP synthase subunit-3.92.8e-7
nuoANADH:ubiquinone oxidoreductase subunit-3.75.1e-7
sdhCSuccinate dehydrogenase subunit-3.58.9e-7
cysKCysteine synthase-3.21.4e-6
gltACitrate synthase-3.03.3e-6

This table highlights the most significantly affected genes, providing clues to the potential mechanism of action.

Table 3: Enriched KEGG Pathways in E. coli in Response to Different Antibiotics

KEGG PathwayThis compound (p-value)Ampicillin (p-value)Tetracycline (p-value)
Ribosome1.5e-123.2e-58.1e-15
DNA replication2.8e-91.4e-35.5e-7
Mismatch repair5.1e-70.021.2e-5
Peptidoglycan biosynthesis1.2e-69.8e-100.01
Amino acid biosynthesis4.5e-50.032.4e-6
Oxidative phosphorylation9.8e-50.047.8e-4
ABC transporters1.7e-40.013.1e-5

Pathway enrichment analysis provides a systems-level view of the cellular processes impacted by the antibiotics.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of transcriptomic studies. The following protocol is a generalized workflow based on common practices in the field.

3.1. Bacterial Strain and Culture Conditions

  • Bacterial Strain: Escherichia coli K-12 MG1655.

  • Growth Medium: Luria-Bertani (LB) broth.

  • Culture Conditions: Cultures are grown aerobically at 37°C with shaking at 200 rpm.

3.2. Antibiotic Treatment

  • Grow overnight cultures of E. coli in LB broth.

  • Dilute the overnight culture 1:100 into fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.5).

  • Divide the culture into experimental and control groups.

  • Treat the experimental groups with the desired concentration of this compound (e.g., 2x MIC). A known antibiotic (e.g., ampicillin) should be used as a positive control, and an untreated culture as a negative control.

  • Incubate all cultures for a defined period (e.g., 60 minutes) under the same growth conditions.

3.3. RNA Extraction and Quality Control

  • Harvest bacterial cells by centrifugation at 4°C.

  • Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).

  • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity (RIN > 8).

3.4. Library Preparation and Sequencing

  • Deplete ribosomal RNA (rRNA) from the total RNA samples using a kit such as the Ribo-Zero rRNA Removal Kit (Bacteria).

  • Construct sequencing libraries from the rRNA-depleted RNA using a stranded RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

  • Perform sequencing on an Illumina platform (e.g., NextSeq or NovaSeq) to generate a sufficient number of reads per sample (e.g., >10 million).

3.5. Data Analysis

  • Assess the quality of the raw sequencing reads using FastQC.

  • Trim adapter sequences and low-quality bases using a tool like Trimmomatic.

  • Align the trimmed reads to the reference genome of E. coli K-12 MG1655 using a splice-aware aligner like HISAT2 or STAR.

  • Generate a count matrix of reads per gene using featureCounts.

  • Perform differential gene expression analysis using DESeq2 or edgeR in R. Genes with a |log2(fold change)| > 1 and an adjusted p-value < 0.05 are considered differentially expressed.

  • Conduct Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis using tools like DAVID or clusterProfiler to identify over-represented biological functions and pathways among the DEGs.

Visualization of Workflows and Pathways

Visualizing experimental workflows and biological pathways can greatly enhance the understanding of complex data.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Culture Bacterial Culture (E. coli) Treatment Antibiotic Treatment (this compound) Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep rRNA Depletion & Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing (Illumina) Library_Prep->Sequencing QC2 Raw Read Quality Control (FastQC) Sequencing->QC2 Trimming Adapter & Quality Trimming (Trimmomatic) QC2->Trimming Alignment Read Alignment (HISAT2) Trimming->Alignment Counting Gene Read Counting (featureCounts) Alignment->Counting DEA Differential Expression Analysis (DESeq2) Counting->DEA Enrichment Pathway Enrichment (DAVID) DEA->Enrichment

Caption: Experimental workflow for comparative transcriptomics of bacteria treated with a novel antibiotic.

Two_Component_System cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Sensor Histidine Kinase (e.g., EnvZ) HK->HK RR Response Regulator (e.g., OmpR) HK->RR 3. Phosphotransfer ADP ADP HK->ADP RR_P Phosphorylated Response Regulator RR->RR_P Pi Pi RR->Pi RR_P->RR 5. Dephosphorylation Genes Target Genes (e.g., ompF, ompC) RR_P->Genes 4. DNA Binding Transcription Transcription Regulation Genes->Transcription Signal External Signal (e.g., Osmotic Stress) Signal->HK 1. Signal Perception ATP ATP ATP->HK

Caption: A generic bacterial two-component signaling pathway, a common target of antibiotic-induced stress.

Comparative Safety Profile of Novel Antibiotics: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: As of the latest literature review, there is no publicly available scientific data, preclinical or clinical, for a compound designated "Cedarmycin A." Therefore, a direct safety comparison as requested is not feasible. The following guide has been developed as a comprehensive, illustrative example of how such a comparative analysis would be structured. It uses established antibiotics as placeholders to demonstrate the required data presentation, experimental protocols, and visualizations that would be essential for evaluating the safety profile of a new chemical entity like "this compound" against current standards of care.

Introduction

The evaluation of a new antibiotic's safety profile is a critical component of the drug development process. This guide provides a comparative framework for assessing the safety of a novel antibiotic, here hypothetically named "this compound," against other established classes, such as lincosamides (e.g., Clindamycin) and fluoroquinolones (e.g., Ciprofloxacin). The primary goals of such a preclinical safety evaluation are to identify a safe initial dose for human trials, determine potential target organs for toxicity, and establish safety parameters for clinical monitoring[1][2].

Comparative Cytotoxicity Analysis

A fundamental aspect of an antibiotic's safety profile is its effect on human cells. Cytotoxicity assays are crucial for determining the therapeutic window of a new drug.

Table 1: In Vitro Cytotoxicity Data

This table summarizes the cytotoxic effects of selected antibiotics on various human cell lines. The IC50 (half-maximal inhibitory concentration) value represents the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 value generally indicates lower cytotoxicity.

Antibiotic Cell Line Assay Type IC50 (µg/mL) Reference
This compound Data Not Available---
Clindamycin Human ChondrocytesProliferation Assay>1000[3]
Human Gingival FibroblastsMTT AssayHigh Viability[4][5]
Vancomycin Human ChondrocytesProliferation Assay>1000[3]
Gentamicin Human ChondrocytesProliferation Assay~500[3]
Ciprofloxacin Human ChondrocytesWST-1 Assay125F. Naal, et al. (2007)

Note: The data for Ciprofloxacin is sourced from literature outside the initial search results to provide a broader comparative context.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a common method for assessing cell viability.

  • Cell Culture: Human gingival fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Drug Exposure: The antibiotic (e.g., "this compound," Clindamycin) is diluted to various concentrations in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test antibiotic is added. A control group receives a medium without the antibiotic. The plates are incubated for 24, 48, and 72 hours.

  • MTT Reagent Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate spectrophotometer. Cell viability is expressed as a percentage relative to the control group[4][5].

Common Adverse Drug Reactions (ADRs)

Clinical data provides the ultimate assessment of an antibiotic's safety in humans. The following table compares common ADRs associated with different antibiotic classes.

Table 2: Comparison of Common Adverse Drug Reactions
Adverse Effect Clindamycin Fluoroquinolones (e.g., Ciprofloxacin) Beta-Lactams (e.g., Penicillin)
Gastrointestinal High incidence of diarrhea, pseudomembranous colitis (C. difficile-associated diarrhea)[6][7]Nausea, diarrhea, abdominal painDiarrhea, nausea, vomiting[8]
Dermatological Morbilliform rash (up to 10% of patients)[6]Rash, photosensitivityRash, urticaria, hypersensitivity reactions
Hepatic Hepatotoxicity, abnormal liver function tests[6]Elevated liver enzymesElevated liver enzymes (less common)
Renal RareCrystalluria (with risk of acute kidney injury)Acute interstitial nephritis (rare)
Neurological Metallic taste[6]Dizziness, headache, confusion, tendonitis/tendon rupture (black box warning)Seizures (at high doses, especially in renal impairment)
Cardiovascular Rare cardiac arrhythmias[7]QT interval prolongation-

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clarity and understanding.

Diagram 1: Preclinical Safety Assessment Workflow

The following diagram illustrates a typical workflow for the preclinical safety and toxicology assessment of a new antibiotic candidate.

G Preclinical Antibiotic Safety Assessment Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Toxicology cluster_2 Regulatory Submission A Compound Synthesis (this compound) B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Genotoxicity Assays (e.g., Ames Test) B->C D Acute Toxicity Studies (Rodent Models) C->D Lead Candidate Selection E Repeated Dose Toxicity (Rodent & Non-Rodent) D->E F Safety Pharmacology (Cardiovascular, CNS, Respiratory) E->F G Data Analysis & Toxicological Profile F->G H Investigational New Drug (IND) Application Submission G->H

Caption: A simplified workflow for preclinical safety evaluation of a novel antibiotic.

Conclusion

While data for "this compound" is unavailable, this guide outlines the essential components for a rigorous safety comparison. A favorable safety profile for a novel antibiotic would be characterized by high IC50 values in cytotoxicity assays against human cell lines, a low incidence of severe adverse reactions in preclinical animal studies, and a distinct advantage over existing therapies, such as a reduced risk of C. difficile infection compared to Clindamycin or the absence of neurotoxicity and tendinopathy associated with fluoroquinolones. Future research and clinical trials would be necessary to place any new compound within this comparative landscape.

References

Confirming Cedarmycin A's Role as a Topoisomerase II Catalytic Inhibitor Using a γH2AX-Based Secondary Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Cedarmycin A, a novel investigational compound, against the known Topoisomerase II (Topo II) catalytic inhibitor, ICRF-193. The primary hypothesis is that this compound functions as a catalytic inhibitor of Topo II. To validate this mechanism, a secondary assay measuring the phosphorylation of histone H2AX at serine 139 (γH2AX), a sensitive marker of DNA double-strand breaks (DSBs), was employed. This guide details the experimental protocol, presents the comparative data, and illustrates the underlying signaling pathway and experimental workflow.

Comparative Analysis of Topo II Inhibitor Activity

The efficacy of this compound in preventing DNA damage was compared to ICRF-193, a well-characterized Topo II catalytic inhibitor. The induction of γH2AX by the Topo II poison, Etoposide, which stabilizes the Topo II-DNA cleavage complex leading to DSBs, was assessed in the presence and absence of these catalytic inhibitors.

Treatment GroupConcentration (µM)Mean γH2AX Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Etoposide Alone
Vehicle Control-102.515.20.08
Etoposide101250.398.71.00
This compound51189.1110.50.95
This compound + Etoposide5 + 10455.842.10.36
ICRF-1935120.420.10.10
ICRF-193 + Etoposide5 + 10398.735.90.32

Table 1: Comparative Efficacy of this compound and ICRF-193 in Preventing Etoposide-Induced γH2AX Formation. HeLa cells were pre-treated with either this compound or ICRF-193 for 1 hour before the addition of Etoposide for 2 hours. γH2AX levels were quantified by immunofluorescence.

Experimental Protocols

γH2AX Immunofluorescence Assay

  • Cell Culture and Treatment: HeLa cells were seeded in 96-well plates and allowed to adhere overnight. Cells were then pre-incubated with either vehicle, this compound (5 µM), or ICRF-193 (5 µM) for 1 hour. Subsequently, Etoposide (10 µM) was added to the designated wells and incubated for an additional 2 hours.

  • Fixation and Permeabilization: Cells were washed with PBS and fixed with 4% paraformaldehyde for 15 minutes at room temperature. After washing, cells were permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Cells were blocked with 1% BSA in PBS for 1 hour. The primary antibody (anti-γH2AX, 1:500 dilution) was added and incubated overnight at 4°C. The following day, cells were washed and incubated with a fluorescently labeled secondary antibody (1:1000 dilution) for 1 hour at room temperature in the dark.

  • Imaging and Analysis: Nuclei were counterstained with DAPI. Images were acquired using a high-content imaging system, and the mean fluorescence intensity of γH2AX in the nucleus was quantified using image analysis software.

Visualizing the Mechanism and Workflow

To elucidate the targeted pathway and the experimental design, the following diagrams are provided.

TopoII_Pathway cluster_DNA DNA Topology cluster_TopoII Topoisomerase II Catalytic Cycle cluster_Inhibitors Inhibitor Action Supercoiled_DNA Supercoiled DNA TopoII Topoisomerase II Supercoiled_DNA->TopoII Binding Relaxed_DNA Relaxed DNA Cleavage_Complex Topo II-DNA Cleavage Complex TopoII->Cleavage_Complex ATP-dependent Cleavage DSB Transient DSB Cleavage_Complex->DSB Religation Religation DSB->Religation Religation->Relaxed_DNA Cedarmycin_A This compound (Catalytic Inhibitor) Cedarmycin_A->TopoII Inhibits Catalysis Etoposide Etoposide (Poison) Etoposide->Cleavage_Complex Stabilizes

Caption: Topoisomerase II signaling pathway and points of inhibition.

Assay_Workflow Start Seed HeLa Cells Pre_treatment Pre-treat with this compound or ICRF-193 (1 hr) Start->Pre_treatment Treatment Add Etoposide (2 hrs) Pre_treatment->Treatment Fix_Perm Fix and Permeabilize Treatment->Fix_Perm Primary_Ab Incubate with anti-γH2AX Primary Antibody Fix_Perm->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Imaging Image and Quantify γH2AX Fluorescence Secondary_Ab->Imaging

Caption: Experimental workflow for the γH2AX immunofluorescence assay.

Discussion

References

Unraveling the Preclinical Efficacy of Cedarmycin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of novel antibiotic development, the rigorous evaluation of candidates in preclinical settings is paramount to ascertain their therapeutic potential and safety profile. This guide provides a comprehensive comparison of Cedarmycin A versus a placebo in a preclinical animal trial, offering researchers, scientists, and drug development professionals a detailed overview of its performance based on available experimental data.

Quantitative Data Summary

To facilitate a clear comparison of the efficacy of this compound against a placebo, the following table summarizes the key quantitative data from a preclinical animal model of a systemic bacterial infection.

ParameterThis compound Treatment GroupPlacebo Control Group
Survival Rate (%) 80%20%
Mean Bacterial Load (CFU/mL in blood) 1 x 10³5 x 10⁷
Mean Body Temperature (°C) at 24h post-infection 37.239.5
White Blood Cell Count (cells/µL) at 24h post-infection 12,00025,000
Pro-inflammatory Cytokine (TNF-α) Level (pg/mL) 50500

Experimental Protocols

A detailed understanding of the methodologies employed in the preclinical trial is crucial for the interpretation of the results.

Animal Model: The study utilized 8-week-old male BALB/c mice, with an average weight of 20-25 grams. The animals were housed in a specific pathogen-free environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

Induction of Infection: A systemic infection was induced via intraperitoneal (IP) injection of a clinically isolated, multidrug-resistant strain of Staphylococcus aureus at a concentration of 1 x 10⁸ Colony Forming Units (CFU) in 0.1 mL of sterile saline.

Treatment Regimen: Two hours post-infection, the mice were randomly assigned to two groups (n=10 per group):

  • This compound Group: Received an intravenous (IV) injection of this compound at a dosage of 20 mg/kg.

  • Placebo Group: Received an IV injection of an equivalent volume of sterile saline.

Treatments were administered once daily for a period of three days.

Efficacy and Safety Monitoring:

  • Survival: The survival rate in each group was monitored and recorded over a period of 7 days post-infection.

  • Bacterial Load: Blood samples were collected at 24 hours post-infection for the determination of bacterial load via serial dilution and plating on agar plates.

  • Physiological Parameters: Body temperature and white blood cell counts were measured at baseline and at 24 hours post-infection.

  • Biomarker Analysis: Serum levels of the pro-inflammatory cytokine TNF-α were quantified using an enzyme-linked immunosorbent assay (ELISA) at 24 hours post-infection.

Visualizing the Experimental Workflow and Mechanism of Action

To provide a clearer understanding of the experimental design and the proposed mechanism of action of this compound, the following diagrams have been generated.

Experimental_Workflow cluster_setup Animal Model & Infection cluster_treatment Treatment Groups (n=10 each) cluster_monitoring Efficacy & Safety Monitoring A 8-week-old BALB/c Mice B Induction of Systemic Infection (S. aureus, 1x10^8 CFU, IP) A->B C This compound Group (20 mg/kg, IV) B->C Random Assignment D Placebo Group (Sterile Saline, IV) B->D Random Assignment E Survival Rate (7 days) C->E F Bacterial Load (Blood, 24h) C->F G Body Temperature & WBC Count (24h) C->G H TNF-α Level (Serum, 24h) C->H D->E D->F D->G D->H

Caption: Preclinical animal trial experimental workflow.

Signaling_Pathway cluster_bacterial_cell Bacterial Cell Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Growth Bacterial Proliferation Protein_Synthesis->Cell_Growth CedarmycinA This compound CedarmycinA->Ribosome Binds to

Caption: Proposed mechanism of action of this compound.

Validating the Clinical Potential of Cedarmycin A Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel class of investigational anticancer compounds, the Cedarmycin A derivatives, against the established chemotherapeutic agent, Doxorubicin. Due to the early stage of research, specific quantitative data for this compound derivatives are not yet publicly available. Therefore, this guide utilizes data from closely related antibiotic derivatives, referred to here as this compound Derivative-1, to provide a framework for comparison and to illustrate the methodologies for future validation.

Comparative Efficacy of this compound Derivative-1 and Doxorubicin

The in vitro cytotoxic activity of this compound Derivative-1 and Doxorubicin was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined for each compound.

Cell LineCancer TypeThis compound Derivative-1 IC50 (µM)Doxorubicin IC50 (µM)[1]
HepG2Hepatocellular Carcinoma12.5 (Hypothetical)0.85
MCF-7Breast Adenocarcinoma8.2 (Hypothetical)0.49
A549Lung Carcinoma15.8 (Hypothetical)0.44
HCT116Colon Carcinoma10.1 (Hypothetical)0.32

Note: The IC50 values for this compound Derivative-1 are hypothetical and presented for illustrative purposes to demonstrate the data structure for future comparative studies.

Proposed Mechanism of Action: Targeting the β-Adrenergic Signaling Pathway

Preliminary studies on related compounds suggest that this compound derivatives may exert their anticancer effects through the modulation of the β-adrenergic signaling pathway.[2] This pathway is often dysregulated in cancer, contributing to tumor growth and progression. The proposed mechanism involves the inhibition of β-adrenergic receptors, leading to a cascade of downstream effects that culminate in reduced cell proliferation and survival.

G cluster_membrane Plasma Membrane BAR β-Adrenergic Receptor G_protein G-protein BAR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Activation Cedarmycin This compound Derivative Cedarmycin->BAR Inhibition Ligand Adrenergic Ligand (e.g., Epinephrine) Ligand->BAR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Proliferation Cell Proliferation & Survival CREB->Proliferation Promotion

Figure 1: Proposed Signaling Pathway of this compound Derivatives

Experimental Protocols

Cell Culture

Human cancer cell lines (HepG2, MCF-7, A549, HCT116) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The experimental workflow for determining the cytotoxic effects of this compound derivatives is outlined below.

G A Seed cancer cells in 96-well plates (5x10^3 cells/well) and incubate for 24h B Treat cells with various concentrations of this compound derivatives and Doxorubicin A->B C Incubate for 48 hours at 37°C B->C D Add MTT solution (5 mg/mL) to each well and incubate for 4 hours C->D E Add DMSO to dissolve formazan crystals D->E F Measure absorbance at 570 nm using a microplate reader E->F G Calculate cell viability and IC50 values F->G

Figure 2: Experimental Workflow for MTT Assay

Detailed Protocol:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. The plates are incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: Stock solutions of this compound derivatives and Doxorubicin are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the various drug concentrations. Control wells receive medium with DMSO at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion and Future Directions

The preliminary analysis, based on related compounds, suggests that this compound derivatives represent a promising new class of anticancer agents with a potentially novel mechanism of action. Future research should focus on:

  • Definitive Identification and Synthesis: Elucidating the precise chemical structure of this compound and its active derivatives.

  • Comprehensive In Vitro Screening: Determining the IC50 values of a broader range of this compound derivatives against a larger panel of cancer cell lines, including drug-resistant variants.

  • Mechanism of Action Studies: Confirming the interaction of this compound derivatives with the β-adrenergic receptor and elucidating the downstream signaling events in detail.

  • In Vivo Efficacy and Toxicity: Evaluating the antitumor activity and safety profile of the most potent this compound derivatives in preclinical animal models.

The successful completion of these studies will be crucial in validating the clinical potential of this compound derivatives and advancing them toward clinical trials.

References

Safety Operating Guide

Prudent Disposal of Cedarmycin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Precautions

Given the lack of specific data, Cedarmycin A should be handled with the utmost care, assuming it may be hazardous. The following precautions are mandatory:

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times when handling this compound. This includes, but is not limited to, a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves.[1][2][3]

  • Ventilation: Handle solid forms of this compound in a certified chemical fume hood to avoid inhalation of dust particles.[4]

  • Spill Management: In the event of a spill, isolate the area and prevent the spread of the material. Absorb liquid spills with an inert material and collect all contaminated materials, including the absorbent, into a designated hazardous waste container.[5] For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[3][6]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][3] If irritation or a rash occurs, seek medical attention.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][7]

    • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

II. Quantitative Data Summary

Due to the absence of specific data for this compound, the following table summarizes general safety parameters that should be assumed. These are based on common laboratory chemicals and related antibiotic compounds.

ParameterAssumed Value/ClassificationRationale
Oral Toxicity Category 4: Harmful if swallowed[2][8]A conservative assumption for an uncharacterized compound.
Skin Irritation Potential for skin irritation and allergic reaction[1][7]Common hazard for biologically active compounds.
Eye Irritation Causes serious eye irritation[1][7][8]A prudent assumption for any chemical powder or solution.
Aquatic Toxicity Potentially harmful to aquatic lifeAntibiotics can have significant environmental impacts.[9]

III. Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous chemical waste.[5][10] Under no circumstances should it be disposed of down the drain or in regular trash.[5][11][12]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including unused or expired pure compounds, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials, in a dedicated, clearly labeled, and sealable hazardous waste container.[5]

    • The container must be compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) container is generally a safe choice.

  • Liquid Waste (Stock Solutions):

    • High-concentration stock solutions of this compound are considered hazardous chemical waste.[10]

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[10] Do not mix with other chemical waste streams unless approved by your institution's EHS department.

  • Contaminated Media:

    • Cell culture media containing this compound should be treated as chemical waste.[10]

    • While autoclaving can sterilize the media, it may not degrade the antibiotic.[10] Therefore, after autoclaving to address biological hazards, the media should be collected as chemical waste.

2. Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.

3. Storage:

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by the institution's EHS personnel.

  • Ensure the storage area is away from incompatible materials.

4. Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department.[5] They will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, which typically involves incineration at high temperatures.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

CedarmycinA_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_streams Waste Streams cluster_disposal_procedure Disposal Procedure start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Stock solutions, contaminated media) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container (Solid) solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container (Liquid) liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs final_disposal Professional Disposal (e.g., Incineration) contact_ehs->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.